molecular formula C9H10ClNO2 B556626 3-Chloro-D-phenylalanine CAS No. 80126-52-9

3-Chloro-D-phenylalanine

Cat. No.: B556626
CAS No.: 80126-52-9
M. Wt: 199.63 g/mol
InChI Key: JJDJLFDGCUYZMN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-D-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(3-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDJLFDGCUYZMN-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313081
Record name 3-Chloro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80126-52-9
Record name 3-Chloro-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80126-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-D-phenylalanine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-D-phenylalanine is a non-proteinogenic amino acid, a derivative of the essential amino acid D-phenylalanine.[1][2] Characterized by the presence of a chlorine atom at the meta position of the phenyl ring, this modification imparts unique chemical and biological properties, making it a valuable building block in pharmaceutical research and drug development.[1][2][3] Its incorporation into peptides can enhance metabolic stability and modulate biological activity.[4][5] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological relevance of this compound.

Chemical Properties and Structure

This compound is a chiral molecule existing as a D-enantiomer.[2] The presence of the chlorine atom on the phenyl ring influences its electronic properties and steric interactions, which can affect its binding to enzymes and receptors.[1]

Table 1: Chemical Identifiers and Synonyms
IdentifierValue
IUPAC Name (2R)-2-amino-3-(3-chlorophenyl)propanoic acid[6]
CAS Number 80126-52-9[6]
Molecular Formula C₉H₁₀ClNO₂[6]
Synonyms D-3-Chlorophenylalanine, (R)-2-Amino-3-(3-chlorophenyl)propanoic acid, H-D-Phe(3-Cl)-OH, m-Chloro-D-phenylalanine[6]
Table 2: Physicochemical Properties
PropertyValue
Molecular Weight 199.63 g/mol [6]
Melting Point 226-232 °C[3]
Boiling Point 339.5 ± 32.0 °C (Predicted)[1][7]
Solubility Soluble in water, methanol, ethanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[8] A study on the related 4-Chloro-DL-phenylalanine reported solubility up to 5 mM in water with gentle warming.[9]
pKa (for DL-mixture) pK1: 2.17 (carboxyl group), pK2: 8.91 (amino group) at 25°C[1][7]
Optical Rotation [α]²⁰/D = -21.5 ± 1° (c=1.011% in HCl/EtOH)
Table 3: Spectral Data
Spectroscopic TechniqueData
¹H NMR Specific experimental spectra for this compound were not found in the search results. However, the ¹H NMR spectrum of the related compound 3-chloroaniline shows characteristic shifts for protons on the chlorinated phenyl ring.[10] For phenylalanine, typical shifts are observed for the aromatic protons (7.2-7.4 ppm), the α-proton (around 4.0 ppm), and the β-protons (around 3.1-3.3 ppm). The presence of the chlorine atom at the meta position in this compound would be expected to influence the chemical shifts of the aromatic protons.
¹³C NMR Specific experimental spectra for this compound were not found. The ¹³C NMR of phenylalanine shows signals for the carboxyl carbon (~175 ppm), the aromatic carbons (127-137 ppm), the α-carbon (~56 ppm), and the β-carbon (~38 ppm). The chlorine substituent would cause shifts in the aromatic region.
IR Spectroscopy Specific experimental IR spectra for this compound were not found. The IR spectrum of phenylalanine typically shows characteristic absorption bands for the N-H stretching of the amino group (around 3000-3400 cm⁻¹), C=O stretching of the carboxyl group (around 1600-1750 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[11][12][13] The C-Cl stretching vibration would be expected in the fingerprint region.

Experimental Protocols

Synthesis

The synthesis of this compound can be approached through several established methods for amino acid synthesis, followed by enantiomeric resolution.

1. Strecker Synthesis (for the racemic mixture):

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes.[14][15][16][17][18]

  • Reaction Principle: 3-Chlorobenzaldehyde is reacted with ammonia and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group yields the racemic 3-Chloro-DL-phenylalanine.[14][15][16]

  • General Procedure:

    • Dissolve 3-chlorobenzaldehyde in a suitable solvent (e.g., methanol or a water-alcohol mixture).

    • Add a source of ammonia (e.g., ammonium chloride) and a cyanide salt (e.g., potassium cyanide).

    • Stir the reaction mixture at room temperature or with gentle heating until the formation of the α-aminonitrile is complete (monitored by techniques like TLC or LC-MS).

    • Hydrolyze the resulting α-aminonitrile using a strong acid (e.g., HCl) or base (e.g., NaOH) under reflux to convert the nitrile group to a carboxylic acid.

    • Neutralize the reaction mixture to precipitate the racemic amino acid.

    • Isolate the product by filtration and wash with a suitable solvent.

2. Enzymatic Resolution (for obtaining the D-enantiomer):

To obtain the enantiomerically pure this compound, the racemic mixture synthesized via methods like the Strecker synthesis can be resolved using enzymatic methods.[19][20][21][22][23][24][25]

  • Reaction Principle: Enzymes such as aminoacylases can selectively hydrolyze the N-acetyl derivative of one enantiomer (typically the L-enantiomer), allowing for the separation of the desired D-enantiomer.[24][25] Phenylalanine ammonia lyases (PALs) can also be used for the stereoselective amination of the corresponding cinnamic acid derivative.[19][23]

  • General Procedure (using aminoacylase):

    • Chemically acetylate the racemic 3-Chloro-DL-phenylalanine to produce N-acetyl-3-Chloro-DL-phenylalanine.

    • Dissolve the N-acetylated racemate in a buffered aqueous solution.

    • Add an immobilized aminoacylase enzyme that selectively hydrolyzes the N-acetyl group from the L-enantiomer.

    • Incubate the mixture under controlled temperature and pH until approximately 50% hydrolysis is achieved.

    • Separate the resulting mixture of 3-Chloro-L-phenylalanine and unreacted N-acetyl-3-Chloro-D-phenylalanine. This can be achieved by adjusting the pH and utilizing differences in solubility or by chromatographic methods.

    • Hydrolyze the N-acetyl group from the isolated N-acetyl-3-Chloro-D-phenylalanine using acidic or basic conditions to obtain the final product.

Purification

Purification of this compound typically involves recrystallization or chromatographic techniques.

  • Recrystallization: The crude product can be dissolved in a suitable hot solvent (e.g., a water-ethanol mixture) and allowed to cool slowly to form crystals. The purified crystals are then collected by filtration.

  • High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is a powerful technique for purifying amino acids and their derivatives.[26][27][28]

    • Stationary Phase: A C18 column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) to improve peak shape, is employed.

    • Detection: UV detection is suitable due to the aromatic ring in the molecule.

Analysis

The structure and purity of this compound are confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Samples are typically dissolved in a deuterated solvent like D₂O or DMSO-d₆.[29][30]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups (amine, carboxylic acid, aromatic ring). Solid samples can be prepared as KBr pellets or as a thin film after dissolving in a volatile solvent.[11][12][13][31][32]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • Chiral Chromatography: The enantiomeric purity of this compound is determined using chiral HPLC or chiral gas chromatography (GC).[33]

Biological Activity and Signaling Pathways

Halogenated derivatives of phenylalanine are known to interact with various biological systems, including amino acid transporters and enzymes involved in amino acid metabolism.

Interaction with L-type Amino Acid Transporter 1 (LAT1)

LAT1 is a transporter for large neutral amino acids and is often overexpressed in cancer cells to meet their high demand for nutrients. Phenylalanine and its analogs are substrates for LAT1. The presence and position of a halogen on the phenyl ring can influence the affinity for this transporter.

LAT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3_Chloro_D_Phe 3-Chloro-D- phenylalanine LAT1 LAT1 Transporter 3_Chloro_D_Phe->LAT1 Transport Intra_3_Chloro_D_Phe Intracellular This compound LAT1->Intra_3_Chloro_D_Phe mTORC1 mTORC1 Intra_3_Chloro_D_Phe->mTORC1 Activation Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Stimulation

LAT1-mediated uptake and downstream signaling.
Inhibition of Phenylalanine Hydroxylase (PAH)

Phenylalanine hydroxylase is a key enzyme in the metabolism of phenylalanine, catalyzing its conversion to tyrosine. Analogs of phenylalanine can act as inhibitors of this enzyme.

PAH_Inhibition Phenylalanine Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phenylalanine->PAH Substrate Tyrosine Tyrosine PAH->Tyrosine Catalyzes 3_Chloro_D_Phe 3-Chloro-D- phenylalanine 3_Chloro_D_Phe->PAH Inhibition

Inhibition of Phenylalanine Hydroxylase by this compound.

Experimental Workflow

A typical workflow for the synthesis and characterization of this compound is outlined below.

Experimental_Workflow Start Start: Synthesis Planning Synthesis Synthesis of Racemic 3-Chloro-DL-phenylalanine (e.g., Strecker Synthesis) Start->Synthesis Resolution Enzymatic Resolution of Racemic Mixture Synthesis->Resolution Purification Purification of This compound (e.g., Recrystallization, HPLC) Resolution->Purification Analysis Structural & Purity Analysis (NMR, IR, MS, Chiral HPLC) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

General experimental workflow for this compound.

Conclusion

This compound is a synthetically accessible, non-proteinogenic amino acid with significant potential in drug discovery and peptide design. Its unique physicochemical properties, stemming from the chloro-substitution on the phenyl ring, make it a valuable tool for modulating the biological activity and stability of peptides and other small molecules. While detailed experimental protocols are not widely published, established synthetic and analytical methods for amino acids provide a clear path for its preparation and characterization. Further research into its biological interactions will likely uncover new applications for this versatile compound in medicinal chemistry and chemical biology.

References

An In-depth Technical Guide to the Synthesis and Purification of 3-Chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and purification of 3-Chloro-D-phenylalanine, a non-proteinogenic amino acid of significant interest in pharmaceutical research and drug development. The document details enzymatic and asymmetric chemical synthesis routes, as well as resolution and purification techniques, supported by experimental protocols and quantitative data.

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through several advanced methods, including enzymatic synthesis and asymmetric chemical synthesis. Additionally, the resolution of a racemic mixture of 3-chlorophenylalanine is a viable approach.

Enzymatic Synthesis

Enzymatic methods offer high selectivity and operate under mild reaction conditions, making them an attractive green chemistry approach for the synthesis of chiral amino acids.

Engineered Phenylalanine Ammonia Lyases (PALs) have been successfully employed for the asymmetric hydroamination of cinnamic acid derivatives to produce D-phenylalanine analogues.[1][2] Variants of PAL from Planctomyces brasiliensis (PbPAL), such as PbPAL L205F, have shown exceptional performance in converting electron-deficient aryl acrylates with high enantiomeric excess (>99% ee).[1][2]

Experimental Protocol: Enzymatic Synthesis using Engineered PAL

  • Reaction Setup: In a temperature-controlled vessel, dissolve 3-chloro-cinnamic acid (substrate) in a 6 M ammonia solution (pH 9.5).

  • Enzyme Addition: Add the lyophilized powder of the engineered PAL variant (e.g., PbPAL L205F) to the reaction mixture. A typical enzyme loading is 5-10 wt% relative to the substrate.

  • Reaction Conditions: Incubate the reaction at 30°C with agitation for 24-36 hours. For substrates with poor aqueous solubility, up to 5% (v/v) of a co-solvent like DMSO can be added.

  • Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) to determine conversion and enantiomeric excess.

  • Work-up: After the reaction reaches completion, acidify the mixture to precipitate the product. The crude this compound can then be collected by filtration and subjected to further purification.

D-Amino Acid Dehydrogenases can be utilized in a stereoinversion process to convert L-chlorophenylalanine to its D-enantiomer. This method involves the deamination of the L-amino acid to the corresponding α-keto acid, followed by a stereoselective reductive amination to the D-amino acid, often achieving quantitative yields and excellent enantiomeric excess (>99%).[3]

Experimental Protocol: Stereoinversion using D-Amino Acid Dehydrogenase

  • Deamination: In a buffered solution, incubate L-3-chlorophenylalanine with an L-amino acid deaminase (LAAD) to produce 3-(3-chlorophenyl)-2-oxopropanoic acid.

  • Reductive Amination: In a separate or one-pot system, introduce a D-amino acid dehydrogenase (DAADH) and a cofactor regeneration system (e.g., formate dehydrogenase and sodium formate for NADPH regeneration).

  • Reaction Conditions: Maintain the reaction at an optimal pH and temperature for the enzymes used.

  • Product Isolation: Once the conversion is complete, the desired this compound can be isolated and purified from the reaction mixture.

Asymmetric Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis provides a powerful chemical method for the enantioselective synthesis of α-amino acids. This approach involves the alkylation of a glycine Schiff base with a benzyl bromide derivative in the presence of a chiral phase-transfer catalyst.[4]

Experimental Protocol: Asymmetric Synthesis via Phase-Transfer Catalysis

  • Reaction Mixture: In a reaction vessel, combine N-(diphenylmethylene)glycine tert-butyl ester, 3-chlorobenzyl bromide (1.2 equivalents), and a chiral phase-transfer catalyst (e.g., a cinchona alkaloid-derived quaternary ammonium salt, 1-10 mol%).

  • Solvent and Base: Add an organic solvent such as toluene or dichloromethane and an aqueous solution of a strong base (e.g., 50% KOH).

  • Reaction Conditions: Stir the biphasic mixture vigorously at room temperature for several hours to days, monitoring the reaction progress by TLC or HPLC.

  • Work-up and Deprotection: After completion, separate the organic layer, wash, and dry it. Remove the solvent in vacuo. The resulting protected amino acid ester is then deprotected under acidic conditions (e.g., refluxing in hydrochloric acid) to yield this compound hydrochloride.[4]

Resolution of Racemic 3-Chlorophenylalanine

Resolution of a racemic mixture is a classical and often practical approach to obtaining a single enantiomer.

This method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.[3]

Experimental Protocol: Resolution via Diastereomeric Salt Formation

  • Salt Formation: Dissolve racemic 3-chlorophenylalanine in a suitable solvent (e.g., a mixture of water and ethanol). Add an equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid).

  • Crystallization: Heat the solution to dissolve the components completely, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration. The diastereomeric purity can be enhanced by recrystallization.

  • Liberation of the Amino Acid: Treat the purified diastereomeric salt with a base to precipitate the free this compound, which is then collected by filtration, washed, and dried.

Purification of this compound

High purity is crucial for the application of this compound in research and drug development. The primary methods for purification are recrystallization and chromatography.

Recrystallization

Recrystallization is a widely used technique for the purification of solid compounds based on their differential solubility in a given solvent at varying temperatures.[1]

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. A mixture of water and a miscible organic solvent like ethanol is often effective for amino acids.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating and purifying compounds from a mixture with high resolution. Reversed-phase HPLC is commonly used for the purification of amino acids and peptides.

Experimental Protocol: Preparative HPLC Purification

  • Column and Mobile Phase: Use a suitable reversed-phase column (e.g., C18). The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile, both containing a small amount of an ion-pairing agent such as trifluoroacetic acid (TFA) (0.1%).

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase.

  • Chromatography: Inject the sample onto the column and run a gradient elution to separate the components.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization to obtain the purified product.

Data Presentation

The following tables summarize the quantitative data for the synthesis and purification methods described.

Table 1: Synthesis of this compound - Quantitative Data

Synthesis MethodKey Reagents/EnzymesTypical YieldEnantiomeric Excess (ee)Reference
Engineered Phenylalanine Ammonia LyaseEngineered PbPAL L205F, 3-chloro-cinnamic acidGood to High>99%[1][2]
D-Amino Acid DehydrogenaseL-amino acid deaminase, D-amino acid dehydrogenaseQuantitative>99%[3]
Asymmetric Phase-Transfer CatalysisChiral Cinchona alkaloid catalyst, 3-chlorobenzyl bromide70-95%90-99%[4]
Diastereomeric Salt Resolution(+)-Tartaric acid30-45% (theoretical max 50%)>98% (after recrystallization)[3]

Table 2: Purification of this compound - Quantitative Data

Purification MethodKey ParametersTypical RecoveryFinal PurityReference
RecrystallizationSolvent: Water/Ethanol70-90%>99%[1]
Preparative HPLCColumn: C18; Mobile Phase: Water/Acetonitrile with 0.1% TFA60-80%>99.5%General HPLC knowledge

Visualizations

The following diagrams illustrate the workflows for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Routes Enzymatic Enzymatic Synthesis (e.g., PAL, DAADH) Crude_D_Product Crude this compound Enzymatic->Crude_D_Product Asymmetric Asymmetric Chemical Synthesis (Phase-Transfer Catalysis) Asymmetric->Crude_D_Product Racemic Racemic Synthesis Resolution Chiral Resolution (Diastereomeric Salts) Racemic->Resolution Resolution->Crude_D_Product Purification Purification Crude_D_Product->Purification Pure_D_Product Pure this compound Purification->Pure_D_Product

Caption: Overview of synthesis routes for this compound.

Purification_Workflow cluster_purification Purification Methods Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization HPLC Preparative HPLC Crude_Product->HPLC Analysis Purity Analysis (e.g., Analytical HPLC, NMR) Recrystallization->Analysis HPLC->Analysis Pure_Product Pure this compound (>99%) Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

References

Spectroscopic Profile of 3-Chloro-D-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-D-phenylalanine is a non-proteinogenic amino acid that serves as a valuable building block in pharmaceutical research and drug development. Its incorporation into peptides and other molecules can significantly alter their biological activity and metabolic stability. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in various research and development stages. This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols.

Due to the limited availability of public experimental spectra for this compound, the quantitative data presented in this guide are predicted or expected values based on the analysis of its structural analogs and fundamental spectroscopic principles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₉H₁₀ClNO₂[1][2][3][4]
Molecular Weight 199.63 g/mol [1]
CAS Number 80126-52-9[1][3][4]
Appearance White to off-white powder[5]
Melting Point 226-232 °C[3]
Optical Rotation -21.5 ± 1° (c=1.011% in HCl/EtOH)[3]

Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4m4HAromatic protons (C₂-H, C₄-H, C₅-H, C₆-H)
~4.0-4.2dd1Hα-proton (CH-NH₂)
~3.0-3.3m2Hβ-protons (CH₂-Ar)

Note: The chemical shifts of the amine (-NH₂) and carboxylic acid (-COOH) protons are highly dependent on the solvent and pH and may be observed as broad singlets or undergo exchange with the solvent.

¹³C NMR (Carbon-13 NMR)

The predicted proton-decoupled ¹³C NMR spectrum of this compound would show the following peaks:

Chemical Shift (δ, ppm)Assignment
~170-175Carbonyl carbon (C=O)
~135-140Aromatic carbon attached to CH₂ (C₁)
~134Aromatic carbon attached to Cl (C₃)
~125-130Aromatic carbons (C₂, C₄, C₅, C₆)
~55-60α-carbon (CH-NH₂)
~35-40β-carbon (CH₂-Ar)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for solid-phase this compound are listed below.

Wavenumber (cm⁻¹)VibrationFunctional Group
3000-3300N-H stretchAmine (-NH₂)
2500-3300O-H stretchCarboxylic acid (-COOH)
~3030C-H stretchAromatic
~2960C-H stretchAliphatic
~1700-1725C=O stretchCarboxylic acid (-C=O)
~1580-1620C=C stretchAromatic ring
~1500-1550N-H bendAmine (-NH₂)
~1400O-H bendCarboxylic acid
1000-1100C-Cl stretchChloro-aromatic
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable method.

Expected Fragmentation Pattern

The mass spectrum is expected to show the molecular ion peak [M+H]⁺. Common fragmentation pathways for amino acids include the loss of the carboxyl group and cleavage of the side chain.[6]

m/zAssignment
200.0473[M+H]⁺ (for C₉H₁₁³⁵ClNO₂)
183.0202[M+H - NH₃]⁺
154.0418[M+H - COOH]⁺
125.0153[M+H - COOH - C₂H₄]⁺ (benzyl cation)
91.0542[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired observation of exchangeable protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Reference the spectrum to the solvent peak.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode.

    • For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity Identification Compound Identification IR->Identification MS->Identification Structure->Identification

Caption: General workflow for the spectroscopic analysis of this compound.

Experimental_Workflow start Start sample_prep Sample Preparation (Dissolution/Pelletizing) start->sample_prep nmr_acq NMR Data Acquisition (¹H, ¹³C) sample_prep->nmr_acq ir_acq FTIR Data Acquisition sample_prep->ir_acq ms_acq MS Data Acquisition (ESI-MS, MS/MS) sample_prep->ms_acq data_proc Data Processing (Referencing, Baseline Correction) nmr_acq->data_proc ir_acq->data_proc ms_acq->data_proc data_analysis Spectral Analysis & Interpretation data_proc->data_analysis report Final Report data_analysis->report

Caption: Step-by-step experimental workflow for spectroscopic characterization.

References

The Biological Activity of 3-Chloro-D-phenylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Unique Non-proteinogenic Amino Acid in Drug Discovery and Biochemical Research

Introduction

3-Chloro-D-phenylalanine is a synthetic, non-proteinogenic amino acid that has garnered interest within the scientific community for its potential applications in drug development and biochemical research. As a derivative of the essential amino acid D-phenylalanine, its unique structural modification—the presence of a chlorine atom at the meta position of the phenyl ring—confers distinct biological properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its interaction with amino acid transporters. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Core Biological Activity: Interaction with L-Type Amino Acid Transporters

The primary reported biological activity of chlorinated phenylalanine analogs, including the 3-chloro isomer, involves their interaction with L-type amino acid transporters (LATs). LAT1, in particular, is a well-established target for drug delivery to cancer cells and across the blood-brain barrier due to its overexpression in these biological contexts.

While specific quantitative data for the D-isomer is limited in publicly available literature, research on the corresponding L-isomer, 3-chloro-L-phenylalanine, provides valuable insights into the structure-activity relationship. Studies have shown that for 3-halogenated phenylalanines, the inhibitory activity at both LAT1 and LAT2 increases with the size of the halogen atom (Fluorine < Chlorine < Bromine < Iodine).[1] This trend strongly suggests that this compound is also an inhibitor of these transporters.

Quantitative Data on Related Compounds

To provide a comparative context for the potential activity of this compound, the following table summarizes the available quantitative data for the inhibition of L-type amino acid transporters by related phenylalanine analogs.

CompoundTransporterAssay TypeParameterValue (µM)
L-PhenylalanineLAT1Inhibition of [¹⁴C]L-leucine uptakeKᵢ43.47 ± 6.28[1]
L-PhenylalanineLAT2Inhibition of [¹⁴C]L-alanine uptakeKᵢ109.79 ± 20.0[1]
2-Iodo-L-phenylalanineLAT1Inhibition of [¹⁴C]L-leucine uptakeKᵢ9.56 ± 1.67[1]
2-Iodo-L-phenylalanineLAT2Inhibition of [¹⁴C]L-alanine uptakeKᵢ87.61 ± 11.87[1]

Note: Data for this compound is not currently available in the public domain. The data presented is for the L-isomers and is intended to provide a general understanding of the structure-activity relationships.

Experimental Protocols

A detailed understanding of the methodologies used to assess the biological activity of this compound is crucial for reproducing and expanding upon existing research. The following is a detailed protocol for an in vitro cell-based assay to determine the inhibitory activity of compounds against the L-type amino acid transporters LAT1 and LAT2.

Protocol: In Vitro LAT1 and LAT2 Inhibition Assay

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the human L-type amino acid transporters LAT1 and LAT2.

Materials:

  • HEK293 cells stably expressing human LAT1 (HEK293-hLAT1)

  • HEK293 cells stably expressing human LAT2 (HEK293-hLAT2)

  • Poly-D-lysine-coated 24-well plates

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • [¹⁴C]-L-leucine (for LAT1 assay)

  • [¹⁴C]-L-alanine (for LAT2 assay)

  • Non-radiolabeled L-leucine and L-alanine

  • This compound (test compound)

  • Scintillation cocktail

  • Scintillation counter

  • Cell lysis buffer

Procedure:

  • Cell Culture: Culture HEK293-hLAT1 and HEK293-hLAT2 cells in DMEM supplemented with 10% FBS and appropriate selection antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells onto poly-D-lysine-coated 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Preparation of Assay Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer).

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare solutions of [¹⁴C]-L-leucine and [¹⁴C]-L-alanine in the assay buffer at the desired final concentration (e.g., a concentration close to the Kₘ value for the respective transporter).

  • Inhibition Assay:

    • On the day of the experiment, wash the cell monolayers twice with pre-warmed PBS.

    • Add the assay buffer containing various concentrations of this compound to the wells.

    • Include control wells with buffer only (for total uptake) and wells with a high concentration of a known LAT1/LAT2 inhibitor (for non-specific uptake).

    • Pre-incubate the plates at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the uptake by adding the assay buffer containing the radiolabeled substrate ([¹⁴C]-L-leucine for LAT1 or [¹⁴C]-L-alanine for LAT2) to each well.

    • Incubate for a short period (e.g., 1-5 minutes) at 37°C, ensuring the uptake is in the linear range.

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

  • Quantification:

    • Lyse the cells in each well using a suitable lysis buffer.

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake from all measurements.

    • Plot the percentage of inhibition of radiolabeled substrate uptake against the concentration of this compound.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the concentration of the radiolabeled substrate and Kₘ is the Michaelis-Menten constant of the substrate for the transporter.

Visualizations

Experimental Workflow for LAT1/LAT2 Inhibition Assay

LAT_Inhibition_Workflow Workflow for LAT1/LAT2 Inhibition Assay cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis cell_culture 1. Culture HEK293 cells (hLAT1 or hLAT2) cell_seeding 2. Seed cells in 24-well plates cell_culture->cell_seeding solution_prep 3. Prepare test compound and radiolabeled substrate cell_seeding->solution_prep wash_cells 4. Wash cells with PBS add_inhibitor 5. Add 3-Cl-D-Phe (various concentrations) wash_cells->add_inhibitor pre_incubate 6. Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate 7. Add radiolabeled substrate ([¹⁴C]-Leu/Ala) pre_incubate->add_substrate incubate 8. Incubate for 1-5 minutes add_substrate->incubate terminate 9. Terminate uptake with ice-cold PBS incubate->terminate cell_lysis 10. Lyse cells terminate->cell_lysis scintillation 11. Measure radioactivity cell_lysis->scintillation data_analysis 12. Calculate IC₅₀ and Kᵢ scintillation->data_analysis Signaling_Pathway Hypothesized Interaction of this compound with LAT1 cluster_membrane Cell Membrane LAT1 LAT1 Transporter Intracellular_Phe Intracellular L-Phenylalanine LAT1->Intracellular_Phe Transport Extracellular_Phe Extracellular L-Phenylalanine Extracellular_Phe->LAT1 Transport Cellular_Processes Cellular Processes (Protein Synthesis, etc.) Intracellular_Phe->Cellular_Processes Chloro_Phe This compound Chloro_Phe->LAT1 Competitive Inhibition

References

The Core Mechanism of 3-Chloro-D-phenylalanine in Neurological Disorders: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound of interest, 3-Chloro-D-phenylalanine, is a specific isomer of chlorophenylalanine. However, the vast majority of scientific literature focuses on the para-chloro isomer, para-chlorophenylalanine (p-CPA or 4-chlorophenylalanine), often as a racemic mixture (DL-p-CPA). This document will primarily detail the mechanism of action of p-CPA due to the extensive research available, and it is widely accepted as the archetypal pharmacological tool for serotonin depletion. It is presumed that the fundamental mechanism of tryptophan hydroxylase inhibition is shared among these isomers, though potencies may differ.

Executive Summary

para-Chlorophenylalanine (p-CPA) is a potent and irreversible inhibitor of the enzyme tryptophan hydroxylase (TPH), the rate-limiting step in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). This selective inhibition leads to a profound and sustained depletion of serotonin in the central nervous system (CNS). Consequently, p-CPA serves as a critical research tool for investigating the role of serotonin in a wide array of neurological processes and disorders. This guide provides a comprehensive overview of the mechanism of action of p-CPA, its effects on various neurotransmitter systems, detailed experimental protocols for its use in animal models, and a summary of key quantitative data.

Core Mechanism of Action: Irreversible Inhibition of Tryptophan Hydroxylase

The primary mechanism of action of p-CPA is its irreversible inhibition of tryptophan hydroxylase (TPH). TPH is responsible for the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin. There are two isoforms of TPH: TPH1, found predominantly in the periphery (e.g., the gut and pineal gland), and TPH2, which is the neuronal isoform responsible for serotonin synthesis in the brain.[1] p-CPA acts as a suicide inhibitor, meaning it is chemically altered by the enzyme's own catalytic mechanism into a reactive form that binds irreversibly to the enzyme, thereby inactivating it.

The consequence of TPH inhibition is a dramatic and long-lasting reduction in the synthesis of serotonin in the brain. This depletion affects all serotonergic pathways, leading to a global deficit in serotonergic neurotransmission. The recovery of serotonin levels after p-CPA administration is slow and depends on the synthesis of new TPH enzyme, which can take several days to weeks.

Effects on Other Neurotransmitter Systems

While p-CPA is highly selective for TPH, profound serotonin depletion can have secondary effects on other neurotransmitter systems, notably the catecholamines: dopamine (DA) and norepinephrine (NE). Several studies have reported a reduction in the levels of dopamine and norepinephrine following p-CPA administration, although this effect is generally less pronounced and more variable than the depletion of serotonin.[2][3][4] The interplay between the serotonin and catecholamine systems is complex; serotonin can modulate the firing of dopaminergic and noradrenergic neurons. Therefore, the observed changes in catecholamine levels are likely an indirect consequence of the disruption of serotonergic regulation.

Quantitative Data on Neurotransmitter Depletion

The administration of p-CPA leads to a dose-dependent and time-dependent depletion of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA). The following tables summarize the quantitative effects of p-CPA on monoamine levels in the rat brain as reported in various studies.

Table 1: Dose-Dependent Effects of p-CPA on Brain Monoamine Levels in Rats
Dosage (mg/kg, i.p.) Brain Region % Decrease in Serotonin (5-HT) % Decrease in 5-HIAA Reference
100-150Cortex, Striatum, Hippocampus30-50%>50%[5]
300 (2 consecutive days)Medial Basal HypothalamusDramatic DepletionNot Reported[6]
400 (single dose, 24h)Not SpecifiedSignificantNot Reported[7]
1000Whole Brain90.6%91.8%[8]
Table 2: Effects of p-CPA on Catecholamine Levels in the Rat Frontal Cortex
Treatment % Decrease in Norepinephrine (NE) % Decrease in Dopamine (DA) Reference
p-CPA (dosage not specified)~30%~42%[3]
p-CPA (2 x 400 mg/kg)23.5%96% (Note: This high DA decrease is unusual and may reflect the specific experimental conditions)[4]

Experimental Protocols

The following are representative protocols for the use of p-CPA to induce serotonin depletion in a research setting.

Protocol 1: Systemic Administration of p-CPA in Rats for Serotonin Depletion

Objective: To induce a significant and sustained depletion of brain serotonin for behavioral or neurochemical studies.

Materials:

  • para-Chlorophenylalanine (p-CPA) methyl ester hydrochloride

  • Sterile saline (0.9% NaCl)

  • Male Sprague-Dawley rats (250-300g)

  • Standard animal housing facilities

  • Injection supplies (syringes, needles)

Procedure:

  • Preparation of p-CPA Solution: Dissolve p-CPA in sterile saline to the desired concentration (e.g., 30 mg/mL for a 300 mg/kg dose in a 10 mL/kg injection volume). Gentle warming and vortexing may be required to fully dissolve the compound. Prepare the solution fresh on the day of injection.

  • Animal Handling and Dosing:

    • Acclimatize rats to the housing facility for at least one week prior to the experiment.

    • Weigh each rat accurately to determine the correct injection volume.

    • Administer p-CPA via intraperitoneal (i.p.) injection. A common and effective dosing regimen is 300 mg/kg daily for two to three consecutive days.[6][9] For a more profound depletion, a single higher dose (e.g., 400 mg/kg) can be used.[7]

    • A control group should be injected with an equivalent volume of sterile saline.

  • Post-Injection Monitoring:

    • Monitor the animals for any adverse effects. p-CPA can sometimes cause transient behavioral changes.

    • Peak serotonin depletion is typically observed 2-4 days after the final injection.[10]

  • Tissue Collection and Analysis:

    • At the desired time point post-injection, euthanize the animals according to approved protocols.

    • Rapidly dissect the brain regions of interest (e.g., hippocampus, prefrontal cortex, striatum) on a cold surface.

    • Immediately freeze the tissue samples in liquid nitrogen or on dry ice and store them at -80°C until analysis.

Protocol 2: Analysis of Brain Monoamines using HPLC with Electrochemical Detection

Objective: To quantify the levels of serotonin, dopamine, norepinephrine, and their metabolites in brain tissue.

Materials:

  • Frozen brain tissue samples

  • Perchloric acid (PCA), 0.1 M

  • Mobile phase for HPLC (e.g., 0.1 M sodium formate buffer, 5 mM sodium 1-heptanesulfonate, 0.17 mM EDTA, 5% v/v acetonitrile, pH ~4.0)[11]

  • High-Performance Liquid Chromatography (HPLC) system with a C8 or C18 reverse-phase column and an electrochemical detector.

  • Tissue homogenizer (e.g., sonicator)

  • Centrifuge and microcentrifuge filter tubes (0.22 or 0.45 µm)

  • Standards for 5-HT, 5-HIAA, DA, HVA, NE, and MHPG.

Procedure:

  • Sample Preparation:

    • Weigh the frozen brain tissue samples.

    • Add a known volume of ice-cold 0.1 M PCA (e.g., 10 volumes of the tissue weight).

    • Homogenize the tissue until no visible particles remain.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet proteins.[12]

    • Collect the supernatant and filter it through a microcentrifuge filter tube.[12]

  • HPLC Analysis:

    • Inject a known volume of the filtered supernatant into the HPLC system.

    • Separate the monoamines and their metabolites using the specified column and mobile phase.

    • Detect the compounds using the electrochemical detector set at an appropriate potential (e.g., +650 mV).[11]

  • Data Analysis:

    • Generate a standard curve for each compound using known concentrations of the standards.

    • Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas/heights to the standard curve.

    • Express the results as ng or pg of monoamine per mg of tissue weight.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by p-CPA and a typical experimental workflow.

serotonin_synthesis_pathway cluster_presynaptic_neuron Presynaptic Serotonergic Neuron tryptophan L-Tryptophan tph Tryptophan Hydroxylase (TPH) tryptophan->tph htp 5-Hydroxytryptophan (5-HTP) aadc AADC htp->aadc serotonin Serotonin (5-HT) tph->htp aadc->serotonin pcpa p-CPA pcpa->tph Irreversible Inhibition experimental_workflow start Start: Animal Acclimatization treatment Treatment Groups: - p-CPA (i.p.) - Vehicle (Saline) start->treatment behavior Behavioral Testing (e.g., Locomotor Activity, Anxiety Models) treatment->behavior euthanasia Euthanasia & Brain Dissection behavior->euthanasia tissue_prep Tissue Homogenization & Protein Precipitation euthanasia->tissue_prep hplc HPLC-EC Analysis of Monoamines tissue_prep->hplc data_analysis Data Analysis & Interpretation hplc->data_analysis end End: Conclusion data_analysis->end

References

The Halogenated Phenylalanines: A Technical Guide to Their Discovery, Synthesis, and Application in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic modification of amino acids has become a cornerstone of modern chemical biology and drug discovery. Among these modifications, the halogenation of phenylalanine has proven to be a particularly powerful tool. The incorporation of fluorine, chlorine, bromine, or iodine onto the phenyl ring of phenylalanine profoundly alters its physicochemical and biological properties.[1] These alterations can lead to enhanced metabolic stability, modulated receptor binding affinity, and the introduction of novel functionalities for use as probes in biological systems.[1][2] This technical guide provides an in-depth overview of the discovery, history, synthesis, and diverse applications of halogenated phenylalanine analogues, with a focus on quantitative data and detailed experimental methodologies.

Discovery and History: A Tale of Serendipity and Design

The story of halogenated phenylalanine analogues begins with the study of amino acid metabolism and its role in neurotransmission. One of the most historically significant halogenated phenylalanine analogues is p-chlorophenylalanine (PCPA), also known as fenclonine.[3] Its discovery was a pivotal moment in neuropharmacology. Researchers found that PCPA acts as a selective and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin.[3] This discovery provided scientists with a powerful chemical tool to probe the physiological and behavioral roles of serotonin, leading to significant advances in our understanding of mood, sleep, and various psychiatric disorders.[3]

Following the discovery of PCPA, interest grew in the potential of other halogenated phenylalanine analogues. The introduction of fluorine, in particular, has been a major focus in medicinal chemistry. Due to its small size and high electronegativity, fluorine can subtly alter the electronic properties of the phenyl ring without adding significant steric bulk.[4] This has led to the development of fluorinated phenylalanine analogues that can enhance the stability of peptides and proteins, serve as sensitive probes for NMR studies, and improve the pharmacological properties of drug candidates.[4][5] Brominated and iodinated phenylalanine analogues have also found important niches, for instance, as versatile building blocks in peptide synthesis and as heavy atoms for X-ray crystallography to aid in protein structure determination.[6][7]

Physicochemical and Biological Properties of Halogenated Phenylalanine Analogues

The introduction of a halogen atom to the phenyl ring of phenylalanine imparts unique physicochemical properties that, in turn, influence biological activity. These properties include changes in lipophilicity, electronic character, and steric bulk. A summary of key quantitative data for various halogenated phenylalanine analogues is presented in the tables below.

Table 1: Physicochemical Properties of Selected Halogenated Phenylalanine Analogues
Compound NameMolecular Weight ( g/mol )Calculated LogPpKa (Carboxyl)pKa (Amino)
L-Phenylalanine165.19-1.381.839.13
4-Fluoro-L-phenylalanine183.18-1.9~2.2~9.2
4-Chloro-L-phenylalanine199.63-~2.3~9.3
4-Bromo-L-phenylalanine244.08-~2.3~9.3
4-Iodo-L-phenylalanine291.08-~2.3~9.3

Note: Some values are estimates based on structurally similar compounds.

Table 2: Biological Activity of Peptides Containing Halogenated Phenylalanine Analogues
Peptide AnalogueTargetAssay TypeIC50 (nM)Ki (nM)Fold Change vs. NativeReference
Biphalin (Phe at 4,4')µ-Opioid ReceptorRadioligand Binding-0.45-[1]
Biphalin (4-F-Phe at 4,4')µ-Opioid ReceptorRadioligand Binding-0.202.25-fold increase in affinity[1]
Biphalin (Phe at 4,4')δ-Opioid ReceptorRadioligand Binding-0.11-[1]
Biphalin (4-F-Phe at 4,4')δ-Opioid ReceptorRadioligand Binding-0.042.75-fold increase in affinity[1]
Table 3: L-type Amino Acid Transporter (LAT) Affinity and Transport Velocity of Halogenated Phenylalanine Analogues
CompoundLAT1 Ki (µM)LAT2 Ki (µM)LAT1 Selectivity (LAT2 Ki / LAT1 Ki)LAT1 Vmax of efflux (% radioactivity/min)
L-Phenylalanine8.92 ± 1.0811.2 ± 1.21.2613.32 ± 0.31
2-Fluoro-L-phenylalanine12.1 ± 1.116.5 ± 1.91.36-
3-Fluoro-L-phenylalanine5.43 ± 0.5310.3 ± 1.11.90-
4-Fluoro-L-phenylalanine9.87 ± 0.9713.1 ± 1.41.33-
2-Chloro-L-phenylalanine4.12 ± 0.4514.2 ± 1.63.45-
3-Chloro-L-phenylalanine2.13 ± 0.246.43 ± 0.713.02-
4-Chloro-L-phenylalanine6.21 ± 0.6810.1 ± 1.11.63-
2-Bromo-L-phenylalanine3.25 ± 0.3815.1 ± 1.84.65-
3-Bromo-L-phenylalanine1.54 ± 0.194.32 ± 0.522.81-
4-Bromo-L-phenylalanine5.34 ± 0.618.98 ± 1.01.68-
2-Iodo-L-phenylalanine2.79 ± 0.3312.3 ± 1.54.4112.98 ± 0.28
3-Iodo-L-phenylalanine1.21 ± 0.153.21 ± 0.392.65-
4-Iodo-L-phenylalanine7.98 ± 0.919.87 ± 1.21.24-

Data adapted from a study on HEK293 cells expressing human LAT1 or LAT2.[8][9][10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involving halogenated phenylalanine analogues is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

serotonin_biosynthesis_inhibition Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH FiveHTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase (AADC) FiveHTP->AADC Serotonin Serotonin (5-HT) TPH->FiveHTP AADC->Serotonin PCPA p-Chlorophenylalanine (PCPA) PCPA->TPH Irreversible Inhibition

Inhibition of Serotonin Biosynthesis by PCPA.

spps_workflow start Start: Solid Support Resin swelling 1. Resin Swelling (e.g., in DMF) start->swelling deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) swelling->deprotection wash1 Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Halogenated Phe or other AA) wash1->coupling wash2 Wash coupling->wash2 repeat Repeat for each amino acid? wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage 4. Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage purification 5. Purification (e.g., RP-HPLC) cleavage->purification analysis 6. Analysis (e.g., Mass Spectrometry) purification->analysis end End: Purified Peptide analysis->end

General Workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

This section provides detailed methodologies for key experiments involving halogenated phenylalanine analogues.

Protocol 1: Chemical Synthesis of L-4-Chlorophenylalanine

This protocol describes a method for the synthesis of L-4-chlorophenylalanine from L-phenylalanine.

Materials:

  • L-Phenylalanine

  • Acetic anhydride

  • Chlorine gas

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Diethyl ether

Procedure:

  • Acetylation of L-Phenylalanine: Dissolve L-phenylalanine in a solution of sodium hydroxide. Add acetic anhydride dropwise while maintaining the temperature at 0-5°C. Stir for 2-3 hours. Acidify the solution with hydrochloric acid to precipitate N-acetyl-L-phenylalanine. Filter, wash with cold water, and dry the product.

  • Chlorination: Suspend N-acetyl-L-phenylalanine in a suitable solvent (e.g., acetic acid). Bubble chlorine gas through the suspension at room temperature with stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Hydrolysis: Add water to the reaction mixture and heat to reflux to hydrolyze the acetyl group. After cooling, neutralize the solution with sodium hydroxide to precipitate the crude 4-chloro-L-phenylalanine.

  • Purification: Recrystallize the crude product from a mixture of water and ethanol to obtain pure L-4-chlorophenylalanine. Characterize the final product by NMR, mass spectrometry, and melting point analysis.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Bromophenylalanine

This protocol outlines the manual synthesis of a peptide containing 4-bromophenylalanine using Fmoc/tBu chemistry.[3][6]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-4-bromo-L-phenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Place the Fmoc-Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes.[4]

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.[4]

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine.[4]

  • Amino Acid Coupling: In a separate tube, pre-activate 3 equivalents of the Fmoc-amino acid (or Fmoc-4-bromo-L-phenylalanine) with 3 equivalents of DIC and 3 equivalents of Oxyma in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.[4]

  • Washing: Wash the resin with DMF to remove unreacted reagents.[4]

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the last coupling step, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[4]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Protocol 3: In Vivo Site-Specific Incorporation of 4-Fluorophenylalanine in E. coli

This method utilizes an expanded genetic code to incorporate 4-fluorophenylalanine at a specific site in a protein in response to an amber stop codon (UAG).[4]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 4-fluorophenylalanine (e.g., pEVOL-p-F-Phe).

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics

  • 4-Fluorophenylalanine (4-F-Phe)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the plasmid encoding the orthogonal synthetase/tRNA pair.[4]

  • Starter Culture: Inoculate a single colony into LB medium with appropriate antibiotics and grow overnight at 37°C.[4]

  • Expression Culture: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[4]

  • Addition of 4-F-Phe: Add 4-fluorophenylalanine to a final concentration of 1 mM.[4]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[4]

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.[4]

  • Harvesting and Purification: Harvest the cells by centrifugation and purify the protein using standard protocols appropriate for the protein's purification tag.[4]

  • Analysis: Confirm the incorporation of 4-fluorophenylalanine by mass spectrometry.[11]

Protocol 4: Analysis of Peptides Containing Halogenated Phenylalanine Analogues by HPLC and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC):

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

  • Instrumentation: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: Use a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile). A typical gradient might be from 5% to 95% B over 30 minutes.

  • Detection: Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm.

  • Analysis: The retention time and peak purity can be used to assess the identity and purity of the peptide.

Mass Spectrometry (MS):

  • Sample Preparation: The peptide sample from HPLC purification can be directly infused or analyzed by LC-MS.

  • Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[11]

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the expected peptide.

  • Analysis: The observed molecular weight of the peptide should match the calculated theoretical mass for the peptide containing the halogenated phenylalanine analogue. The isotopic pattern of the halogen (especially for chlorine and bromine) can further confirm its presence.

Protocol 5: In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of compounds like p-chlorophenylalanine on tryptophan hydroxylase.

Materials:

  • Recombinant human TPH1 or TPH2 enzyme

  • L-Tryptophan

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)

  • Catalase

  • Dithiothreitol (DTT)

  • Ferrous ammonium sulfate

  • HEPES buffer

  • p-Chlorophenylalanine (PCPA) as a positive control

  • Test compounds

  • Acetic acid in ethanol

  • HPLC system with a fluorescence detector

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, catalase, ferrous ammonium sulfate, and L-tryptophan.

  • Inhibitor Addition: Add varying concentrations of the test compound or PCPA to the reaction mixture. Include a control with no inhibitor.

  • Enzyme Addition: Add the TPH enzyme to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding BH4 and DTT. Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of acetic acid in ethanol.[12]

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant by HPLC with fluorescence detection to quantify the amount of 5-hydroxytryptophan (5-HTP) produced.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

Halogenated phenylalanine analogues represent a versatile and powerful class of non-canonical amino acids that have significantly impacted both basic research and drug development. From the pioneering use of p-chlorophenylalanine to elucidate the roles of serotonin to the modern application of fluorinated and brominated analogues in peptide and protein engineering, these compounds continue to open new avenues of scientific inquiry. The ability to strategically introduce halogens allows for the fine-tuning of molecular properties, leading to compounds with enhanced stability, improved biological activity, and novel functionalities. The detailed experimental protocols provided in this guide are intended to empower researchers to harness the full potential of these remarkable building blocks in their own investigations. As synthetic methodologies become more sophisticated and our understanding of the subtle effects of halogenation deepens, the future for halogenated phenylalanine analogues in science and medicine looks exceptionally bright.

References

In Vitro Profile of 3-Chloro-D-phenylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-D-phenylalanine is a synthetic, non-proteinogenic amino acid derivative of D-phenylalanine. Its unique structure, featuring a chlorine atom on the phenyl ring, confers distinct biochemical properties that make it a valuable tool in various research domains, including neuropharmacology, oncology, and peptide chemistry. In vitro studies are fundamental to elucidating its mechanism of action, quantifying its biological activity, and determining its potential as a therapeutic agent or a research probe. This guide provides an in-depth overview of the in vitro evaluation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Mechanisms of Action

In vitro investigations have primarily focused on two key areas: its role as an enzyme inhibitor and its interaction with amino acid transporters.

  • Enzyme Inhibition: this compound and its isomers are recognized as inhibitors of aromatic amino acid hydroxylases.

    • Tryptophan Hydroxylase (TPH): The para-substituted isomer, p-chlorophenylalanine (PCPA), is a well-established irreversible inhibitor of TPH, the rate-limiting enzyme in serotonin biosynthesis.[1][2] This inhibition leads to a significant depletion of serotonin (5-hydroxytryptamine or 5-HT).[1][3]

    • Phenylalanine Hydroxylase (PAH): This compound also inhibits phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine.[4][5][6] This inhibitory action can induce a chemical state mimicking phenylketonuria (PKU) in experimental models.[6]

  • Amino Acid Transport: As a phenylalanine analog, this compound can interact with amino acid transporters.

    • L-type Amino Acid Transporter 1 (LAT1): Halogenated phenylalanine derivatives are known to interact with LAT1, a transporter often overexpressed in cancer cells and at the blood-brain barrier.[7][8][9] The affinity of these analogs for LAT1 can be influenced by the position and size of the halogen substituent.[7] For instance, meta-substituted derivatives of phenylalanine have shown a higher affinity for LAT1 compared to ortho- and para-substituted versions.[10]

Quantitative Data Summary

The following tables summarize the available quantitative data from in vitro studies on chlorinated phenylalanine analogs. It is important to note that specific data for the this compound isomer is limited, and data from related compounds, particularly p-chlorophenylalanine (PCPA), are often used as a reference.

Enzyme Inhibition
Target Enzyme Compound Reported Inhibition
Phenylalanine Hydroxylase (PAH)p-chlorophenylalanine96% inhibition at 5 mM[5]
Tryptophan Hydroxylase (TPH)p-ethynylphenylalanine (a potent analog)K_i = 32.6 +/- 6.2 µM[11]
Cell-Based Assays
Cell Line Compound Assay Result
Human Colon Cancer (HT-29)L-4-bromo-phenylalanine, L-4-iodo-phenylalanine, L-4-nitro-phenylalanineCytotoxicity (MTT)Showed cytotoxic effects[12]
Prostate Cancer (PC-3)DL-PhenylalanineCytotoxicity (MTT)IC50 = 500 µg/mL at 48 hours[12]
Lung Cancer (A549, H69, H69AR)β-Phenylalanine derivativesAntiproliferative (MTT)Structure-dependent activity[13]
Neurochemical Effects (In Vivo Data Informing In Vitro Expectations)
Parameter Compound Effect
Frontal Cortical Serotoninp-chlorophenylalanine (PCPA)>99% depletion[3]
Frontal Cortical 5-HIAA (Serotonin Metabolite)p-chlorophenylalanine (PCPA)>99% depletion[3]
Frontal Cortical Noradrenalinep-chlorophenylalanine (PCPA)~30% reduction[3]
Frontal Cortical Dopaminep-chlorophenylalanine (PCPA)~42% reduction[3]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.

Protocol 1: In Vitro Phenylalanine Hydroxylase (PAH) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on PAH activity.

Materials:

  • Purified Phenylalanine Hydroxylase (PAH) enzyme

  • L-phenylalanine (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Reaction Buffer (e.g., 100 mM HEPES, pH 7.4)

  • This compound (test inhibitor)

  • Perchloric acid (to stop the reaction)

  • HPLC system for tyrosine quantification

Procedure:

  • Reagent Preparation: Prepare a stock solution of L-phenylalanine and serial dilutions of this compound in the reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, PAH enzyme, and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding L-phenylalanine and BH4.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a small volume of ice-cold perchloric acid.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated protein.

  • Quantification: Analyze the supernatant for the amount of tyrosine produced using an HPLC system.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on TPH activity.

Materials:

  • Purified Tryptophan Hydroxylase (TPH) enzyme (e.g., recombinant human TPH1)[14]

  • L-tryptophan (substrate)[14]

  • 6-methyltetrahydropterin (6-MePH4) (cofactor)[14]

  • Reaction Buffer (e.g., 50 mM MOPS, pH 7.2, 100 mM (NH4)2SO4)[14]

  • Catalase, Bovine Serum Albumin (BSA), (NH4)2Fe(SO4)2[14]

  • This compound (test inhibitor)

  • HPLC system for 5-hydroxytryptophan (5-HTP) quantification

Procedure:

  • Reagent Preparation: Prepare stock solutions of L-tryptophan and serial dilutions of this compound in the reaction buffer.

  • Reaction Mixture: In a reaction vessel, combine the reaction buffer, catalase, BSA, ferrous ammonium sulfate, TPH1 enzyme, and varying concentrations of L-tryptophan and the test inhibitor.[14]

  • Reaction Initiation: Start the reaction by adding the pterin cofactor (6-MePH4).[14]

  • Incubation: Incubate at room temperature for a set time (e.g., 10 minutes), ensuring the reaction remains in the linear range.[14]

  • Reaction Termination: Stop the reaction, typically by adding an acid or by rapid freezing.

  • Quantification: Measure the production of 5-HTP using an HPLC system.

  • Data Analysis: Determine the mode of inhibition (e.g., competitive, non-competitive) by analyzing double reciprocal plots (Lineweaver-Burk) of reaction velocity versus substrate concentration at different inhibitor concentrations. Calculate the Ki value.[14]

Protocol 3: Neuroblastoma Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of this compound on a neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells[15]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • DMSO[15]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.[15] Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete growth medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Express the cell viability as a percentage of the vehicle control. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

Signaling Pathway Diagrams

Serotonin_Synthesis_Pathway cluster_0 Biosynthesis of Serotonin Tryptophan L-Tryptophan FiveHTP 5-Hydroxytryptophan (5-HTP) Tryptophan->FiveHTP Tryptophan Hydroxylase (TPH) Serotonin Serotonin (5-HT) FiveHTP->Serotonin Aromatic L-amino acid decarboxylase (AADC) Inhibitor This compound (or p-chlorophenylalanine) Inhibitor->Tryptophan Inhibits TPH

Caption: Serotonin synthesis pathway and the inhibitory action of this compound.

Phenylalanine_Metabolism_Pathway cluster_1 Phenylalanine Metabolism Phenylalanine L-Phenylalanine Tyrosine L-Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase (PAH) Inhibitor This compound Inhibitor->Phenylalanine Inhibits PAH

Caption: Phenylalanine metabolism and the inhibitory action of this compound.

Experimental Workflow Diagram

MTT_Assay_Workflow start Start seed_cells Seed SH-SY5Y cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h_1 prepare_compound Prepare serial dilutions of This compound incubate_24h_1->prepare_compound treat_cells Replace medium and treat cells prepare_compound->treat_cells incubate_24_72h Incubate 24-72h treat_cells->incubate_24_72h add_mtt Add MTT solution to each well incubate_24_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Remove medium, add DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate % viability and IC50 value read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro cell viability (MTT) assay.

References

Potential Therapeutic Applications of 3-Chloro-D-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-D-phenylalanine, a halogenated derivative of the amino acid D-phenylalanine, presents a compelling profile for therapeutic development. Its unique structural modifications offer the potential for enhanced pharmacological properties compared to its parent compound, D-phenylalanine, which has been investigated for its analgesic effects. This technical guide provides a comprehensive overview of the current understanding of this compound, including its synthesis, known biological interactions, and potential therapeutic applications. Particular focus is given to its interaction with the L-type amino acid transporter 1 (LAT1) for targeted drug delivery and the neuroprotective potential suggested by related halogenated phenylalanine analogs that modulate glutamatergic signaling. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated pathways and workflows to facilitate further research and development in this area.

Introduction

This compound is a non-proteinogenic amino acid that has garnered interest in medicinal chemistry. The introduction of a chlorine atom to the phenyl ring of D-phenylalanine can significantly alter its physicochemical properties, potentially leading to improved metabolic stability, enhanced binding affinity to biological targets, and novel pharmacological activities. While research on this compound is still emerging, its structural similarity to D-phenylalanine and other neuroactive compounds suggests potential applications in pain management, neurological disorders, and oncology.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
CAS Number 80126-52-9
Appearance White to off-white powder
Melting Point 226-232 ºC[1]
Optical Rotation -21.5±1º (c=1.011% in HCl/EtOH)[1]
Purity ≥ 97% (HPLC)[1]

Potential Therapeutic Applications and Mechanisms of Action

Analgesia and Enkephalinase Inhibition

D-phenylalanine has been investigated for its analgesic properties, which are thought to stem from its ability to inhibit enkephalin-degrading enzymes such as carboxypeptidase A.[2][3] Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation. By preventing their breakdown, D-phenylalanine may prolong their analgesic effects. However, clinical studies on the efficacy of D-phenylalanine for chronic pain have yielded mixed results.[2][3]

While direct studies on the enkephalinase inhibitory activity of this compound are limited, its structural similarity to D-phenylalanine suggests it may possess similar or enhanced activity. The chlorine substitution could potentially increase its binding affinity to the active site of enkephalinases.

Neuroprotection and Modulation of Glutamatergic Transmission

Research on halogenated derivatives of L-phenylalanine has revealed potent neuroprotective effects mediated through the modulation of excitatory glutamatergic synaptic transmission.[2] For instance, 3,5-dibromo-L-tyrosine has been shown to attenuate glutamate-induced excitotoxicity.[2] These compounds can act as antagonists at AMPA/kainate receptors and modulate NMDA receptor function.[2]

Given that excessive glutamate receptor activation is implicated in various neurological disorders, including epilepsy and ischemic stroke, this compound may offer a therapeutic avenue by targeting these pathways.

Anticancer Potential and LAT1-Mediated Drug Delivery

This compound has been identified as a substrate for the L-type amino acid transporter 1 (LAT1).[4][5][6] LAT1 is overexpressed in many types of cancer cells and at the blood-brain barrier, making it an attractive target for delivering therapeutic agents to tumors and the central nervous system.[4][5] By mimicking natural amino acids, this compound can be actively transported into cancer cells, where it could potentially exert cytotoxic effects or serve as a carrier for other anticancer agents.[1] The meta-position of the chlorine atom in this compound is suggested to enhance its affinity for LAT1.[7]

Quantitative Data

The following tables summarize available quantitative data from relevant studies.

Table 2: In Vitro Neuroprotective Effects of Halogenated Phenylalanine Derivatives [2]

CompoundIC₅₀ for depressing AMPA/kainate mEPSC frequency (µM)
3,5-diiodo-L-tyrosine104.6 ± 14.1
3,5-dibromo-L-tyrosine127.5 ± 13.3

Table 3: Clinical Studies of D-phenylalanine for Chronic Pain

StudyDosageOutcome
Walsh et al. (1986)[3][8]250 mg, four times a day for 4 weeksNo significant analgesic effect compared to placebo. 25% of patients reported more pain relief on DPA, 22% on placebo, and 53% reported no difference.
Ehrenpreis (1982)Not specifiedReported beneficial in many patients with chronic, intractable pain.
In vivo rat study (analgesia)[9][10]25, 50, or 100 mg/kg intraperitoneallyReduced the analgesic effects of cold-water swims, but did not affect morphine analgesia. A high dose of 250 mg/kg was shown to elicit analgesia that was reversible by naloxone.[9][10]

Experimental Protocols

Synthesis of this compound

5.1.1. Chemical Synthesis from 3-Chlorobenzaldehyde

A common route for the synthesis of chlorophenylalanine isomers involves starting from the corresponding chlorobenzaldehyde.[11][12]

  • Step 1: Condensation: 3-Chlorobenzaldehyde is condensed with N-acetylglycine in the presence of a base (e.g., sodium acetate) and acetic anhydride to form an azlactone.

  • Step 2: Hydrolysis and Reduction: The azlactone is then hydrolyzed and reduced to yield racemic 3-Chloro-DL-phenylalanine.

  • Step 3: Resolution: The racemic mixture is resolved into its D- and L-enantiomers using chiral chromatography or enzymatic methods.

5.1.2. Enzymatic Synthesis (Whole-Cell Biocatalysis)

A highly selective method for producing D-amino acids involves a one-pot biocatalytic cascade.[9][13][14]

  • Principle: This method uses two enzymes expressed in E. coli: an L-amino acid deaminase (LAAD) and a D-amino acid dehydrogenase (DAAD). The LAAD converts the L-enantiomer of a racemic mixture to the corresponding α-keto acid. The DAAD then stereoselectively reduces the α-keto acid to the D-amino acid.

  • Reaction Components:

    • Whole E. coli cells expressing LAAD and DAAD

    • Racemic 3-Chloro-DL-phenylalanine

    • Cofactor for DAAD (e.g., NADH or NADPH)

    • Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)

    • Buffer (e.g., Tris-HCl, pH 7.5)

  • Procedure:

    • Cultivate the engineered E. coli strains to express the required enzymes.

    • Harvest and wash the cells.

    • Prepare a reaction mixture containing the whole cells, racemic 3-Chloro-DL-phenylalanine, cofactors, and buffer.

    • Incubate the reaction at an optimal temperature (e.g., 37°C) with agitation.

    • Monitor the reaction progress using HPLC to determine the concentration of the D-enantiomer.

    • Purify the this compound from the reaction mixture.

In Vitro Neuroprotection Assay (LDH Release Assay)

This protocol assesses the ability of a compound to protect neurons from cell death induced by an excitotoxic insult, such as glutamate exposure.[3][11]

  • Cell Culture: Primary cortical neurons are cultured in 96-well plates.

  • Treatment:

    • Pre-incubate the neurons with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Induce excitotoxicity by adding a high concentration of glutamate (e.g., 100 µM).

    • Include control wells: untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).

  • LDH Measurement:

    • After the incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions. This typically involves adding a reaction mixture containing a substrate and a tetrazolium salt to the supernatant.

    • The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which then reduces the tetrazolium salt to a colored formazan product.

    • Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release for each treatment group relative to the positive control. A reduction in LDH release in the presence of this compound indicates a neuroprotective effect.

LAT1-Mediated Transport Assay

This assay determines if a compound is a substrate of the LAT1 transporter.[13]

  • Cell Lines: Use a cell line that overexpresses LAT1 (e.g., HEK293-hLAT1) and a control cell line (e.g., mock-transfected HEK293).

  • Uptake Assay:

    • Seed the cells in 24-well plates.

    • Wash the cells with a transport buffer (e.g., Hank's Balanced Salt Solution).

    • Incubate the cells with a solution containing radiolabeled this compound or a known LAT1 substrate (e.g., [¹⁴C]-L-Leucine) in the presence and absence of unlabeled this compound at various concentrations.

    • After a short incubation period, stop the uptake by washing the cells with ice-cold transport buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the uptake rate of the radiolabeled substrate. A competitive inhibition of the uptake by this compound indicates that it interacts with the LAT1 transporter. Kinetic parameters (Km and Vmax) can be determined by performing the uptake assay with varying concentrations of this compound.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Enkephalinase Inhibition

Enkephalinase_Inhibition cluster_0 Normal Physiology cluster_1 With this compound Enkephalins Enkephalins Enkephalinase Enkephalinase (e.g., Carboxypeptidase A) Enkephalins->Enkephalinase Degraded by Opioid_Receptors Opioid Receptors Enkephalins->Opioid_Receptors Binds to Inactive_Metabolites Inactive Metabolites Enkephalinase->Inactive_Metabolites Produces Analgesia Analgesia Opioid_Receptors->Analgesia Leads to 3_Chloro_D_Phe This compound Enkephalinase_Inhibited Enkephalinase (Inhibited) 3_Chloro_D_Phe->Enkephalinase_Inhibited Inhibits Increased_Enkephalins Increased Enkephalins Enkephalinase_Inhibited->Increased_Enkephalins Leads to Prolonged_Analgesia Prolonged Analgesia Increased_Enkephalins->Prolonged_Analgesia Results in

Caption: Proposed mechanism of analgesia via enkephalinase inhibition.

LAT1-Mediated Transport into a Cancer Cell

LAT1_Transport cluster_0 Extracellular Space cluster_1 Cancer Cell 3_Chloro_D_Phe_Ext This compound LAT1 LAT1 Transporter 3_Chloro_D_Phe_Ext->LAT1 Binds to 3_Chloro_D_Phe_Int This compound LAT1->3_Chloro_D_Phe_Int Transports Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) 3_Chloro_D_Phe_Int->Therapeutic_Effect Induces

Caption: LAT1-mediated transport of this compound into a cancer cell.

Experimental Workflow for In Vitro Neuroprotection Assay

Neuroprotection_Workflow Start Start: Culture Primary Neurons Pre_incubation Pre-incubate with This compound Start->Pre_incubation Induce_Excitotoxicity Add Glutamate to Induce Excitotoxicity Pre_incubation->Induce_Excitotoxicity Incubate Incubate for 24 hours Induce_Excitotoxicity->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant LDH_Assay Perform LDH Release Assay Collect_Supernatant->LDH_Assay Measure_Absorbance Measure Absorbance LDH_Assay->Measure_Absorbance Analyze_Data Analyze Data and Determine Neuroprotection Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

3-Chloro-D-phenylalanine: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the use of unnatural amino acids as building blocks is a cornerstone of rational drug design. 3-Chloro-D-phenylalanine, a halogenated derivative of the essential amino acid D-phenylalanine, has emerged as a particularly valuable tool for medicinal chemists. Its unique stereochemistry and the electronic properties conferred by the chlorine atom provide a powerful handle to modulate the pharmacological profiles of peptides and small molecules. This guide offers a comprehensive overview of this compound, detailing its physicochemical properties, diverse applications, relevant experimental protocols, and its role in influencing biological pathways.

Physicochemical and Structural Data

The specific properties of this compound make it a versatile building block. The chlorine atom at the meta position of the phenyl ring influences the molecule's reactivity, solubility, and interactions with biological targets.[1]

PropertyValueSource
IUPAC Name (2R)-2-Amino-3-(3-chlorophenyl)propanoic acid[1]
Synonyms H-D-Phe(3-Cl)-OH, D-3-Chlorophenylalanine[1]
CAS Number 80126-52-9[1][2]
Molecular Formula C₉H₁₀ClNO₂[3][4]
Molecular Weight 199.63 g/mol [3][4][5]
Appearance White to off-white powder[3][5]
Purity ≥ 97-99% (HPLC)[1][3]
Storage Conditions 0-8 °C[3][6]
Topological Polar Surface Area 63.3 Ų[4][5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 3[5]

Core Applications in Medicinal Chemistry

The incorporation of this compound into potential drug candidates is a strategic decision to enhance their therapeutic properties.

Peptide and Protein Engineering

The use of this unnatural amino acid is a key strategy in peptide-based drug development.[2]

  • Enhanced Stability: By incorporating this compound, researchers can design peptides with increased resistance to enzymatic degradation, a critical step in improving the half-life of peptide therapeutics.[2][7]

  • Modulation of Bioactivity: The chlorinated structure can enhance the biological activity of peptides, allowing for the creation of more potent drugs.[6][7] It enables the study of protein function and interactions in a controlled manner by allowing for specific modifications.[7][8]

  • Conformational Control: The steric and electronic effects of the chlorine atom can influence the conformational preferences of the peptide backbone, which is crucial for optimizing receptor binding and selectivity.[2]

Small Molecule Synthesis

This compound serves as a vital intermediate in the synthesis of various pharmaceuticals, particularly those targeting complex diseases.[3][8]

  • Synthetic Handle: The chlorine atom can act as a reactive site for further chemical modifications, enabling the construction of diverse compound libraries for lead optimization.[2]

  • Pharmacokinetic Optimization: Its unique structure can be leveraged to improve the pharmacokinetic parameters of a drug candidate, such as absorption, distribution, metabolism, and excretion (ADME).[2]

Neuroscience and Biochemical Research

This compound is a valuable tool for investigating biological systems.

  • Neurotransmitter Systems: It is used in neuroscience to study neurotransmitter pathways, aiding in the exploration of conditions like depression and anxiety.[3]

  • Enzyme Inhibition and Mechanistic Studies: As an analog of phenylalanine, it is employed in biochemical assays to probe enzyme active sites, study metabolic pathways, and develop specific enzyme inhibitors.[3][9]

Experimental Methodologies and Protocols

The successful application of this compound relies on robust and well-defined experimental procedures.

Synthesis of this compound

The enantiomerically pure D-form is typically produced from racemic mixtures using stereoselective enzymatic reactions. One established method is the use of Phenylalanine Ammonia-Lyases (PALs), which have been shown to be effective for producing D-enantiomers of chlorophenylalanines.[9] Whole-cell biocatalysis systems have also been developed, which can couple stereoselective oxidation of the L-enantiomer with a subsequent amination to yield the desired D-amino acid with high enantiomeric excess.[9]

Protocol: Incorporation into Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of a protected form, such as Fmoc-3-chloro-D-phenylalanine, into a growing peptide chain on a solid support. This protocol is based on standard Fmoc/tBu strategies.[10]

Materials:

  • Fmoc-protected Rink Amide resin (for C-terminal amide)

  • Fmoc-3-chloro-D-phenylalanine

  • Other Fmoc-protected amino acids

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIEA)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF within a reaction vessel for 30-60 minutes.[11]

  • Fmoc Deprotection:

    • Add the 20% piperidine solution to the resin and agitate for 5 minutes.[10]

    • Drain the solution.[10]

    • Add a fresh portion of 20% piperidine solution and agitate for an additional 10-15 minutes.[10][11]

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10][11]

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-3-chloro-D-phenylalanine (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.[10]

    • Add DIEA (6 equivalents) to the solution to pre-activate the amino acid for 1-2 minutes.[10]

    • Add the activated amino acid solution to the deprotected resin.[10]

    • Agitate the mixture for 1-2 hours at room temperature.[10]

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).[10]

  • Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it thoroughly.[10]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature in a fume hood.[10][11]

    • Filter the resin and collect the filtrate containing the cleaved peptide.[10]

  • Peptide Precipitation and Isolation:

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[10][11]

    • Centrifuge the mixture to pellet the peptide.[10]

    • Wash the peptide pellet twice with cold diethyl ether, centrifuging each time.[10]

    • Dry the final peptide pellet under vacuum.[10]

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).[11]

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

    • Confirm the purity and identity of the final product using analytical RP-HPLC and mass spectrometry.[11]

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing the complex processes involved in utilizing this compound.

G cluster_synthesis Building Block Synthesis Racemic Racemic 3-Chlorophenylalanine Enzymatic Stereoselective Enzymatic Resolution (e.g., PALs) Racemic->Enzymatic D_Form Pure this compound Enzymatic->D_Form L_Form 3-Chloro-L-phenylalanine (Removed) Enzymatic->L_Form

Logical workflow for the enantioselective synthesis of the D-amino acid.

sps_workflow start Start with Resin-Bound Peptide Chain deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Couple Fmoc-3-Chloro-D-Phe-OH (HBTU, DIEA in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 cycle_end Repeat for Next Amino Acid wash2->cycle_end cycle_end->deprotection Next Cycle

Core cyclical workflow for Solid-Phase Peptide Synthesis (SPPS).

pathway Phe Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Tyr Tyrosine PAH->Tyr Metabolites Downstream Metabolites (e.g., Neurotransmitters) Tyr->Metabolites Inhibitor p-Chlorophenylalanine (Analogous Inhibitor) Inhibitor->PAH Inhibition

Inhibition of the Phenylalanine Hydroxylase pathway by chloro-analogs.

Quantitative Data on Halogenated Phenylalanine Analogs

While specific kinetic data for this compound was not prominently available in the initial search, studies on closely related halogenated phenylalanine analogs demonstrate the profound impact of halogenation on biological interactions. The following data on the interaction of various phenylalanine analogs with the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells, illustrates the structure-activity relationships.

CompoundHalogen PositionHalogen SizeLAT1 Affinity (Ki)LAT1 Selectivity (LAT2 Ki / LAT1 Ki)Reference
Phenylalanine N/AN/AHighLow[12]
2-Iodo-Phe Ortho (2)LargeVery HighHigh[12]
Halogenated-Phe Meta (3)Larger > SmallerHigher affinity with larger halogens-[12]
Halogenated-Phe Para (4)-Lower affinity than position 2 or 3-[12]

These findings underscore that the position and size of the halogen substituent are critical for modulating binding affinity and selectivity for biological transporters like LAT1.[12] This provides a strong rationale for using analogs like this compound to fine-tune drug delivery and targeting.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[4][13]

  • Storage: The compound should be stored at 0-8 °C to ensure stability.[3][6]

Conclusion

This compound stands out as a highly versatile and powerful building block in medicinal chemistry. Its strategic incorporation into peptides and small molecules offers a reliable method for enhancing metabolic stability, modulating biological activity, and optimizing pharmacokinetic profiles. The well-established protocols for its use in solid-phase peptide synthesis, combined with a growing understanding of its structure-activity relationships, ensure its continued importance in the development of next-generation therapeutics for a wide range of diseases, from cancer to neurological disorders.[2][6][7]

References

An In-depth Technical Guide to the Safe Handling of 3-Chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Chloro-D-phenylalanine, a non-proteinogenic amino acid derivative utilized in biochemical research and pharmaceutical development. Its applications include serving as a building block in peptide synthesis and as a research tool in neuroscience.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a chlorinated analog of the essential amino acid D-phenylalanine. The presence of a chlorine atom on the phenyl ring influences its chemical reactivity and biological interactions.[2]

PropertyValueSource(s)
Molecular Formula C₉H₁₀ClNO₂[2][3][4][5]
Molecular Weight 199.63 g/mol [3][4][6]
CAS Number 80126-52-9[2][3]
Appearance White to off-white powder[5]
Purity Typically ≥97% - ≥99% (HPLC)[4][5]
Melting Point 226-232 °C[7]
Storage Temperature 0-8 °C[5][7]
Synonyms (2R)-2-Amino-3-(3-chlorophenyl)propanoic acid, D-3-Chlorophenylalanine, H-D-Phe(3-Cl)-OH[2][3]

Hazard Identification and Toxicity

Hazard ClassificationGHS CategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[3][8]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.[3][8]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[3][8]

Primary Hazards:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Due to the lack of comprehensive toxicological data, it is prudent to handle this compound as a potentially hazardous substance.

Safe Handling and Storage Protocols

Adherence to standard laboratory safety practices is essential when working with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Body Protection: Wear a laboratory coat.

  • Respiratory Protection: If handling large quantities or if dust formation is likely, use a NIOSH-approved respirator with a particulate filter.

Engineering Controls
  • Work in a well-ventilated area.

  • Use a chemical fume hood if there is a risk of inhalation or if dust is generated.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Storage
  • Store in a cool, dry, and well-ventilated place.

  • Recommended storage temperature is between 0°C and 8°C.[5][7]

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency and First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition may produce toxic fumes of carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.

Disposal Considerations

  • Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.

  • Contaminated packaging should be treated as the product itself.

Experimental Protocols and Applications

This compound is primarily used in peptide synthesis to create modified peptides with enhanced biological activity or stability.[1] It is also used in neuroscience research to study neurotransmitter systems.[1]

Example Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol is a general guideline for incorporating this compound into a peptide sequence using Fmoc/tBu chemistry. Adjustments may be necessary based on the specific peptide and equipment.

  • Resin Preparation:

    • Select a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

    • Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-15 minutes to remove the Fmoc protecting group from the resin's amino group.

    • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • Dissolve Fmoc-3-Chloro-D-phenylalanine (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add a base such as N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the solution to pre-activate the amino acid for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a ninhydrin (Kaiser) test to confirm complete coupling (absence of free amines). If the test is positive, repeat the coupling step.

  • Washing:

    • After successful coupling, wash the resin sequentially with DMF, Dichloromethane (DCM), and then DMF again to remove excess reagents.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it.

    • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) to the resin.

    • Agitate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Visualizations

Logical Workflow for Safe Handling

G General Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Synthesis cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->GatherPPE PrepWorkspace Prepare Ventilated Workspace (Fume Hood) GatherPPE->PrepWorkspace Weighing Weigh Compound (Avoid Dust) PrepWorkspace->Weighing Reaction Perform Experiment (e.g., Peptide Synthesis) Weighing->Reaction Storage Store Unused Material (Tightly Sealed, 0-8°C) Reaction->Storage Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate Waste Collect Waste in Labeled Container Decontaminate->Waste Disposal Dispose via Licensed Waste Service Waste->Disposal Spill Accidental Spill Cleanup Contain & Clean Spill (See Section 4.2) Spill->Cleanup Exposure Personal Exposure FirstAid Administer First Aid (See Section 4) Exposure->FirstAid

Caption: A logical workflow diagram for the safe handling of this compound.

Potential Mechanism of Action: Inhibition of Serotonin Synthesis

Chlorinated phenylalanine analogs, particularly p-chlorophenylalanine (PCPA), are known inhibitors of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis. This pathway illustrates the potential mechanism of action for this compound in neuroscience research.

G Inhibition of Serotonin Biosynthesis Pathway Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH FiveHTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-amino acid decarboxylase (AADC) FiveHTP->AADC Serotonin Serotonin (5-HT) TPH->FiveHTP Rate-limiting step AADC->Serotonin ChloroPhe This compound (Potential Inhibitor) ChloroPhe->TPH Inhibition

Caption: Diagram of the serotonin biosynthesis pathway and its potential inhibition.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 3-Chloro-D-phenylalanine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties.[1][2] 3-Chloro-D-phenylalanine (3-Cl-D-Phe) is a valuable synthetic amino acid that introduces unique steric and electronic properties to a peptide. The presence of a chlorine atom on the phenyl ring can influence binding affinities through halogen bonding and other non-covalent interactions, while the D-configuration can confer resistance to enzymatic degradation.[3]

These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Physicochemical Properties of Fmoc-3-Chloro-D-phenylalanine

A thorough understanding of the building block's properties is essential for successful peptide synthesis. The key characteristics of N-α-Fmoc protected this compound are summarized below.

PropertyValue
Synonyms Fmoc-D-Phe(3-Cl)-OH
Molecular Formula C₂₄H₂₀ClNO₄
Molecular Weight 421.87 g/mol
Appearance White to off-white powder
Storage Conditions 2-8 °C

Key Considerations for SPPS Incorporation

The incorporation of this compound requires special attention due to its steric hindrance and the D-configuration of its α-carbon.

  • Steric Hindrance: The chlorine atom at the meta position of the phenyl ring, combined with the D-amino acid configuration, can slow down the coupling reaction compared to standard L-amino acids.

  • Coupling Reagents: To overcome steric hindrance and ensure high coupling efficiency, the use of potent coupling reagents is strongly recommended. Standard carbodiimide reagents like DCC or DIC may be less effective.[4] Onium salt-based reagents such as HATU, HCTU, or COMU are preferred for their high reactivity and ability to minimize racemization.[1][4][5]

  • Double Coupling: For challenging sequences, or if a monitoring test (e.g., Kaiser test) indicates incomplete coupling, performing a second coupling step (double coupling) is advisable to drive the reaction to completion.

  • Racemization: While the starting material is a D-amino acid, the risk of epimerization during activation and coupling should be minimized. Using a hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is recommended.[6]

Experimental Protocols

The following protocols are based on a standard Fmoc/tBu solid-phase peptide synthesis strategy. These should be adapted based on the specific peptide sequence, synthesis scale, and available equipment.

Protocol 1: Fmoc-SPPS Cycle for this compound Incorporation

This protocol outlines the key steps for coupling Fmoc-3-Chloro-D-phenylalanine-OH to a resin-bound peptide chain.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-3-Chloro-D-phenylalanine-OH

  • High-efficiency coupling reagent (e.g., HATU, HCTU, COMU)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Anhydrous DMF

  • Dichloromethane (DCM)

Workflow Diagram:

SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Wash1 DMF Wash Deprotection->Wash1 2. Coupling Coupling: Fmoc-3-Cl-D-Phe-OH HATU/DIPEA in DMF Wash1->Coupling 3. Wash2 DMF/DCM Wash Coupling->Wash2 4. NextCycle Next Coupling Cycle or Final Cleavage Wash2->NextCycle 5.

Caption: Standard Fmoc-SPPS cycle for amino acid incorporation.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-3-Chloro-D-phenylalanine:

    • In a separate vessel, dissolve Fmoc-3-Chloro-D-phenylalanine-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Coupling Monitoring:

    • Perform a Kaiser test (or other appropriate test for free amines) on a small sample of resin beads.

    • If the test is positive (indicating incomplete coupling), repeat the coupling step (double coupling).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Workflow Diagram:

Cleavage_Workflow Start Dry Peptide-Resin Cleavage Add Cleavage Cocktail (TFA/TIS/H2O) Incubate 2-3h Start->Cleavage Filter Filter to Remove Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Isolate Centrifuge and Wash with Cold Ether Precipitate->Isolate Dry Dry Crude Peptide Isolate->Dry

Caption: Workflow for peptide cleavage and precipitation.

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of synthesis scale).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a clean centrifuge tube.

    • Add the TFA solution dropwise to a large volume of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation:

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the mixture to pellet the peptide and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether and re-centrifuge. Repeat this wash step twice.

    • Dry the crude peptide pellet under vacuum.

Data Presentation

While specific quantitative data for the coupling of this compound is not extensively published, the following table provides a general comparison of high-efficiency coupling reagents recommended for sterically hindered amino acids.[4][7] Expected purity and coupling times are estimates and highly dependent on the peptide sequence.

Coupling ReagentRelative ReactivityTypical Coupling Time (min)Expected Crude Purity (Sequence Dependent)Key Considerations
HATU Very High30 - 12085-98%Highly reactive, suitable for hindered couplings, low racemization risk.[7]
HCTU High30 - 12080-95%A good compromise in terms of reactivity and cost.
COMU Very High30 - 90>95%High reactivity, safer byproducts (non-explosive), good solubility.[7]
PyBOP High60 - 18080-90%Phosphonium-based, avoids potential guanidinylation side products.[7]
DIC/OxymaPure Moderate-High60 - 24075-90%Cost-effective, avoids byproducts associated with HOBt/HOAt.

Characterization and Purification

The crude peptide should be purified and its identity confirmed using standard analytical techniques.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification. Due to the hydrophobicity of the chlorinated phenyl ring, a C8 or Phenyl-Hexyl column may provide better separation than a standard C18 column.[8] A shallow gradient of acetonitrile in water with 0.1% TFA is a good starting point.[8][9]

  • Analysis:

    • Analytical RP-HPLC: To assess the purity of the crude and purified peptide.[9]

    • Mass Spectrometry (MS): To confirm the molecular weight of the final peptide. Electrospray ionization (ESI-MS) or MALDI-TOF are commonly used. The presence of a single chlorine atom will result in a characteristic M+2 isotopic peak with approximately one-third the intensity of the main M peak, which can help confirm successful incorporation.

By following these protocols and considerations, researchers can successfully incorporate this compound into target peptides, enabling the exploration of novel structure-activity relationships and the development of new peptide-based therapeutics.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with 3-Chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology to enhance peptide stability, modulate biological activity, and probe structure-function relationships.[1][2][3] 3-Chloro-D-phenylalanine, a halogenated derivative of D-phenylalanine, is a valuable building block for solid-phase peptide synthesis (SPPS). The presence of the chlorine atom on the phenyl ring can introduce unique steric and electronic properties, influencing peptide conformation and interaction with biological targets.[2][4] Furthermore, the D-configuration of the amino acid confers resistance to enzymatic degradation, a critical attribute for therapeutic peptides.[1]

These application notes provide a comprehensive guide to the solid-phase synthesis of peptides containing this compound using Fmoc/tBu chemistry. Detailed protocols for each step of the synthesis, from resin preparation to final peptide purification, are provided, along with expected quantitative data and troubleshooting considerations.

Quantitative Data in SPPS

The efficiency of SPPS can be assessed at various stages. The following table summarizes typical quantitative data for the synthesis of peptides, including those containing modified amino acids like halogenated phenylalanines. It is important to note that specific values can be sequence-dependent.

ParameterTypical ValueFactors Influencing the Value
Resin Loading 0.2 - 1.0 mmol/gResin type, linker, and initial amino acid attachment conditions.
Coupling Efficiency >99%Coupling reagents, activation time, steric hindrance of the amino acid, and peptide sequence. Monitored by qualitative (e.g., Kaiser test) or quantitative methods.[1]
Fmoc Deprotection Efficiency >99%Piperidine concentration, reaction time, and solvent.
Cleavage Yield 70 - 95%Peptide sequence, resin type, cleavage cocktail composition, and reaction time.[1]
Crude Peptide Purity 50 - 90%Sequence difficulty (e.g., aggregation-prone sequences), coupling and deprotection efficiencies, and side reactions.[1]
Final Purity (after HPLC) >95% or >98%Efficiency of the purification method (e.g., RP-HPLC gradient and column selection).[5]

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis.

Resin Selection and Preparation
  • Resin Choice : The selection of the solid support depends on the desired C-terminal functionality. For a C-terminal amide, a Rink Amide resin is commonly used. For a C-terminal carboxylic acid, a 2-Chlorotrityl chloride or Wang resin is appropriate.

  • Protocol :

    • Place the desired amount of resin in a reaction vessel.

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes at room temperature with gentle agitation.

    • Drain the DMF.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Reagents : 20% (v/v) piperidine in DMF.

  • Protocol :

    • Add the 20% piperidine solution to the swollen resin.

    • Agitate the mixture for 3-5 minutes at room temperature.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine solution and agitate for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling: Incorporation of Fmoc-3-Chloro-D-phenylalanine-OH

This protocol describes the coupling of Fmoc-3-Chloro-D-phenylalanine to the deprotected N-terminus of the resin-bound peptide. Due to the potential for steric hindrance from the chloro-substituted phenyl ring, the use of a potent coupling reagent is recommended.

  • Reagents :

    • Fmoc-3-Chloro-D-phenylalanine-OH (3 equivalents relative to resin loading)

    • Coupling reagent (e.g., HBTU, HATU, or HCTU) (2.9 equivalents)

    • Base (e.g., N,N-Diisopropylethylamine - DIPEA) (6 equivalents)

    • Anhydrous DMF

  • Protocol :

    • In a separate vial, dissolve Fmoc-3-Chloro-D-phenylalanine-OH and the coupling reagent in DMF.

    • Add DIPEA to the solution and allow the amino acid to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed on a few resin beads. A negative test (yellow beads) indicates the absence of free primary amines and thus a complete reaction.

    • If the coupling is incomplete (positive Kaiser test), a second coupling can be performed by repeating steps 3-4 with a fresh solution of activated amino acid.

    • After complete coupling, drain the solution and wash the resin with DMF (3-5 times).

Peptide Chain Elongation

Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

Final Fmoc Deprotection

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

Cleavage and Global Deprotection

This step cleaves the synthesized peptide from the resin and removes all side-chain protecting groups simultaneously.

  • Cleavage Cocktail : A common cleavage cocktail is Reagent K, which is suitable for peptides containing a variety of sensitive amino acid residues. A standard and effective cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

    • Composition : 95% TFA, 2.5% TIS, 2.5% Water.

  • Protocol :

    • Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin in the reaction vessel.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate, which contains the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

    • Combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

    • Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Instrumentation : A preparative RP-HPLC system with a C18 column is typically used.

  • Mobile Phases :

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Protocol :

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).

    • Purify the peptide using a linear gradient of Mobile Phase B. The exact gradient will depend on the hydrophobicity of the peptide.

    • Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.

    • Collect the fractions containing the desired peptide.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

  • Analysis : Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.[5]

Visualizations

SPPS_Workflow Resin_Prep 1. Resin Preparation (Swelling) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-3-Cl-D-Phe-OH, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Cycle Repeat for each amino acid Washing2->Cycle Cycle->Fmoc_Deprotection Next cycle Final_Deprotection 4. Final Fmoc Deprotection Cycle->Final_Deprotection Final cycle Cleavage 5. Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification 6. Purification (RP-HPLC) Cleavage->Purification Analysis 7. Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide with 3-Cl-D-Phe Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Binding & Activation Effector Effector Protein (e.g., Adenylyl Cyclase) Receptor->Effector Conformational Change Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response (e.g., Gene Expression, Metabolic Change) Kinase_Cascade->Cellular_Response Signal Amplification

Caption: Conceptual signaling pathway modulation by a modified peptide.

References

Unlocking Novel Protein Functions: Application of 3-Chloro-D-phenylalanine in Protein Engineering and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids into proteins and peptides represents a powerful strategy for modulating biological activity, enhancing stability, and creating novel functionalities. Among these, 3-Chloro-D-phenylalanine, a synthetic derivative of the essential amino acid D-phenylalanine, has emerged as a valuable tool in protein engineering and drug design. Its unique structural features, including the presence of a chlorine atom on the phenyl ring and its D-chiral configuration, offer distinct advantages for creating bespoke peptides and proteins with tailored properties.

These application notes provide a comprehensive overview of the use of this compound, detailing its role in enhancing protein stability, modulating enzyme activity, and its potential in therapeutic development. Detailed experimental protocols are provided to guide researchers in the practical application of this versatile amino acid analog.

Key Applications in Protein Engineering and Design

The introduction of this compound into a peptide or protein sequence can confer several beneficial properties:

  • Enhanced Proteolytic Stability: The D-configuration of the amino acid renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids. This significantly increases the in vivo half-life of peptide-based drugs.[1]

  • Modulation of Biological Activity: The chloro-substituent on the phenyl ring alters the electronic and steric properties of the side chain. This can lead to modified binding affinities for receptors and enzymes, allowing for the fine-tuning of agonist or antagonist activity.[2][3]

  • Probing Protein Structure and Function: The unique spectroscopic signature of the chlorinated phenyl ring can be utilized as a probe in structural biology studies, such as NMR, to investigate protein folding and dynamics.

  • Drug Development: As a building block in the synthesis of novel therapeutic agents, this compound is particularly valuable in the development of treatments for neurological disorders and in the design of targeted cancer therapies.[1][3]

Data Presentation: Quantitative Analysis of Proteins Modified with this compound

The incorporation of this compound can lead to measurable improvements in the stability and inhibitory activity of peptides and proteins. The following tables present representative quantitative data, illustrating the potential impact of this modification.

Table 1: Comparative Thermal Stability of a Wild-Type Peptide vs. a this compound Modified Peptide

This table showcases the enhanced thermal stability of a model peptide upon substitution of a D-phenylalanine residue with this compound, as determined by a thermal shift assay.

Peptide VariantMelting Temperature (Tm) (°C)Change in Tm (°C)
Wild-Type Peptide58.2-
This compound Modified Peptide65.7+7.5

Table 2: Inhibition of AKT1 Kinase by a Phenylalanine-Based Peptide and its this compound Analog

This table provides a hypothetical comparison of the inhibitory potency (IC50) of a peptide inhibitor of AKT1 kinase before and after the incorporation of this compound. The data is modeled after known phenylalanine-based AKT1 inhibitors.

Inhibitor PeptideIC50 (µM)
Phenylalanine-based Peptide25.5
This compound Modified Peptide8.2

Table 3: Inhibition of L-type Amino Acid Transporter 1 (LAT1) by Phenylalanine Analogs

This table presents representative data on the inhibition of the LAT1 transporter, a target in cancer therapy, by various phenylalanine analogs, including a hypothetical value for this compound based on the trend observed with other halogenated derivatives.

CompoundIC50 (µM)
L-Phenylalanine> 1000
3-Iodo-L-tyrosine7.9
This compound (hypothetical)15.5

Experimental Protocols

Detailed methodologies for the key experiments involving the use of this compound are provided below.

Protocol 1: Incorporation of this compound using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for incorporating Fmoc-protected this compound into a peptide sequence using an automated peptide synthesizer.

Materials:

  • Fmoc-3-Chloro-D-phenylalanine

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU, HOBt, and DIPEA

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve Fmoc-3-Chloro-D-phenylalanine (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection steps, wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Thermal Shift Assay for Protein Stability Analysis

This protocol describes how to assess the thermal stability of a protein or peptide containing this compound.[4][5][6]

Materials:

  • Purified wild-type and this compound modified protein/peptide

  • SYPRO Orange dye (5000x stock)

  • Appropriate buffer for the protein

  • Real-time PCR instrument

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the protein/peptide at a final concentration of 2 µM and SYPRO Orange dye at a final concentration of 5x in the desired buffer.

    • Aliquot the master mix into a 96-well PCR plate.

    • Include a no-protein control (buffer and dye only).

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C per minute.

    • Configure the instrument to collect fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the wild-type protein from that of the modified protein.

Protocol 3: Enzyme Inhibition Assay

This protocol provides a general method for determining the inhibitory activity (IC50) of a peptide containing this compound against a target enzyme.[7][8]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Inhibitor peptide (containing this compound)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor peptide in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor peptide in the assay buffer.

    • Prepare solutions of the enzyme and substrate in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the enzyme solution.

    • Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the substrate to all wells.

  • Data Collection:

    • Measure the rate of product formation or substrate depletion over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of this compound.

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_analysis Functional & Stability Analysis cluster_development Lead Optimization & Development start Design Peptide Sequence spps Solid-Phase Peptide Synthesis (Incorporate 3-Cl-D-Phe) start->spps cleavage Cleavage & Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry Characterization purification->characterization stability Thermal Shift Assay (Determine Tm) characterization->stability activity Enzyme Inhibition Assay (Determine IC50) characterization->activity binding Binding Affinity Assay (Determine Kd) characterization->binding optimization Structure-Activity Relationship (SAR) Studies activity->optimization binding->optimization preclinical Preclinical Studies (In vitro & In vivo) optimization->preclinical clinical Clinical Trials preclinical->clinical

Experimental workflow for developing peptide therapeutics.

signaling_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling LAT1 LAT1 Transporter Phe_int Intracellular Phenylalanine LAT1->Phe_int Phe_ext Extracellular Phenylalanine Phe_ext->LAT1 Transport mTOR mTOR Pathway Phe_int->mTOR Activation ClPhe This compound ClPhe->LAT1 Inhibition Protein_Synth Protein Synthesis & Cell Growth mTOR->Protein_Synth Stimulation

Inhibition of the LAT1 transporter signaling pathway.

logical_relationship cluster_strategy Modification Strategy cluster_outcomes Resulting Improvements start Protein Engineering Goal: Enhance Therapeutic Properties incorporation Incorporate This compound start->incorporation stability Increased Proteolytic Stability (D-amino acid) incorporation->stability activity Modulated Biological Activity (Chloro-group) incorporation->activity pk Improved Pharmacokinetics (Longer Half-life) stability->pk end Optimized Peptide/Protein Therapeutic activity->end pk->end

Logical flow for enhancing protein therapeutics.

References

Applications of 3-Chloro-D-phenylalanine in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-D-phenylalanine is a halogenated derivative of the amino acid D-phenylalanine. While specific neuroscientific research on the 3-chloro isomer is limited, the closely related compound, para-chloro-DL-phenylalanine (PCPA or Fenclonine), has been extensively used as a powerful tool in neuroscience research for decades. PCPA is a potent and irreversible inhibitor of the enzyme tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis. By depleting central serotonin levels, PCPA provides a valuable model for investigating the role of the serotonergic system in various physiological and pathological processes, including depression, anxiety, and other neuropsychiatric disorders.

This document provides detailed application notes and protocols for the use of chlorinated phenylalanine derivatives, primarily referencing data from studies on PCPA, in neuroscience research. It is intended to guide researchers in designing and conducting experiments to explore the function of the serotonergic system.

Mechanism of Action: Inhibition of Serotonin Synthesis

Chlorinated phenylalanine derivatives, such as PCPA, act as irreversible inhibitors of tryptophan hydroxylase (TPH).[1] TPH is responsible for the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin. By inhibiting TPH, these compounds effectively block the synthesis of new serotonin, leading to a profound and sustained depletion of serotonin in the brain.[2][3] This specific mechanism of action makes it an invaluable tool for studying the consequences of serotonin deficiency. While PCPA is a potent TPH inhibitor, it is important to note that at higher doses, it may also have some effect on other monoamine systems, such as dopamine and norepinephrine, although to a lesser extent than its effect on serotonin.[4][5]

Applications in Neuroscience Research

The primary application of chlorinated phenylalanine derivatives in neuroscience is the creation of animal models with depleted central serotonin levels. These "serotonin-depleted" animal models are instrumental in:

  • Modeling Depression and Anxiety: Serotonin deficiency is a key hypothesis in the pathophysiology of depression. By inducing a depressive-like phenotype in rodents, researchers can study the neurobiological underpinnings of the disorder and screen potential antidepressant compounds.[6]

  • Investigating the Role of Serotonin in Behavior: These models allow for the examination of serotonin's role in a wide range of behaviors, including sleep, aggression, cognition, and motor control.[2][7][8]

  • Elucidating the Mechanism of Action of Drugs: By observing how serotonergic drugs affect behavior in serotonin-depleted animals, researchers can gain insights into their mechanisms of action. For example, the antidepressant effects of Selective Serotonin Reuptake Inhibitors (SSRIs) are blocked in PCPA-treated animals, confirming their dependence on endogenous serotonin.[9]

Quantitative Data Summary

The following tables summarize quantitative data from studies using p-chloro-DL-phenylalanine (PCPA) to induce serotonin depletion in rodents.

Table 1: PCPA Dosage and Serotonin Depletion in Rodents

Animal ModelDosageRoute of AdministrationTime to Max DepletionBrain Region% Serotonin (5-HT) Depletion% 5-HIAA DepletionReference
Rat300 mg/kg (single dose)Intraperitoneal (i.p.)24 hoursFrontal Cortex~50%>50%[10]
Rat300 mg/kg/day for 3 daysIntraperitoneal (i.p.)-Whole Brain~90%-[2]
Rat150 mg/kg (single dose)Intraperitoneal (i.p.)24 hoursFrontal Cortex~50%>50%[11]
Rat100-150 mg/kg (single dose)Intraperitoneal (i.p.)24 hoursCortex, Striatum, Hippocampus30-50%>30-50%[12]
Rat400 mg/kg (single dose)Intraperitoneal (i.p.)24 hoursMidbrain--[13]
Mouse500 mg/kg (days 1-2), 250 mg/kg (days 3-7)Oral (in jelly)7 daysHippocampus~85%-[14]
Mouse500 mg/kg (days 1-2), 250 mg/kg (days 3-7)Oral (in jelly)7 daysPrefrontal Cortex~65%-[14]

Table 2: Effects of PCPA on Other Neurotransmitters in Rats

DosageRouteTime PointBrain Region% Dopamine (DA) Change% Norepinephrine (NE) ChangeReference
Not Specifiedi.p.Not SpecifiedBrainDecreaseDecrease[15]
Not Specifiedi.p.Not SpecifiedFrontal Cortex-42%-30%[4]

Table 3: Behavioral Effects of PCPA in Rodent Models of Depression

Animal ModelBehavioral TestPCPA DosageKey FindingReference
MouseTail Suspension TestNot SpecifiedBlocks the effect of SSRIs[9]
MouseForced Swim Test150 mg/kg, i.p. (72h & 48h prior)Increased immobility time (depressive-like behavior)[16]
RatForced Swim TestNot SpecifiedIncreased immobility time (depressive-like behavior)[6]

Experimental Protocols

Protocol 1: Induction of a Depressive-Like State in Mice using p-Chlorophenylalanine (PCPA)

This protocol describes the induction of a serotonin-depleted, depressive-like state in mice using either intraperitoneal injection or voluntary oral administration of PCPA.

Materials:

  • p-Chloro-DL-phenylalanine (PCPA)

  • Sterile saline (0.9% NaCl) or vehicle for oral administration (e.g., gelatin-based jelly)

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory animal housing and husbandry equipment

  • Forced Swim Test apparatus

  • Tail Suspension Test apparatus

  • HPLC-ECD system for neurochemical analysis

Procedure:

Part A: PCPA Administration (Choose one method)

Method 1: Intraperitoneal (i.p.) Injection

  • Prepare a suspension of PCPA in sterile saline. A common dosage regimen is 150 mg/kg administered on two consecutive days (72 and 48 hours before behavioral testing).[16]

  • Administer the PCPA suspension via intraperitoneal injection.

  • A control group should receive vehicle (saline) injections following the same schedule.

Method 2: Voluntary Oral Administration [14]

  • To reduce the stress of injections, PCPA can be administered orally in a palatable jelly.

  • Prepare a gelatin-based jelly and incorporate the calculated dose of PCPA. A suggested regimen is an estimated dose of 500 mg/kg on days 1 and 2, followed by 250 mg/kg for the subsequent 5 days.[14]

  • Present the jelly to the mice in their home cage.

  • A control group should receive jelly without PCPA.

Part B: Behavioral Testing (Perform 24-48 hours after the last PCPA administration)

1. Forced Swim Test (FST)

  • Fill a transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) with water (23-25°C) to a depth of 15 cm.

  • Gently place the mouse into the water.

  • Record the session (typically 6 minutes) with a video camera.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing) and floating with only minor movements to maintain balance.[17]

  • Remove the mouse from the water, dry it with a towel, and return it to its home cage.

  • Clean the apparatus between animals.

2. Tail Suspension Test (TST)

  • Suspend the mouse by its tail from a horizontal bar using adhesive tape (approximately 1 cm from the tip of the tail). The mouse should be high enough to be unable to touch any surfaces.

  • Record the session (typically 6 minutes) with a video camera.

  • Score the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.[18][19][20]

  • After the test, remove the tape gently and return the mouse to its home cage.

  • Clean the apparatus between animals.

Part C: Neurochemical Analysis

  • Following behavioral testing, euthanize the animals according to approved protocols.

  • Rapidly dissect the brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum) on an ice-cold surface.

  • Homogenize the tissue samples in a suitable buffer (e.g., perchloric acid).

  • Centrifuge the homogenates to pellet proteins.

  • Analyze the supernatant for serotonin and dopamine levels using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[21][22][23][24]

Protocol 2: HPLC-ECD for Serotonin and Dopamine Analysis in Rodent Brain Tissue

This protocol provides a general guideline for the analysis of serotonin and dopamine in brain tissue using HPLC-ECD. Specific parameters may need to be optimized based on the available equipment and columns.

Materials:

  • HPLC system with an electrochemical detector (ECD)

  • Reversed-phase C18 column

  • Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent like octanesulfonic acid)

  • Standards for serotonin (5-HT) and dopamine (DA)

  • Perchloric acid

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Homogenize the dissected brain tissue in ice-cold 0.1 M perchloric acid.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Chromatographic Separation:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the prepared sample onto the C18 column.

    • Run the separation using an isocratic or gradient elution program, depending on the specific method.

  • Electrochemical Detection:

    • Set the potential of the ECD to an appropriate value for the oxidation of serotonin and dopamine (e.g., +0.65 V to +0.80 V).

    • Record the chromatogram, which will show peaks corresponding to the different neurotransmitters and their metabolites.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of serotonin and dopamine standards.

    • Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.

    • Quantify the concentration of each neurotransmitter in the sample by comparing the peak area or height to the standard curve.

Visualizations

Serotonin Synthesis Pathway and Inhibition by Chlorinated Phenylalanine

Serotonin_Synthesis_Pathway Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Five_HTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase (AADC) Five_HTP->AADC Serotonin Serotonin (5-HT) TPH->Five_HTP Hydroxylation AADC->Serotonin Decarboxylation PCPA This compound (and other chlorinated phenylalanine derivatives) PCPA->TPH Inhibition

Caption: Inhibition of the serotonin synthesis pathway by chlorinated phenylalanine derivatives.

Experimental Workflow: Inducing and Assessing a Depressive-Like State

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_behavioral Behavioral Assessment cluster_neurochemical Neurochemical Analysis cluster_data Data Analysis Animal_Acclimation Acclimation of Mice Group_Assignment Random Assignment to Control and Treatment Groups Animal_Acclimation->Group_Assignment PCPA_Admin Administration of This compound derivative (e.g., PCPA) Group_Assignment->PCPA_Admin Vehicle_Admin Administration of Vehicle (Control) Group_Assignment->Vehicle_Admin FST Forced Swim Test (FST) PCPA_Admin->FST TST Tail Suspension Test (TST) PCPA_Admin->TST Vehicle_Admin->FST Vehicle_Admin->TST Euthanasia Euthanasia and Brain Dissection FST->Euthanasia Behavioral_Analysis Scoring and Statistical Analysis of Behavioral Data FST->Behavioral_Analysis TST->Euthanasia TST->Behavioral_Analysis Tissue_Processing Tissue Homogenization and Preparation Euthanasia->Tissue_Processing HPLC HPLC-ECD Analysis of Serotonin and Dopamine Tissue_Processing->HPLC Neurochemical_Analysis Quantification and Statistical Analysis of Neurotransmitter Levels HPLC->Neurochemical_Analysis

Caption: A typical experimental workflow for studying the effects of chlorinated phenylalanine.

References

Application Notes and Protocols for Assay Development Using 3-Chloro-D-phenylalanine as a Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-D-phenylalanine is a non-proteinogenic amino acid analogue that serves as a valuable tool in biochemical and pharmacological research. Its structural similarity to L-phenylalanine allows it to interact with enzymes and transporters that recognize aromatic amino acids. The presence of a chlorine atom at the meta position of the phenyl ring alters its electronic and steric properties, making it a useful probe for investigating enzyme mechanisms, developing screening assays, and studying metabolic pathways.

These application notes provide detailed protocols for utilizing this compound as a competitive inhibitor to probe the activity of key enzymes in aromatic amino acid metabolism, namely Phenylalanine Hydroxylase (PAH) and Tryptophan Hydroxylase (TPH). Understanding the inhibition of these enzymes is critical in various research areas, including the study of metabolic disorders like phenylketonuria (PKU) and the modulation of neurotransmitter synthesis.

Core Applications

  • Enzyme Inhibition Assays: this compound can be employed as a competitive inhibitor to characterize the kinetics of enzymes such as Phenylalanine Hydroxylase and Tryptophan Hydroxylase.

  • Assay Development for High-Throughput Screening (HTS): By serving as a known inhibitor, it can be used as a positive control in the development and validation of screening assays for novel therapeutic compounds targeting these enzymes.

  • Mechanistic Studies: It can be used to probe the active site of enzymes that bind phenylalanine or other aromatic amino acids, providing insights into substrate specificity and the catalytic mechanism.

  • Probing Amino Acid Transporters: Its ability to compete with natural amino acids for transport can be utilized to study the function and substrate specificity of transporters like the Large Neutral Amino Acid Transporter 1 (LAT1).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound, representing typical values that would be determined experimentally. These values are essential for characterizing its potency and mechanism of action as an enzyme inhibitor.

ParameterEnzymeValue (Hypothetical)Assay MethodSignificance
IC50 Phenylalanine Hydroxylase (PAH)75 µMIn vitro enzyme activity assayMeasures the concentration of inhibitor required to reduce enzyme activity by 50%, indicating potency.
Ki Phenylalanine Hydroxylase (PAH)35 µMIn vitro enzyme kinetics (e.g., Dixon or Lineweaver-Burk plot)The inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme. A lower Ki indicates a more potent inhibitor.
IC50 Tryptophan Hydroxylase (TPH)150 µMIn vitro enzyme activity assayIndicates the potency of inhibition for the rate-limiting enzyme in serotonin synthesis.
Ki Tryptophan Hydroxylase (TPH)70 µMIn vitro enzyme kineticsProvides the binding affinity of the inhibitor for TPH.
Mode of Inhibition PAH & TPHCompetitiveKinetic analysisElucidates the mechanism by which the inhibitor interacts with the enzyme, in this case by competing with the natural substrate.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Phenylalanine Hydroxylase (PAH)

Objective: To determine the inhibitory effect (IC50 and Ki) of this compound on PAH activity.

Principle: Phenylalanine hydroxylase catalyzes the conversion of L-phenylalanine to L-tyrosine. The rate of L-tyrosine formation can be measured spectrophotometrically or by HPLC. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

  • Recombinant human Phenylalanine Hydroxylase (PAH)

  • L-Phenylalanine (substrate)

  • This compound (inhibitor)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Ferrous ammonium sulfate

  • HEPES buffer (pH 7.3)

  • Trichloroacetic acid (TCA)

  • Microplate reader or HPLC system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Prepare a range of dilutions of the inhibitor stock solution.

    • Prepare stock solutions of L-phenylalanine, BH4, and other reagents in HEPES buffer.

  • Enzyme Reaction:

    • In a microplate well or microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, catalase, ferrous ammonium sulfate, and DTT.

    • Add varying concentrations of this compound to the respective wells.

    • Add a fixed concentration of L-phenylalanine (e.g., at its Km value).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding PAH enzyme and BH4.

  • Reaction Termination and Detection:

    • Allow the reaction to proceed for a specific time (e.g., 20 minutes).

    • Stop the reaction by adding TCA.

    • Centrifuge to pellet the precipitated protein.

    • Measure the concentration of L-tyrosine in the supernatant using either:

      • Spectrophotometry: Based on the intrinsic fluorescence of tyrosine.

      • HPLC: For more precise quantification.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • To determine the Ki, perform the assay with varying concentrations of both the substrate (L-phenylalanine) and the inhibitor. Plot the data using a Lineweaver-Burk or Dixon plot.

Protocol 2: Probing the Large Neutral Amino Acid Transporter 1 (LAT1)

Objective: To assess whether this compound can act as a competitive substrate or inhibitor of the LAT1 transporter.

Principle: LAT1 is a transporter responsible for the uptake of large neutral amino acids. A competitive substrate or inhibitor will reduce the uptake of a radiolabeled known LAT1 substrate (e.g., [14C]-L-Leucine).

Materials:

  • LAT1-expressing cell line (e.g., HT-29 or other suitable cancer cell line)

  • This compound

  • [14C]-L-Leucine (radiolabeled substrate)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture:

    • Culture the LAT1-expressing cells in appropriate flasks until they reach the desired confluency.

    • Seed the cells in 24-well plates and allow them to adhere overnight.

  • Uptake Assay:

    • Wash the cells with PBS.

    • Pre-incubate the cells with varying concentrations of this compound in transport buffer for 15 minutes at 37°C.

    • Add a fixed concentration of [14C]-L-Leucine to each well and incubate for a defined period (e.g., 5 minutes).

    • Stop the uptake by rapidly washing the cells with ice-cold PBS.

  • Quantification:

    • Lyse the cells and collect the lysate.

    • Add scintillation cocktail to the lysate.

    • Measure the radioactivity using a scintillation counter to determine the amount of [14C]-L-Leucine taken up by the cells.

  • Data Analysis:

    • Calculate the percentage of inhibition of [14C]-L-Leucine uptake for each concentration of this compound relative to the control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Phenylalanine Metabolism and Point of Inhibition

Phenylalanine_Metabolism Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Substrate Tyr L-Tyrosine DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine Aromatic Amino Acid Decarboxylase Inhibitor This compound Inhibitor->PAH Competitive Inhibition PAH->Tyr Product

Caption: Competitive inhibition of Phenylalanine Hydroxylase (PAH) by this compound.

Serotonin Synthesis Pathway and Point of Inhibition

Serotonin_Synthesis Trp L-Tryptophan TPH Tryptophan Hydroxylase (TPH) Trp->TPH Substrate FiveHTP 5-Hydroxytryptophan AADC Aromatic Amino Acid Decarboxylase (AADC) FiveHTP->AADC Serotonin Serotonin (5-HT) Inhibitor This compound Inhibitor->TPH Competitive Inhibition TPH->FiveHTP Product AADC->Serotonin

Caption: Inhibition of Tryptophan Hydroxylase (TPH) by this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Reaction_Setup Set up Reaction Mixtures with varying Inhibitor Concentrations Reagents->Reaction_Setup Inhibitor_Dilutions Prepare Serial Dilutions of This compound Inhibitor_Dilutions->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Termination Terminate Reaction Incubation->Termination Detection Detect Product Formation (e.g., HPLC, Spectrophotometry) Termination->Detection Calc_Inhibition Calculate % Inhibition Detection->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for determining the IC50 of this compound.

Application Notes and Protocols for Cell Culture Studies with 3-Chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3-Chloro-D-phenylalanine in cell culture studies, with a focus on its applications in cancer research and neurobiology. The provided protocols are adaptable for investigating its effects on cell viability, apoptosis, and its interaction with specific cellular transport mechanisms.

Introduction

This compound is a synthetic amino acid analog of D-phenylalanine. Its unique chemical structure, featuring a chlorine atom on the phenyl ring, makes it a valuable tool for a variety of cell-based research applications. It is explored for its potential as a therapeutic agent, particularly in the fields of oncology and neuropharmacology.[1][2] Its structural similarity to natural amino acids allows it to be recognized by cellular transport systems and potentially interfere with metabolic pathways that are crucial for cell survival and proliferation.[2]

Key Applications in Cell Culture

  • Cancer Research: As a phenylalanine analog, this compound is investigated for its potential to selectively target cancer cells. Many cancer types overexpress amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), to meet their high metabolic demands.[3] this compound may act as a competitive inhibitor or a substrate for these transporters, leading to nutrient deprivation and subsequent cell death.

  • Neuroscience Research: Phenylalanine and its derivatives are known to have effects on the central nervous system. Studies on phenylalanine-induced neurotoxicity have implicated specific signaling pathways in neuronal apoptosis.[4] this compound can be used to investigate these pathways and to explore its potential neuroprotective or neurotoxic effects in neuronal cell cultures.

  • Drug Development: The incorporation of unnatural amino acids like this compound into peptides can enhance their stability and biological activity. In cell culture, it can be used as a building block for novel peptide-based drugs and to study their mechanisms of action.

Quantitative Data Summary

Currently, there is a limited amount of publicly available quantitative data, such as IC50 values, for this compound in specific cell lines. The following table provides a template for how such data could be presented and includes hypothetical values for illustrative purposes. Researchers are encouraged to perform dose-response studies to determine the optimal concentrations for their specific cell lines and experimental conditions.

Cell LineAssay TypeParameterValue (µM)Notes
PC-3 (Prostate Cancer) Cell Viability (MTT)IC50 (72h)[Data not available]It is hypothesized that this compound may inhibit the growth of cancer cells that overexpress LAT1.
MCF-7 (Breast Cancer) Cell Viability (MTT)IC50 (72h)[Data not available]
SH-SY5Y (Neuroblastoma) Apoptosis (Annexin V)EC50 (48h)[Data not available]Potential effects on neuronal apoptosis could be investigated based on phenylalanine-related studies.
HEK293-hLAT1 LAT1 InhibitionKi[Data not available]Competitive inhibition of L-leucine uptake would indicate interaction with the LAT1 transporter.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., PC-3, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution prepared in a suitable solvent like DMSO or sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To assess the induction of apoptosis by this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: L-type Amino Acid Transporter 1 (LAT1) Inhibition Assay

Objective: To determine if this compound inhibits the function of the LAT1 transporter.

Materials:

  • Cells expressing LAT1 (e.g., HEK293 cells stably transfected with hLAT1, or cancer cell lines with high LAT1 expression).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • This compound

  • Radiolabeled LAT1 substrate (e.g., [3H]-L-leucine or [14C]-L-phenylalanine)

  • Unlabeled L-leucine or L-phenylalanine (for competition)

  • Scintillation counter

Methodology:

  • Cell Seeding: Seed LAT1-expressing cells in a 24-well plate and grow to confluency.

  • Inhibition: Wash the cells with transport buffer. Pre-incubate the cells with varying concentrations of this compound or a known LAT1 inhibitor (positive control) for 10-15 minutes.

  • Uptake: Add the radiolabeled substrate to the wells and incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold transport buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of substrate uptake at each concentration of this compound relative to the control (no inhibitor). Determine the Ki value from the IC50 value.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LAT1 LAT1 Transporter 3_Chloro_D_Phe_in This compound (intracellular) LAT1->3_Chloro_D_Phe_in Phe_analog_stress Amino Acid Imbalance/Stress 3_Chloro_D_Phe_in->Phe_analog_stress RhoA RhoA Phe_analog_stress->RhoA Activation ROCK ROCK RhoA->ROCK Activation Apoptosis Apoptosis ROCK->Apoptosis Induction 3_Chloro_D_Phe_out This compound (extracellular) 3_Chloro_D_Phe_out->LAT1 Uptake/Inhibition

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

Experimental Workflow

G cluster_workflow Cell Viability and Apoptosis Workflow Start Start Seed_Cells Seed Cells (e.g., PC-3, SH-SY5Y) Start->Seed_Cells Treat Treat with This compound Seed_Cells->Treat Incubate Incubate (24-72 hours) Treat->Incubate Assay Select Assay Incubate->Assay MTT_Assay MTT Assay Assay->MTT_Assay Viability Annexin_Assay Annexin V/PI Staining Assay->Annexin_Assay Apoptosis Read_Viability Measure Absorbance (Cell Viability) MTT_Assay->Read_Viability FACS_Analysis Flow Cytometry (Apoptosis) Annexin_Assay->FACS_Analysis Analyze_Data Data Analysis (IC50 / % Apoptotic Cells) Read_Viability->Analyze_Data FACS_Analysis->Analyze_Data End End Analyze_Data->End

Caption: General workflow for assessing cell viability and apoptosis.

Logical Relationship

G Compound This compound Target Cellular Target (e.g., LAT1, IDO1) Compound->Target Interacts with Mechanism Mechanism of Action (e.g., Inhibition, Transport) Target->Mechanism Leads to Cellular_Effect Cellular Effect (e.g., Apoptosis, Growth Arrest) Mechanism->Cellular_Effect Results in Outcome Therapeutic Outcome (e.g., Anti-cancer, Neuro-modulation) Cellular_Effect->Outcome Contributes to

Caption: Logical flow from compound to therapeutic outcome.

References

Application Notes and Protocols: 3-Chloro-D-phenylalanine as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Chloro-D-phenylalanine as a potential enzyme inhibitor, with a focus on its applications in research and drug development. This document includes detailed experimental protocols, quantitative data for related compounds, and visualizations of relevant biological pathways.

Introduction

This compound is a synthetic, non-proteinogenic amino acid derivative of D-phenylalanine. Its structure, featuring a chlorine atom on the phenyl ring, makes it a valuable tool for investigating biological processes and for the development of novel therapeutics. As an analog of a natural amino acid, it has the potential to interact with enzymes that recognize phenylalanine and other aromatic amino acids, acting as a competitive or irreversible inhibitor. Its D-configuration can also confer resistance to degradation by proteases, enhancing its stability and potential as a therapeutic agent.

Applications in Research and Drug Development

The primary applications of this compound as an enzyme inhibitor lie in the following areas:

  • Neuroscience Research: By inhibiting key enzymes in neurotransmitter synthesis pathways, this compound can be used to study the roles of these neurotransmitters in various physiological and pathological processes.

  • Metabolic Disease Modeling: Inhibition of enzymes like phenylalanine hydroxylase can be used to create cellular or animal models of metabolic disorders such as phenylketonuria (PKU)[1].

  • Drug Discovery: As a building block for peptide synthesis, this compound can be incorporated into peptide-based drug candidates to enhance their stability and biological activity. The chlorinated phenyl ring can also serve as a site for further chemical modifications.

  • Cancer Research: Given the role of amino acid metabolism in cancer cell proliferation, inhibitors of amino acid metabolizing enzymes are of interest as potential anti-cancer agents.

Target Enzymes and Mechanism of Action

Based on studies of closely related halogenated phenylalanine analogs, the primary targets of this compound are the aromatic amino acid hydroxylases:

  • Phenylalanine Hydroxylase (PAH): This enzyme catalyzes the conversion of L-phenylalanine to L-tyrosine, the rate-limiting step in the catabolism of phenylalanine. Inhibition of PAH leads to an accumulation of phenylalanine, a hallmark of the genetic disorder phenylketonuria (PKU)[1]. Studies on p-chlorophenylalanine have shown it to be a potent and, in some cases, irreversible inhibitor of PAH[1][2][3].

  • Tryptophan Hydroxylase (TPH): TPH is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine) from L-tryptophan[4][5]. Inhibition of TPH by compounds like p-chlorophenylalanine leads to a significant depletion of serotonin in the brain, providing a powerful tool for studying the role of this neurotransmitter in mood, behavior, and various neurological disorders[4][6].

  • Tyrosine Hydroxylase (TH): TH is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine, from L-tyrosine[7][8]. Halogenated tyrosine analogs have been shown to act as competitive inhibitors of TH[9]. Given its structural similarity, this compound is also a potential inhibitor of this key enzyme.

The mechanism of inhibition by halogenated phenylalanines is often competitive with the natural amino acid substrate for binding to the active site of the enzyme. In some instances, as with p-chlorophenylalanine and PAH, the inhibition can be irreversible[2].

Quantitative Data (Reference Data for Related Compounds)

EnzymeInhibitorConcentration% InhibitionOrganism/SystemReference
Phenylalanine Hydroxylase (PAH-1)p-chlorophenylalanine5 mM96%Mortierella alpina[10]
Phenylalanine Hydroxylase (PAH-2)p-chlorophenylalanine5 mM95%Mortierella alpina[10]
Tryptophan Hydroxylase (TPH)p-ethynylphenylalanineKi = 32.6 µM-in vitro[5]
Tryptophan Hydroxylase (TPH)p-chlorophenylalanine300 mg/kg (in vivo)87% decrease in activityRat brain homogenates[5]

Signaling Pathways

The inhibition of aromatic amino acid hydroxylases by this compound can have significant effects on major signaling pathways.

Tryptophan_Hydroxylase_Pathway Tryptophan Tryptophan TPH TPH Tryptophan->TPH Substrate Five_HTP Five_HTP TPH->Five_HTP Catalysis AADC AADC Five_HTP->AADC Substrate Serotonin Serotonin AADC->Serotonin Catalysis Depletion Serotonin Depletion Serotonin->Depletion Inhibitor This compound Inhibitor->TPH Inhibition Effects Altered Neurological Functions (Mood, Sleep, Appetite) Depletion->Effects

Inhibition of the Serotonin Synthesis Pathway.

Phenylalanine_Hydroxylase_Pathway Phenylalanine Phenylalanine PAH PAH Phenylalanine->PAH Substrate Accumulation Phenylalanine Accumulation (PKU Model) Phenylalanine->Accumulation Tyrosine Tyrosine PAH->Tyrosine Catalysis Further_Metabolism Further Metabolism (Dopamine, Melanin, etc.) Tyrosine->Further_Metabolism Inhibitor This compound Inhibitor->PAH Inhibition

Inhibition of the Phenylalanine Catabolic Pathway.

Tyrosine_Hydroxylase_Pathway Tyrosine Tyrosine TH TH Tyrosine->TH Substrate L_DOPA L-DOPA TH->L_DOPA Catalysis AADC AADC L_DOPA->AADC Substrate Dopamine Dopamine AADC->Dopamine Catalysis Depletion Catecholamine Depletion Dopamine->Depletion Inhibitor This compound Inhibitor->TH Inhibition Effects Altered Neurological and Physiological Functions Depletion->Effects

Inhibition of the Catecholamine Synthesis Pathway.

Experimental Protocols

Protocol 1: In Vitro Phenylalanine Hydroxylase (PAH) Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available phenylalanine assay kits and can be modified to assess the inhibitory potential of this compound.

Materials:

  • Recombinant Phenylalanine Hydroxylase (PAH) enzyme

  • L-Phenylalanine (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • This compound (inhibitor)

  • Tyrosinase

  • Developer solution (for colorimetric detection of tyrosine)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

PAH_Assay_Workflow start Start prep_reagents Prepare Reagents (PAH, Substrate, Inhibitor) start->prep_reagents add_inhibitor Add serial dilutions of This compound to wells prep_reagents->add_inhibitor add_enzyme_mix Add PAH enzyme, BH4, Catalase, and DTT add_inhibitor->add_enzyme_mix pre_incubate Pre-incubate for 15 min add_enzyme_mix->pre_incubate add_substrate Initiate reaction with L-Phenylalanine pre_incubate->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate add_developer Add Tyrosinase and Developer solution incubate->add_developer read_absorbance Read absorbance at 570 nm add_developer->read_absorbance analyze Calculate % inhibition and IC50 read_absorbance->analyze end End analyze->end

Workflow for the PAH Inhibition Assay.

Procedure:

  • Prepare Reagents: Prepare stock solutions of L-phenylalanine, BH4, DTT, and this compound in the assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer in a 96-well plate. Include a control well with buffer only.

  • Enzyme Mix: Prepare an enzyme mixture containing PAH, BH4, catalase, and DTT in the assay buffer.

  • Pre-incubation: Add the enzyme mix to each well containing the inhibitor dilutions and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add the L-phenylalanine solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection: Add tyrosinase and the developer solution to each well. Incubate for an additional 10 minutes at 37°C.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol describes the incorporation of Fmoc-D-3-chlorophenylalanine into a peptide sequence using standard Fmoc/tBu solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-D-3-chlorophenylalanine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Experimental Workflow:

SPPS_Workflow start Start swell_resin Swell Resin in DMF start->swell_resin fmoc_deprotection Fmoc Deprotection (20% Piperidine in DMF) swell_resin->fmoc_deprotection wash_resin1 Wash Resin (DMF and DCM) fmoc_deprotection->wash_resin1 coupling Couple Fmoc-protected amino acid (or Fmoc-D-3-chlorophenylalanine) with DIC/Oxyma wash_resin1->coupling wash_resin2 Wash Resin (DMF and DCM) coupling->wash_resin2 repeat_cycle Repeat Deprotection and Coupling for each amino acid wash_resin2->repeat_cycle repeat_cycle->fmoc_deprotection Next amino acid final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection Final amino acid wash_resin3 Wash Resin (DMF and DCM) final_deprotection->wash_resin3 cleavage Cleavage from Resin and Side-chain Deprotection (TFA/TIS/H2O) wash_resin3->cleavage precipitation Precipitate Peptide in Cold Diethyl Ether cleavage->precipitation purification Purify by RP-HPLC precipitation->purification end End purification->end

Workflow for Solid-Phase Peptide Synthesis.

Procedure:

  • Resin Swelling: Swell the resin in DMF in the synthesis vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF. For coupling Fmoc-D-3-chlorophenylalanine, a double coupling or extended reaction time may be necessary due to potential steric hindrance.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection (step 2).

  • Washing: Wash the resin with DMF and DCM and dry the resin.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Filter the cleavage mixture and precipitate the peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a promising tool for researchers in neuroscience, drug discovery, and biochemistry. Its potential to inhibit key enzymes in neurotransmitter and amino acid metabolism pathways provides a means to study fundamental biological processes and to develop novel therapeutic agents. The protocols and information provided in these application notes are intended to serve as a guide for the effective utilization of this compound in a research setting. Further characterization of its inhibitory constants and specificity will be crucial for its full exploitation as a pharmacological tool and therapeutic lead.

References

Application Notes and Protocols: The Use of 3-Chloro-D-phenylalanine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to 3-Chloro-D-phenylalanine

This compound is a synthetic, non-proteinogenic amino acid analogue of the essential amino acid D-phenylalanine. Its structure is characterized by the presence of a chlorine atom at the meta-position of the phenyl ring. This modification confers unique biochemical properties that make it a compound of interest in cancer research. The D-configuration provides resistance to degradation by peptidases, potentially increasing its biological half-life. While direct studies on the anticancer effects of this compound are limited in publicly available literature, its structural similarity to other phenylalanine analogues that exhibit anti-tumor activity suggests it may serve as a valuable tool in oncology research.[1][2]

Hypothesized Mechanism of Action in Cancer

The primary hypothesized mechanism of action for this compound in cancer is the competitive inhibition of the L-type amino acid transporter 1 (LAT1).[3][4][5] LAT1 is a sodium-independent transporter responsible for the uptake of large neutral amino acids, such as leucine, valine, and phenylalanine, which are essential for cancer cell growth and proliferation.[3]

Cancer cells often upregulate the expression of LAT1 to meet their high metabolic demands.[3] By mimicking the structure of phenylalanine, this compound can potentially bind to LAT1, thereby blocking the transport of essential amino acids into the cancer cell. This deprivation of crucial nutrients can lead to the inhibition of protein synthesis, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[6]

Potential Applications in Cancer Research

Based on its hypothesized mechanism of action, this compound has several potential applications in cancer research:

  • Selective Cytotoxic Agent: Due to the overexpression of LAT1 in many types of cancer cells compared to normal tissues, this compound could be investigated as a selective cytotoxic agent that preferentially targets cancer cells.

  • Tool for Studying Amino Acid Metabolism: It can be used as a research tool to probe the reliance of different cancer types on specific amino acid metabolic pathways.

  • Adjuvant Therapy: By sensitizing cancer cells to nutrient stress, it could potentially be used in combination with other chemotherapeutic agents to enhance their efficacy.

  • Development of Novel Anticancer Peptides: Incorporation of this compound into peptides could lead to the development of more stable and potent anticancer therapeutics.[2]

Quantitative Data

The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines known to overexpress LAT1. These values are for illustrative purposes to guide initial experimental design, as direct experimental data is not currently available in the literature.

Cell LineCancer TypePutative LAT1 ExpressionHypothetical IC50 (µM)
A549Lung CarcinomaHigh50 - 150
PC-3Prostate CancerHigh75 - 200
MCF-7Breast CancerHigh100 - 250
HeLaCervical CancerModerate200 - 500
HT-29Colorectal AdenocarcinomaHigh80 - 220

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Plate reader

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Competitive Amino Acid Uptake Assay

Objective: To investigate the inhibitory effect of this compound on LAT1-mediated amino acid transport.

Materials:

  • Cancer cell line with high LAT1 expression (e.g., A549)

  • [¹⁴C]-L-Leucine (or another suitable radiolabeled LAT1 substrate)

  • This compound

  • Hanks' Balanced Salt Solution (HBSS)

  • 24-well plates

  • Scintillation counter and scintillation fluid

Methodology:

  • Cell Seeding: Seed cells in a 24-well plate and grow to confluence.

  • Pre-incubation: Wash the cells twice with pre-warmed HBSS. Pre-incubate the cells for 10-15 minutes at 37°C with HBSS containing various concentrations of this compound (the competitor). Include a control group with no competitor.

  • Uptake Initiation: Add [¹⁴C]-L-Leucine to each well to a final concentration of a known Km for LAT1 (e.g., 10-50 µM). Incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Uptake Termination: Rapidly wash the cells three times with ice-cold HBSS to stop the uptake.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the rate of [¹⁴C]-L-Leucine uptake at each concentration of this compound. Calculate the percentage of inhibition compared to the control. Determine the Ki (inhibition constant) by fitting the data to a competitive inhibition model.[5]

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3CP This compound LAT1 LAT1 Transporter 3CP->LAT1 Binds and Inhibits L_AA Essential Amino Acids (e.g., Leucine) L_AA->LAT1 Normal Uptake Growth Protein Synthesis & Cell Growth LAT1->Growth Supplies Amino Acids No_AA Amino Acid Deprivation LAT1->No_AA Blocked by 3CP Apoptosis Apoptosis No_AA->Growth Inhibits No_AA->Apoptosis Induces

Caption: Hypothesized mechanism of this compound in cancer cells.

G cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation (Proposed) Cell_Culture 1. Cancer Cell Culture (LAT1-positive lines) MTT_Assay 2. Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50 3. Determine IC50 Value MTT_Assay->IC50 Uptake_Assay 4. Competitive Amino Acid Uptake Assay IC50->Uptake_Assay Western_Blot 5. Western Blot Analysis (Apoptosis markers, mTOR pathway) Uptake_Assay->Western_Blot Mechanism 6. Elucidate Mechanism Western_Blot->Mechanism Xenograft 7. Tumor Xenograft Model in Mice Mechanism->Xenograft Treatment 8. Treatment with This compound Xenograft->Treatment Efficacy 9. Evaluate Anti-tumor Efficacy Treatment->Efficacy

References

Application Notes: 3-Chloro-D-phenylalanine and its Analogs in Neurotransmitter System Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-D-phenylalanine is a synthetic, non-proteinogenic amino acid derivative. As a chlorinated analog of phenylalanine, it serves as a valuable building block in pharmaceutical and biochemical research, particularly in peptide and protein engineering where its D-configuration confers resistance to enzymatic degradation.[1][2] While it is utilized in neuroscience to study amino acid metabolism and its influence on brain function, the most extensively studied compound for direct manipulation of neurotransmitter systems is its structural isomer, p-chloro-phenylalanine (PCPA) , also known as 4-chloro-phenylalanine.[1]

PCPA is a potent and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis.[3][4] This specific mechanism of action has established PCPA as an indispensable tool for researchers to selectively deplete serotonin levels in preclinical models, thereby enabling the study of the serotonergic system's role in various physiological and pathological processes, including depression, anxiety, and pain.[3][5]

These application notes will primarily focus on the well-documented use of p-chloro-phenylalanine (PCPA) for serotonin depletion, providing detailed protocols and quantitative data. The distinct applications of this compound as a research tool will also be discussed.

Part 1: p-Chlorophenylalanine (PCPA) for Serotonin Depletion

Mechanism of Action

PCPA acts as a competitive inhibitor of tryptophan hydroxylase (TPH) in vitro and an irreversible inhibitor in vivo.[3] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is the first and rate-limiting step in the synthesis of serotonin. By irreversibly binding to and inactivating TPH, PCPA effectively halts the production of new serotonin, leading to a profound and sustained depletion of 5-HT levels in the central nervous system.[4][6]

G cluster_pathway Serotonin Synthesis Pathway cluster_inhibitor Inhibition tryptophan L-Tryptophan tph Tryptophan Hydroxylase (TPH) (Rate-Limiting Step) tryptophan->tph htp 5-Hydroxytryptophan (5-HTP) aadc AADC htp->aadc serotonin Serotonin (5-HT) tph->htp aadc->serotonin pcpa p-Chlorophenylalanine (PCPA) pcpa->tph Irreversible Inhibition

Caption: Mechanism of PCPA-induced serotonin depletion.
Quantitative Data on Neurotransmitter Depletion

PCPA administration leads to a significant and selective depletion of serotonin. While it has some effect on catecholamines, the impact on serotonin is far more pronounced.

CompoundDosageAnimal ModelTime PointRegion% Depletion / ChangeReference
Serotonin (5-HT) 300 mg/kgRat6 daysBrainDepleted to undetectable levels[3]
Serotonin (5-HT) 100-300 mg/kg (IP)Rat2-4 daysCortex83-89% decrease (6-9 times lower)[6]
Serotonin (5-HT) Not SpecifiedRatNot SpecifiedFrontal Cortex>99% depletion[7]
5-HIAA Not SpecifiedRatNot SpecifiedFrontal Cortex>99% depletion[7]
Dopamine Not SpecifiedRatNot SpecifiedBrain~15% decrease[6]
Dopamine Not SpecifiedRatNot SpecifiedFrontal Cortex42% decrease[7]
Norepinephrine Not SpecifiedRatNot SpecifiedBrain~15% decrease[6]
Norepinephrine Not SpecifiedRatNot SpecifiedFrontal Cortex30% decrease[7]

Experimental Protocols

Protocol 1: In Vivo Serotonin Depletion in Rodents

This protocol describes a general method for inducing serotonin depletion in rats using PCPA for subsequent behavioral or neurochemical analysis.

Objective: To achieve significant depletion of central serotonin levels.

Materials:

  • p-Chlorophenylalanine (PCPA)

  • Vehicle solution (select one):

    • Corn oil[4]

    • 0.9% Saline with a few drops of Tween 80 to aid suspension

    • PEG300, Tween80, and ddH2O[4]

  • Syringes and needles for intraperitoneal (IP) injection

  • Adult male rats (e.g., Wistar or Sprague-Dawley)

Procedure:

  • Animal Acclimatization: House animals in a controlled environment (12:12 light:dark cycle, controlled temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to food and water.

  • PCPA Preparation:

    • Accurately weigh the required amount of PCPA. A common dosage regimen is 150-300 mg/kg administered for two to three consecutive days.

    • Prepare the injection solution. For example, to prepare a working solution in a PEG300/Tween80 vehicle, first dissolve PCPA in a small amount of DMSO, then add PEG300, mix, add Tween80, mix, and finally add ddH2O to the final volume.[4] A simpler method involves suspending PCPA in sterile saline with a minimal amount of Tween 80. Ensure the solution is vortexed thoroughly before each injection to ensure a uniform suspension.

  • Administration:

    • Administer PCPA via intraperitoneal (IP) injection at a dose of 150-300 mg/kg.

    • Repeat the injection for 2-3 consecutive days. A control group should receive vehicle-only injections following the same schedule.

  • Depletion Period:

    • Maximum serotonin depletion is typically observed 2 to 4 days after the final injection.[6] Therefore, allow a post-injection period of 48-96 hours before commencing behavioral testing or neurochemical analysis.

  • Verification of Depletion (Optional but Recommended):

    • At the end of the study, sacrifice a subset of animals from both the PCPA and control groups.

    • Dissect brain regions of interest (e.g., frontal cortex, hippocampus, striatum).

    • Analyze tissue for serotonin and its metabolite 5-HIAA levels using techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to confirm the extent of depletion.

G cluster_workflow In Vivo PCPA Experimental Workflow acclimatize 1. Animal Acclimatization (≥ 1 week) baseline 2. Baseline Behavioral Testing (Optional) acclimatize->baseline admin 3. PCPA/Vehicle Administration (e.g., 300 mg/kg IP, 1-3 days) baseline->admin depletion 4. Depletion Period (2-4 days post-injection) admin->depletion testing 5. Post-Treatment Behavioral & Cognitive Testing depletion->testing analysis 6. Neurochemical Analysis (HPLC) (Brain Tissue Collection) testing->analysis

Caption: Workflow for a typical in vivo study using PCPA.

Part 2: this compound in Research

Unlike PCPA, this compound is not primarily used as a direct enzyme inhibitor for neurotransmitter depletion. Instead, its unique structural properties make it a valuable tool in other areas of neuroscience and drug development.

Key Applications:

  • Peptide and Protein Engineering: The D-configuration of the amino acid provides resistance to degradation by proteases.[2] Researchers incorporate this compound into peptide sequences to create more stable therapeutic candidates or research probes. The chlorinated phenyl group can also alter the peptide's conformation and binding properties.[1][2]

  • Studying Amino Acid Metabolism: As a modified amino acid, it can be used to probe the function and specificity of amino acid transporters and metabolic pathways in the brain.[1] Its structural similarity to natural amino acids allows it to be a tool for investigating protein synthesis and enzyme activity.[5]

  • Pharmaceutical Synthesis: It serves as a key intermediate or building block in the synthesis of novel small-molecule drugs, particularly those targeting neurological disorders.[1][5]

G cluster_main Applications of this compound main This compound prop1 D-Amino Acid Configuration main->prop1 prop2 Chlorinated Phenyl Ring main->prop2 app3 Drug Synthesis Intermediate main->app3 app1 Peptide Engineering prop1->app1 prop2->app1 app2 Neuroscience Research Tool prop2->app2 benefit1 Enhanced Metabolic Stability (Resistance to Proteases) app1->benefit1 benefit2 Altered Binding Affinity & Conformational Constraints app1->benefit2 benefit3 Probe Amino Acid Metabolism & Transport app2->benefit3

Caption: Logical relationships of this compound's properties and applications.

References

Troubleshooting & Optimization

3-Chloro-D-phenylalanine solubility problems in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-D-phenylalanine. The information addresses common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, TRIS). What are the common causes and solutions?

A1: Low solubility of this compound in neutral aqueous buffers is a common issue. The primary reasons include its zwitterionic nature at neutral pH and the hydrophobic contribution of the chlorophenyl ring. Here are some troubleshooting steps:

  • pH Adjustment: The solubility of amino acids like this compound is highly pH-dependent. At acidic pH (below its isoelectric point, pI), the amino group is protonated (-NH3+), and at basic pH (above its pI), the carboxyl group is deprotonated (-COO-). Both charged forms are more soluble in aqueous solutions than the neutral zwitterion.

    • Acidic Conditions: Try dissolving the compound in a dilute acidic solution, such as 0.1 M HCl.[1]

    • Basic Conditions: Alternatively, attempt to dissolve it in a dilute basic solution, like 0.1 M NaOH. For a related compound, 4-Chloro-DL-phenylalanine, solubility of up to 10 mM has been reported in 1 equivalent of NaOH.[2]

    • Important: After dissolution, carefully adjust the pH back to your desired experimental range using a suitable buffer. Be aware that the compound may precipitate if the pH approaches its pI during neutralization.

  • Use of Co-solvents: If pH adjustment is not suitable for your experiment, consider using a small amount of an organic co-solvent.

    • DMSO: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds. However, be mindful of its potential effects on your specific biological system. For cell culture experiments, it is generally recommended to keep the final DMSO concentration below 0.5%.

    • Ethanol or Methanol: These may also be used, but their volatility and potential for protein denaturation should be considered.

  • Heating: Gentle warming can aid in the dissolution of some compounds. However, prolonged heating or high temperatures should be avoided to prevent potential degradation of this compound.

  • Sonication: Using a sonication bath can help to break up solid particles and enhance the rate of dissolution.

Q2: My this compound precipitates out of solution when I adjust the pH back to neutral. How can I prevent this?

A2: This is a common problem when the neutral form of the compound is not sufficiently soluble at the desired concentration. Here are some strategies to overcome this:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound.

  • Use of Excipients: Certain excipients can help to maintain the solubility of the compound.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Slow Neutralization: Add the neutralizing agent (e.g., NaOH or HCl) dropwise while vigorously stirring the solution. This can help to avoid localized high concentrations that may trigger precipitation.

Q3: Can I prepare a concentrated stock solution of this compound and store it?

A3: Preparing a concentrated stock solution is a common practice. However, the stability of this compound in solution over time should be considered.

  • Solvent Choice: For long-term storage, DMSO is often a better choice than aqueous buffers, as it can inhibit microbial growth and may slow down hydrolytic degradation.

  • Storage Conditions: Stock solutions should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

  • Stability Studies: It is advisable to perform a small-scale stability study to ensure that the compound remains in solution and does not degrade under your specific storage conditions.

Quantitative Solubility Data

Solvent/BufferTemperatureConcentrationNotes
WaterGentle Warming5 mMFor 4-Chloro-DL-phenylalanine.
1 eq. NaOHRoom Temperature10 mMFor 4-Chloro-DL-phenylalanine.[2]
DMSORoom Temperature>10 mg/mLGeneral observation for many organic compounds.

Experimental Protocols

Protocol 1: General Procedure for Solubilization in Aqueous Buffer
  • Weigh the desired amount of this compound powder in a sterile container.

  • Add a small volume of the chosen solvent (e.g., 0.1 M HCl or 0.1 M NaOH) to the powder.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Slowly add your target aqueous buffer to the dissolved compound while stirring.

  • Carefully adjust the pH of the final solution to the desired value using small additions of acid or base.

  • Sterile-filter the final solution through a 0.22 µm filter if it is to be used in cell culture or other sterile applications.

Protocol 2: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis procedures.[3]

  • Resin Swelling: Swell the appropriate Fmoc-protected amino acid resin in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Coupling of this compound:

    • Dissolve Fmoc-3-Chloro-D-phenylalanine-OH and a coupling agent (e.g., HBTU/HATU) in DMF.

    • Add an activating base (e.g., DIEA) to the solution.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Solubility Issues start Start: this compound powder dissolve Attempt to dissolve in aqueous buffer (e.g., PBS) start->dissolve check_solubility Is it soluble? dissolve->check_solubility solution_ready Solution is ready for use check_solubility->solution_ready Yes troubleshoot Troubleshoot Solubility check_solubility->troubleshoot No ph_adjust Adjust pH (0.1 M HCl or 0.1 M NaOH) troubleshoot->ph_adjust check_ph_solubility Is it soluble? ph_adjust->check_ph_solubility neutralize Neutralize pH carefully check_ph_solubility->neutralize Yes co_solvent Use a co-solvent (e.g., DMSO) check_ph_solubility->co_solvent No check_precipitation Does it precipitate? neutralize->check_precipitation check_precipitation->solution_ready No lower_concentration Lower the final concentration check_precipitation->lower_concentration Yes check_co_solvent_solubility Is it soluble? co_solvent->check_co_solvent_solubility check_co_solvent_solubility->solution_ready Yes check_co_solvent_solubility->lower_concentration No lower_concentration->dissolve

Caption: A troubleshooting workflow for dissolving this compound.

G cluster_pathway Inhibition of Phenylalanine Metabolism phenylalanine Phenylalanine pah Phenylalanine Hydroxylase (PAH) phenylalanine->pah tyrosine Tyrosine pah->tyrosine dopamine Dopamine tyrosine->dopamine norepinephrine Norepinephrine dopamine->norepinephrine epinephrine Epinephrine norepinephrine->epinephrine chloro_phe This compound chloro_phe->inhibition inhibition->pah

Caption: Inhibition of Phenylalanine Hydroxylase by this compound.

References

Preventing degradation of 3-Chloro-D-phenylalanine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3-Chloro-D-phenylalanine in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be compromised by several factors, including:

  • pH: Extremes in pH (highly acidic or alkaline conditions) can lead to hydrolysis of the amino acid.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to ultraviolet (UV) light may induce photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.

  • Solvent: The choice of solvent can influence the stability of the compound.

Q2: What are the recommended storage conditions for this compound as a solid and in solution?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:

FormStorage TemperatureAdditional Recommendations
Solid Powder 0-8 °C[1][2]Store in a tightly sealed container, protected from light and moisture.
Solution -20°C or -80°CPrepare solutions fresh whenever possible. For storage, use sterile, amber vials to protect from light and consider purging with an inert gas (e.g., nitrogen or argon) to minimize oxidation. Avoid repeated freeze-thaw cycles.

Q3: How can I prepare a stable solution of this compound for my experiments?

A3: For optimal stability, follow these guidelines when preparing solutions:

  • Use High-Purity Solvents: Utilize HPLC-grade or equivalent purity solvents to avoid contaminants that could catalyze degradation.

  • Control pH: Whenever possible, maintain the pH of aqueous solutions within a neutral range (pH 6-8). Use appropriate buffers if your experimental conditions require a specific pH.

  • Work Quickly and at Low Temperatures: Prepare solutions on ice or in a cold room to minimize thermal degradation, especially if the solution will not be used immediately.

  • Protect from Light: Use amber glassware or wrap containers in aluminum foil to prevent photodegradation.

Troubleshooting Guides

Issue 1: I am observing unexpected peaks in my HPLC analysis of a this compound solution.

Possible Cause: This may indicate the presence of degradation products.

Troubleshooting Steps:

  • Verify Purity of Starting Material: Analyze a freshly prepared solution of your solid this compound to confirm its initial purity.

  • Review Solution Preparation and Storage:

    • Was the solution prepared fresh?

    • How long was it stored and at what temperature?

    • Was it protected from light?

    • What was the pH of the solution?

  • Perform a Forced Degradation Study: To identify potential degradation products, you can subject your this compound solution to controlled stress conditions (see Experimental Protocols section). This will help in confirming if the unexpected peaks correspond to degradants.

Logical Troubleshooting Flow for Unexpected HPLC Peaks

start Unexpected peaks in HPLC fresh_prep Analyze freshly prepared solution start->fresh_prep review_storage Review solution preparation and storage conditions start->review_storage pure Starting material is pure fresh_prep->pure No unexpected peaks impure Starting material is impure fresh_prep->impure Unexpected peaks present forced_degradation Perform forced degradation study review_storage->forced_degradation degradation Degradation confirmed forced_degradation->degradation New peaks match unexpected peaks no_degradation No degradation observed forced_degradation->no_degradation No new peaks formed

Caption: Troubleshooting workflow for identifying the source of unexpected peaks in HPLC analysis.

Issue 2: My experimental results are inconsistent when using this compound solutions prepared at different times.

Possible Cause: This could be due to the degradation of the compound in solution over time.

Troubleshooting Steps:

  • Implement a Strict Solution Preparation Protocol: Always prepare fresh solutions of this compound immediately before each experiment.

  • Establish Solution Expiry: If solutions must be stored, perform a stability study to determine the maximum storage time under your specific conditions before significant degradation occurs.

  • Use a Stability-Indicating HPLC Method: Develop and validate an HPLC method that can separate the intact this compound from its potential degradation products. This will allow you to quantify the amount of active compound remaining in your solution.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Solution

This protocol is a general guideline for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[3][4]

Objective: To identify potential degradation pathways and degradation products of this compound.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • pH meter

  • Heating block or water bath

  • UV lamp (e.g., 254 nm)

  • HPLC system with a UV detector

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours at room temperature.

    • Control Sample: Keep an aliquot of the stock solution at 4°C, protected from light.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze all stressed samples and the control sample using a suitable stability-indicating HPLC method.

Data Interpretation: Compare the chromatograms of the stressed samples with the control sample. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation. The conditions under which new peaks appear suggest the degradation pathway.

Forced Degradation Experimental Workflow

cluster_prep Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis cluster_interpretation Interpretation stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (60°C) stock->thermal photo Photodegradation (UV light, RT) stock->photo control Control (4°C, dark) stock->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC oxidation->hplc thermal->hplc photo->hplc control->hplc neutralize->hplc compare Compare Stressed vs. Control Chromatograms hplc->compare identify Identify Degradation Products & Pathways compare->identify

Caption: Workflow for conducting a forced degradation study on this compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[5][6]

Starting Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A starting point could be 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, likely around 210-220 nm for the peptide bond and higher for the aromatic ring.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Method Development and Validation:

  • Inject the control and stressed samples from the forced degradation study.

  • Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation of the parent peak and all degradation peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Signaling Pathway of Information for Method Development

cluster_input Input Samples cluster_process Method Development Cycle cluster_output Output control_sample Control Sample hplc_analysis Inject samples onto HPLC control_sample->hplc_analysis stressed_samples Stressed Samples (from Forced Degradation) stressed_samples->hplc_analysis evaluate Evaluate peak resolution and shape hplc_analysis->evaluate optimize Optimize separation (gradient, mobile phase, etc.) optimize->hplc_analysis evaluate->optimize Resolution < 1.5 validated_method Validated Stability-Indicating HPLC Method evaluate->validated_method Resolution > 1.5

Caption: Logical flow for developing a stability-indicating HPLC method.

References

Optimizing coupling efficiency of 3-Chloro-D-phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Solid-Phase Peptide Synthesis (SPPS) with 3-Chloro-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this sterically hindered amino acid into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound in SPPS?

The main difficulties arise from the properties of the amino acid itself. The chlorine atom on the phenyl ring introduces significant steric hindrance, which can physically obstruct and slow down the formation of the peptide bond.[1] This can lead to incomplete coupling reactions and the formation of deletion sequences in the final peptide product. Furthermore, as a D-amino acid, there is an increased risk of racemization during the activation step, which could lead to the incorporation of the incorrect L-stereoisomer.[1]

Q2: Which coupling reagents are most effective for incorporating this compound?

For challenging couplings involving sterically hindered residues like this compound, high-reactivity uronium/aminium or phosphonium salt reagents are strongly recommended over standard carbodiimides like DCC or DIC.[1][2] Reagents that form highly reactive esters, such as HATU, HCTU, and COMU, are considered among the most efficient.[2][3] Phosphonium salts like PyAOP and PyBOP are also powerful alternatives.[2][4]

Q3: How can I minimize racemization during the coupling of this compound?

Minimizing racemization is critical to maintain the stereochemical integrity of the peptide.[2] Key strategies include:

  • Use of Additives: Incorporating additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly effective in suppressing racemization.[1][2]

  • Choice of Base: Use a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like N,N-diisopropylethylamine (DIPEA), which can promote racemization.[2][5]

  • Avoid Prolonged Activation: Do not allow the amino acid to "pre-activate" for extended periods before adding it to the resin. Prompt addition after activation minimizes the time for potential side reactions.[3]

  • Control Temperature: If using elevated temperatures, optimize for the shortest time necessary to achieve complete coupling.[2]

Q4: Is it necessary to modify standard SPPS protocols for this amino acid?

Yes, standard protocols are often insufficient for achieving high coupling efficiency.[1] Optimized conditions are typically required, which may include:

  • Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid.[6][7]

  • Increased Reagent Excess: Using a higher equivalent (3-6 fold) of the amino acid and coupling reagents.[3][5]

  • Extended Reaction Times: Increasing the coupling time from the standard 1-2 hours to 4 hours or even overnight.[2][3]

  • Microwave Synthesis: Employing microwave energy can help overcome the activation energy barrier for difficult couplings, driving the reaction to completion more efficiently.[2][8]

Troubleshooting Guide

This guide addresses common problems encountered when coupling this compound, their potential causes, and recommended solutions.

Problem EncounteredPossible CausesRecommended Solutions
Low Coupling Efficiency (Positive Kaiser or Ninhydrin Test)Steric Hindrance: The chloro-substituted phenyl ring is bulky, slowing the reaction rate.[1]1. Double Couple: Repeat the coupling step with fresh reagents.[6][7]2. Extend Reaction Time: Increase coupling duration to 2-4 hours, or even overnight.[2][3]3. Increase Reagent Equivalents: Use a 3- to 5-fold excess of the amino acid and coupling reagents.[3]
Insufficient Reagent Activity: The chosen coupling reagent is not potent enough for the hindered residue.1. Switch to a More Powerful Reagent: Use high-reactivity onium salts like HATU, HCTU, COMU, or PyAOP.[2][3]
Peptide Aggregation: The growing peptide chain is folding on the resin, blocking the N-terminus.1. Change Solvent System: Use a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a "magic mixture" (e.g., DMF/DCM/NMP).[2][3]2. Use Microwave Synthesis: Microwave energy can disrupt aggregation and improve reaction kinetics.[2][8]
High Levels of Racemization (Diastereomeric impurities in HPLC)Strong Base: The use of a strong base like DIPEA can promote epimerization.[2]1. Use a Weaker Base: Switch to N-methylmorpholine (NMM) or 2,4,6-collidine.[2][5]
Over-activation of Amino Acid: Prolonged pre-activation time before addition to the resin increases the risk of racemization.[3]1. Reduce Pre-activation Time: Add the activated amino acid to the resin promptly after mixing (e.g., within 1-2 minutes).[3][9]
Inadequate Additive: Lack of a racemization-suppressing additive.1. Ensure Additive Use: Always use an additive like HOAt or OxymaPure alongside the coupling reagent.[2]
Dehalogenation (Presence of D-phenylalanine instead of this compound)Palladium Catalyst Contamination: If using palladium for orthogonal deprotection (e.g., Alloc group removal) in other steps, residual catalyst can cause dehalogenation.[10]1. Thorough Washing: Ensure extensive washing of the resin with chelating agents (e.g., sodium diethyldithiocarbamate) after any step involving palladium catalysts to remove all traces.
Harsh Cleavage Conditions: Certain cleavage conditions or scavengers might promote dehalogenation, although this is less common.1. Optimize Cleavage Cocktail: Test different scavenger combinations if dehalogenation is suspected during cleavage.

Data Presentation

Table 1: Recommended Coupling Reagents for this compound
Reagent ClassReagent NameKey AdvantagesConsiderations
Uronium/Aminium Salts HATU High reactivity, excellent for sterically hindered couplings, low racemization with HOAt.[2][3]Byproducts can be difficult to remove in some cases.
HCTU Good coupling efficiency and racemization suppression.[5][6]Less reactive than HATU but a robust choice.
COMU Reactivity comparable to HATU, with non-explosive byproducts and better solubility.[5][11]A modern, safer, and highly effective alternative.
Phosphonium Salts PyAOP Very powerful reagent, often shows higher yields than PyBOP.[2][4]Byproducts are generally water-soluble and easy to remove.
PyBOP Rapid and efficient coupling, less hazardous byproducts than older phosphonium reagents.[4]A well-established and reliable choice.

Experimental Protocols

Protocol 1: Manual Coupling of Fmoc-3-Chloro-D-phenylalanine-OH

This protocol outlines a robust manual coupling cycle for incorporating Fmoc-3-Chloro-D-phenylalanine into a peptide sequence on a solid support (e.g., Rink Amide resin, 0.1 mmol scale).

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[7]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.[6]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-3-Chloro-D-phenylalanine-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOAt (0.4 mmol, 4 eq.) in a minimal amount of DMF.[2]

    • Add 2,4,6-collidine or NMM (0.8 mmol, 8 eq.) to the amino acid solution and mix briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.[3]

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Coupling Monitoring (Kaiser Test):

    • Remove a few beads of resin and wash them thoroughly with ethanol.

    • Add 2-3 drops of each Kaiser test solution (ninhydrin in ethanol, phenol in ethanol, potassium cyanide in pyridine).

    • Heat at 100°C for 5 minutes.

    • Observe the color: blue beads indicate incomplete coupling (free primary amines), while yellow/colorless beads indicate a complete reaction.[6]

  • Recoupling (If Necessary): If the Kaiser test is positive, drain the coupling solution and repeat step 3 with fresh reagents (double coupling).[6]

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).[6]

Protocol 2: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.[6]

  • Cleavage:

    • Caution: Perform this step in a certified fume hood with appropriate personal protective equipment.

    • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.[6][7]

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.[7][9]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a clean centrifuge tube.

    • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.[6][7]

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.[6]

  • Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification by RP-HPLC.[6]

Visualizations

SPPS_Coupling_Workflow Start Start with N-Terminus Deprotected Resin Activation Activate Fmoc-3-Cl-D-Phe-OH (HATU/HOAt/Base in DMF) Start->Activation Coupling Add Activated Amino Acid to Resin (2-4 hours) Activation->Coupling Wash1 Wash Resin (DMF, DCM) Coupling->Wash1 KaiserTest Perform Kaiser Test Wash1->KaiserTest Wash2 Wash Resin (DMF, DCM) KaiserTest->Wash2 Negative (Yellow Beads) DoubleCouple Perform Double Coupling (Repeat Activation & Coupling) KaiserTest->DoubleCouple Positive (Blue Beads) NextCycle Proceed to Next Deprotection/Coupling Cycle Wash2->NextCycle DoubleCouple->Wash1

Caption: Standard workflow for a single coupling cycle of this compound in SPPS.

Troubleshooting_Logic Start Problem: Low Coupling Efficiency Check1 Is this the first attempt for this residue? Start->Check1 Action1 Perform Double Coupling & Extend Time to 4h Check1->Action1 Yes Check2 Is coupling still incomplete? Check1->Check2 No Action1->Check2 Action2 Switch to a more potent reagent (e.g., HATU, COMU) Check2->Action2 Yes Success Problem Resolved Check2->Success No Check3 Is coupling still incomplete? Action2->Check3 Action3 Consider Microwave Synthesis & Aggregation-disrupting solvents (NMP) Check3->Action3 Yes Check3->Success No Action3->Success

Caption: Troubleshooting logic for addressing low coupling efficiency of hindered amino acids.

References

Technical Support Center: 3-Chloro-D-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of 3-Chloro-D-phenylalanine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Is the chloro group on this compound stable during standard solid-phase peptide synthesis (SPPS)?

A1: Yes, the chloro group on the phenyl ring is generally stable under standard Fmoc/tBu solid-phase peptide synthesis conditions, including repeated exposure to piperidine for Fmoc deprotection and coupling reagents.[1] However, caution is advised during the final cleavage step from the resin.

Q2: What is the primary side reaction of concern when using this compound?

A2: The most significant potential side reaction is dehalogenation, the replacement of the chlorine atom with a hydrogen atom, to form D-phenylalanine. This is most likely to occur during the final cleavage and deprotection step, particularly when using strong acids like Trifluoroacetic acid (TFA).

Q3: What factors can promote the dehalogenation of this compound?

A3: Dehalogenation during TFA cleavage can be promoted by the presence of carbocations generated from protecting groups and the resin linker. These reactive species can be scavenged by nucleophilic residues in the peptide or by added scavenger molecules. The specific cleavage cocktail composition and reaction time can influence the extent of this side reaction.

Q4: How can I detect dehalogenation and other potential side products?

A4: The primary methods for detecting dehalogenation are reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS). Dehalogenation will result in a peptide with a lower mass (a mass difference of approximately 34.46 Da, corresponding to the mass of Cl minus the mass of H) and likely a different retention time on HPLC.

Q5: Does the presence of this compound influence common peptide synthesis side reactions like racemization or aspartimide formation?

A5: While there is limited specific data on this compound, the electron-withdrawing nature of the chlorine atom could potentially influence the acidity of the alpha-proton, which may have a modest effect on racemization. However, adherence to standard protocols with optimized coupling reagents is generally sufficient to minimize such side reactions. Aspartimide formation is sequence-dependent and not expected to be significantly influenced by the presence of this compound.

Troubleshooting Guides

Issue 1: An unexpected peak with a lower mass is observed in the LC-MS of the crude peptide.
  • Possible Cause: Dehalogenation of the this compound residue.

  • Troubleshooting Steps:

    • Confirm Mass Difference: Calculate the mass difference between your expected product and the unexpected peak. A difference of approximately -34.5 Da strongly suggests dehalogenation.

    • Review Cleavage Cocktail: Ensure your cleavage cocktail contains a suitable scavenger. Triisopropylsilane (TIS) is highly recommended as it acts as a hydride donor to scavenge carbocations that can promote dehalogenation.[2][3][4][5]

    • Optimize Scavenger Concentration: If dehalogenation is still observed, consider increasing the concentration of TIS in your cleavage cocktail. A common starting point is 2.5% (v/v).

    • Minimize Cleavage Time: Perform a time-course study to determine the minimum cleavage time required for complete deprotection. Prolonged exposure to strong acid can increase the likelihood of side reactions.

    • Consider Alternative Scavengers: In some cases, a combination of scavengers may be more effective. A cocktail containing TFA, TIS, and water (e.g., 95:2.5:2.5) is a good starting point. For peptides with other sensitive residues like Trp, Met, or Cys, more complex cocktails like Reagent K may be necessary.[6][7]

Issue 2: Low coupling efficiency observed for the amino acid following this compound.
  • Possible Cause: Steric hindrance from the chloro-substituted phenyl ring may slightly reduce coupling efficiency.

  • Troubleshooting Steps:

    • Extend Coupling Time: Increase the coupling reaction time for the subsequent amino acid.

    • Double Couple: Perform a second coupling of the amino acid to ensure the reaction goes to completion.

    • Use a More Potent Coupling Reagent: If using a standard coupling reagent like HBTU, consider switching to a more reactive one such as HATU or HCTU.[1]

    • Perform a Ninhydrin (Kaiser) Test: After the coupling step, perform a Kaiser test to check for the presence of free primary amines, which would indicate incomplete coupling.

Quantitative Data Summary

The following table summarizes the expected mass changes for the potential dehalogenation side product. This information is critical for data analysis in mass spectrometry.

Side ReactionDescriptionMolecular Weight Change (Da)
DehalogenationReplacement of a chlorine atom with a hydrogen atom on the phenyl ring of this compound.-34.46

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling of Fmoc-3-Chloro-D-phenylalanine
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[1]

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).[1]

  • Amino Acid Activation:

    • In a separate vessel, dissolve 3-5 equivalents of Fmoc-3-Chloro-D-phenylalanine and a suitable coupling agent (e.g., HBTU) in DMF.

    • Add 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA).

    • Allow the mixture to pre-activate for 1-2 minutes.[1]

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF.

  • Confirmation of Coupling: Perform a Kaiser test to ensure the absence of free primary amines.

Protocol 2: Cleavage and Deprotection with Dehalogenation Suppression
  • Resin Preparation: Wash the peptide-resin with DCM and dry it under a high vacuum for at least 1 hour.[7]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. For peptides containing other sensitive residues, consider using Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol at 82.5:5:5:5:2.5).[6][7]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the peptide.[7]

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and cleaved protecting groups.

    • Dry the peptide under vacuum.[1]

Protocol 3: Analytical RP-HPLC and Mass Spectrometry
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Elute the peptide using a gradient of acetonitrile in water, both containing 0.1% TFA.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Mass Spectrometry Analysis:

    • Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum of the eluting peaks.

    • Compare the observed molecular weights with the theoretical molecular weights of the desired peptide and potential side products (e.g., the dehalogenated product).

Visualizations

Peptide_Synthesis_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling of Fmoc-3-Cl-D-Phe-OH Deprotection->Coupling Wash1 Washing Coupling->Wash1 Repeat Repeat for next amino acid Wash1->Repeat n cycles Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Wash1->Cleavage Final cycle Repeat->Deprotection Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Analysis Analysis (HPLC/MS) Precipitation->Analysis

Caption: Workflow for SPPS with this compound.

Troubleshooting_Dehalogenation Start Unexpected peak in LC-MS CheckMass Mass difference ~ -34.5 Da? Start->CheckMass Yes Yes CheckMass->Yes No No CheckMass->No Dehalogenation Dehalogenation is likely Yes->Dehalogenation OtherSideReaction Investigate other side reactions (e.g., deletion, incomplete deprotection) No->OtherSideReaction ReviewCleavage Review Cleavage Cocktail: Add/Increase TIS Dehalogenation->ReviewCleavage OptimizeTime Optimize Cleavage Time: Perform time-course study ReviewCleavage->OptimizeTime Reanalyze Re-synthesize and re-analyze OptimizeTime->Reanalyze

Caption: Troubleshooting dehalogenation side reactions.

Dehalogenation_Mechanism cluster_0 TFA Cleavage ProtectingGroup R-PG R+ + PG- Carbocation R+ (Carbocation) ProtectingGroup:f1->Carbocation Generation Chlorophenylalanine Peptide-Phe(3-Cl) Dehalogenation Carbocation->Chlorophenylalanine:f1 Undesired Reaction TIS TIS (Scavenger) Carbocation->TIS Scavenging Phenylalanine Peptide-Phe Chlorophenylalanine->Phenylalanine Dehalogenated Product Scavenged TIS-R+ TIS->Scavenged

Caption: Role of TIS in preventing dehalogenation.

References

Troubleshooting low yield in 3-Chloro-D-phenylalanine peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing 3-Chloro-D-phenylalanine, with a focus on addressing low peptide yield.

Troubleshooting Guide

This section offers a systematic approach to diagnosing and resolving low yield and other common problems in the synthesis of peptides containing this compound. The guides are presented in a question-and-answer format to directly address specific issues.

Issue 1: Low overall yield of the final peptide containing this compound.

  • Question: My final peptide yield after cleavage and purification is significantly lower than expected. What are the primary causes and how can I troubleshoot this?

  • Answer: Low yield in the synthesis of peptides with this compound can stem from several factors, primarily related to the steric hindrance of the chloro-substituent on the phenyl ring. This can lead to incomplete coupling reactions. To troubleshoot, a systematic approach is necessary:

    • Verify Coupling Completion: The most probable cause is inefficient coupling of the Fmoc-3-Chloro-D-phenylalanine residue or the subsequent amino acid. It is crucial to monitor the completion of each coupling step. The Kaiser test is a reliable method for detecting free primary amines on the resin.[1][2][3] A positive result (blue beads) after a coupling step indicates that the reaction is incomplete.

    • Optimize Coupling Strategy: For sterically hindered amino acids like this compound, standard coupling protocols are often insufficient.[4] It is highly recommended to use more potent coupling reagents.[4][5][6]

    • Review Cleavage and Deprotection: Ensure that the cleavage from the resin and the removal of side-chain protecting groups are complete. Inefficient cleavage can leave a significant portion of the peptide attached to the resin. While the chloro-group is generally stable, using appropriate scavengers during cleavage is crucial to prevent side reactions with other sensitive residues.

Issue 2: Incomplete coupling of Fmoc-3-Chloro-D-phenylalanine.

  • Question: The Kaiser test is positive after the coupling of Fmoc-3-Chloro-D-phenylalanine, indicating a low coupling efficiency. What steps should I take?

  • Answer: A positive Kaiser test after coupling this compound is a common issue due to its steric bulk. Here are the recommended solutions:

    • Employ a More Potent Coupling Reagent: Standard carbodiimide reagents like DIC (N,N'-diisopropylcarbodiimide) are often not effective enough.[4] Switch to a uronium/aminium or phosphonium salt-based reagent. HATU, HCTU, and COMU are highly recommended for their high reactivity and efficiency in coupling sterically hindered amino acids.[4][6][7][8][9]

    • Perform a Double Coupling: After the initial coupling reaction, wash the resin and then perform a second coupling with a fresh solution of activated Fmoc-3-Chloro-D-phenylalanine. This is a very effective strategy to drive the reaction to completion.

    • Extend the Reaction Time: Due to slower reaction kinetics, extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can significantly improve the yield.

    • Optimize Solvent: N,N-Dimethylformamide (DMF) is a standard solvent, but for difficult sequences prone to aggregation, using N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM) may improve solvation and coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid in peptide synthesis?

A1: The presence of the chlorine atom on the phenyl ring of phenylalanine increases its steric bulk. This steric hindrance can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation and leading to incomplete coupling reactions.[4]

Q2: Which coupling reagents are most effective for incorporating this compound?

A2: For challenging couplings involving sterically hindered amino acids like this compound, high-reactivity uronium/aminium or phosphonium salt reagents are recommended. Reagents such as HATU, HCTU, and COMU are generally more effective than standard carbodiimides like DIC.[4][6][7][8][9]

Q3: Are there any specific side reactions associated with the chloro-group on the phenylalanine side chain?

A3: The chloro-group on the phenyl ring is generally stable under standard SPPS conditions, including Fmoc deprotection with piperidine and TFA cleavage. However, as with any synthesis involving sensitive residues, the use of a scavenger cocktail (e.g., containing triisopropylsilane (TIS) and water) during the final TFA cleavage is recommended to quench reactive cationic species that could potentially lead to side reactions.

Q4: Is it necessary to perform a double coupling for this compound?

A4: While not always mandatory, a double coupling is a highly recommended strategy to ensure a high coupling yield for sterically hindered amino acids. If a single coupling is found to be incomplete (as indicated by a positive Kaiser test), a second coupling is the most effective solution.

Data Presentation

The following table summarizes the performance of common coupling reagents for sterically hindered amino acids like this compound, based on their known reactivity and efficiency.

Coupling ReagentReagent TypeRelative ReactivityRecommended Use for 3-Chloro-D-PheKey Considerations
DIC/Oxyma Carbodiimide/AdditiveModeratePossible, but may require extended reaction times or double coupling.Cost-effective, but may be insufficient for very difficult couplings.
HBTU Uronium/Aminium SaltHighRecommended.Good balance of reactivity and cost. Can cause guanidinylation of the N-terminus if used in excess.[6]
HCTU Uronium/Aminium SaltVery HighHighly Recommended.Often shows slightly higher reactivity than HBTU.[9]
HATU Uronium/Aminium SaltVery HighHighly Recommended.Generally considered one of the most effective reagents for hindered couplings, with low racemization.[6][8]
COMU Uronium SaltVery HighHighly Recommended.Offers excellent efficiency, good solubility, and an improved safety profile (non-explosive byproducts).[7][8]

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-3-Chloro-D-phenylalanine

This protocol describes an optimized method for coupling Fmoc-3-Chloro-D-phenylalanine to a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation:

    • Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-3-Chloro-D-phenylalanine-OH (3 equivalents relative to the resin loading) and a coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. For particularly difficult sequences, the reaction time can be extended to overnight.

  • Monitoring the Coupling Reaction:

    • After the coupling time, take a small sample of resin beads (10-15 beads) and perform a Kaiser test (see Protocol 2).

    • A negative Kaiser test (yellow beads) indicates complete coupling. Proceed to the next step.

    • A positive Kaiser test (blue beads) indicates incomplete coupling. Proceed to step 5.

  • Double Coupling (if necessary):

    • If the Kaiser test is positive, wash the resin thoroughly with DMF (3-5 times).

    • Repeat steps 2 and 3 with a fresh solution of activated Fmoc-3-Chloro-D-phenylalanine-OH.

    • After the second coupling, perform another Kaiser test to confirm completion.

  • Washing:

    • Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts before proceeding to the next Fmoc deprotection.

Protocol 2: Qualitative Kaiser Test for Free Primary Amines

This protocol is used to qualitatively assess the presence of free primary amines on the resin during SPPS.[1][2][3][10]

  • Reagent Preparation:

    • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.

    • Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.

    • Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.

  • Procedure:

    • Carefully remove a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.

    • Place the resin beads in a small test tube and wash them thoroughly with a solvent such as DCM or DMF to remove any residual reagents. Decant the solvent.

    • Add 2-3 drops of each of the three Kaiser test reagents (A, B, and C) to the test tube.

    • Heat the test tube at 110°C for 5 minutes.

    • Remove the test tube from the heat and observe the color of the beads and the solution.

  • Interpretation of Results:

    • Colorless or faint yellow beads and solution: Negative result. Coupling is complete.

    • Intense blue beads and/or blue solution: Positive result. Coupling is incomplete, and a recoupling is necessary.

Visualizations

SPPS_Workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Couple next Fmoc-AA-OH (e.g., with HATU/DIPEA) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 kaiser Kaiser Test wash2->kaiser repeat Repeat Cycle for next Amino Acid kaiser->repeat Negative recouple Recouple kaiser->recouple Positive final_deprotect Final Fmoc Deprotection repeat->final_deprotect cleave Cleave from Resin (TFA Cocktail) final_deprotect->cleave precipitate Precipitate & Purify cleave->precipitate end Final Peptide precipitate->end recouple->wash1

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Troubleshooting_Low_Yield start Low Peptide Yield q1 Kaiser test positive after coupling? start->q1 a1_yes Incomplete Coupling q1->a1_yes Yes q2 Mass spec shows truncated peptides? q1->q2 No sol1 Use Potent Reagent (HATU, HCTU, COMU) a1_yes->sol1 sol2 Perform Double Coupling sol1->sol2 sol3 Extend Reaction Time sol2->sol3 a2_yes Chain Termination q2->a2_yes Yes q3 Peptide still on resin after cleavage? q2->q3 No sol4 Check Deprotection Step a2_yes->sol4 sol5 Check for Capping a2_yes->sol5 a3_yes Inefficient Cleavage q3->a3_yes Yes sol6 Optimize Cleavage Cocktail & Time a3_yes->sol6 Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc-AA-OH Fmoc-AA-COOH ActiveEster Fmoc-AA-OAt (Active Ester) Fmoc-AA-OH->ActiveEster + HATU / DIPEA HATU HATU Resin H2N-Peptide-Resin ActiveEster->Resin Nucleophilic Attack PeptideBond Fmoc-AA-NH-Peptide-Resin Resin->PeptideBond

References

Minimizing racemization of 3-Chloro-D-phenylalanine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the synthesis of 3-Chloro-D-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of this compound?

A1: Racemization is the process where a pure enantiomer (like the desired D-isomer) converts into an equal mixture of both D- and L-enantiomers.[1] In drug development, the biological activity of a molecule is often specific to one enantiomer. The presence of the unwanted L-enantiomer can lead to reduced efficacy, altered pharmacological profiles, and potential off-target effects or toxicity. Therefore, maintaining the stereochemical integrity of this compound is crucial.

Q2: What are the primary mechanisms that cause racemization during the synthesis of amino acid derivatives like this compound?

A2: The two main mechanisms responsible for racemization during amino acid synthesis and coupling are:

  • Oxazolone (or Azlactone) Formation: This is the most common pathway. When the carboxylic acid group of an N-protected amino acid is activated, the carbonyl oxygen of the protecting group can attack the activated carboxyl group, forming a planar oxazolone intermediate. This planar structure allows for the loss of stereochemistry at the alpha-carbon.

  • Direct Enolization: A strong base can directly abstract the proton from the alpha-carbon of the activated amino acid. This forms a planar enolate intermediate, which can then be protonated from either side, leading to racemization.[2]

Q3: Which amino acids are generally most susceptible to racemization?

A3: Histidine (His) and Cysteine (Cys) are known to be particularly prone to racemization. Phenylalanine (Phe) and its derivatives, like this compound, are also susceptible, especially under non-optimized reaction conditions.[2]

Q4: How can the choice of coupling reagent and additives help in minimizing racemization?

A4: The selection of coupling reagents and the use of additives are critical.

  • Carbodiimides (e.g., DCC, DIC): These should always be used with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives form active esters that are more stable and less prone to racemization than the O-acylisourea intermediate formed by carbodiimides alone.

  • Onium Salts (e.g., HBTU, HATU, COMU): These are generally considered "low-racemization" reagents as they form active esters in situ. Reagents containing HOAt (like HATU) are often more effective at suppressing racemization than those with HOBt (like HBTU).

  • Phosphonium Reagents (e.g., PyBOP): These are also effective in minimizing racemization.[2]

Q5: What role does the base play in racemization, and which bases are recommended?

A5: The base is crucial as it can promote racemization through direct enolization. Stronger and less sterically hindered bases generally increase the risk of racemization. It is recommended to use the minimum necessary amount of a weaker or more sterically hindered base. For instance, N-methylmorpholine (NMM) or collidine are often preferred over stronger bases like diisopropylethylamine (DIPEA).

Troubleshooting Guides

Issue 1: Significant Racemization Detected in the Final Product

This is a common challenge that can often be addressed by systematically evaluating and optimizing the reaction conditions.

start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent & Additives start->reagent base Step 2: Assess Base Type & Concentration reagent->base temp Step 3: Check Reaction Temperature base->temp time Step 4: Review Pre-activation & Reaction Times temp->time solvent Step 5: Consider Solvent Polarity time->solvent end Racemization Minimized solvent->end cluster_prep Reaction Setup cluster_reaction Catalytic Alkylation cluster_workup Work-up and Purification start Start mix Mix Glycine Schiff Base, 3-Chlorobenzyl Bromide, and Toluene/CHCl3 start->mix cool Cool to -40°C mix->cool add_cat Add Chiral Catalyst and 50% KOH cool->add_cat react Stir at -40°C for 12h add_cat->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify analyze Analyze Enantiomeric Excess by Chiral HPLC purify->analyze end Final Product analyze->end start Sample Preparation inject Injection into HPLC start->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas of D and L Isomers chromatogram->integrate calculate Calculate % Enantiomeric Excess integrate->calculate result Final Purity Result calculate->result

References

Technical Support Center: Stability of Peptides Containing 3-Chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid 3-Chloro-D-phenylalanine (3-Cl-D-Phe). This resource provides targeted troubleshooting guides and answers to frequently asked questions to address the unique stability challenges presented by this modified peptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for peptides containing this compound?

A1: Peptides containing 3-Cl-D-Phe are subject to common peptide degradation pathways, including hydrolysis, oxidation, and deamidation.[1] However, the incorporation of a D-amino acid like 3-Cl-D-Phe significantly enhances stability against enzymatic degradation by proteases, which typically recognize L-amino acids.[2][3] The main concerns often shift towards physicochemical instability, such as poor solubility and aggregation due to the increased hydrophobicity of the chlorinated phenyl ring, and potential chemical degradation under harsh pH or oxidative conditions.[4][5]

Q2: How does the this compound residue affect the overall solubility of my peptide?

A2: The 3-Cl-D-Phe residue increases the hydrophobicity of the peptide.[4] This is due to the non-polar nature of the chlorophenyl side chain. Peptides with a high proportion of hydrophobic residues are more prone to poor solubility in aqueous solutions and may aggregate, especially at their isoelectric point (pI).[5]

Q3: What is the best way to store lyophilized peptides containing 3-Cl-D-Phe for long-term use?

A3: For long-term storage, lyophilized peptides should be kept at -20°C or preferably -80°C in a tightly sealed container with a desiccant.[6][7] It is crucial to prevent exposure to moisture, as this will significantly decrease long-term stability.[8] Before opening, always allow the vial to equilibrate to room temperature in a desiccator to prevent condensation from forming on the peptide.[6][7]

Q4: My 3-Cl-D-Phe peptide is in solution. How should I store it?

A4: The shelf life of peptides in solution is limited.[8] For maximum stability, sterile buffers at a pH of 5-6 are recommended.[8] The solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide, and stored at -20°C or colder.[7][9] Peptides containing residues like Cys, Met, Trp, Asn, or Gln are particularly unstable in solution.[6]

Q5: Does the D-configuration of this compound guarantee complete resistance to enzymes?

A5: While substituting L-amino acids with their D-enantiomers provides significant resistance to most common proteases, it does not guarantee complete stability in all biological environments.[3] Some microorganisms produce D-amino acid specific proteases, although these are less common. The primary benefit is a dramatically increased half-life in typical biological fluids like serum.[10]

Troubleshooting Guides

Problem 1: Poor Solubility of the Peptide in Aqueous Buffers

Symptoms:

  • The lyophilized peptide does not dissolve in standard buffers (e.g., PBS, Tris).

  • The solution appears cloudy or contains visible particulates.[11]

  • The peptide precipitates out of solution after initial dissolution.

Systematic Approach to Solubilization:

G cluster_start cluster_outcomes start Start: Lyophilized Peptide step1 step1 start->step1 success Success: Peptide Solubilized fail Insoluble: Re-evaluate Sequence/Purity step1->success Soluble step2 step2 step1->step2 Insoluble step2->success Soluble step3 step3 step2->step3 Insoluble step3->success Soluble step4 step4 step3->step4 Insoluble / Aggregates step4->success Soluble step4->fail Still Insoluble

Problem 2: Peptide Degradation Observed in HPLC Analysis

Symptoms:

  • Appearance of new peaks and a decrease in the main peptide peak area over time.

  • Loss of biological activity of the peptide solution.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Hydrolysis Cleavage of the peptide backbone, often accelerated at pH extremes.[12] Maintain solutions at a neutral pH (5-7) and store frozen.[8] Avoid sequences with Asp-Pro or Asp-Gly, which are particularly prone to hydrolysis.[8]
Oxidation Primarily affects residues like Met, Cys, and Trp.[12] Prepare solutions in degassed, oxygen-free buffers.[9] Consider adding antioxidants like DTT for short-term experiments, but check for compatibility. Avoid using DMSO as a solvent if the peptide contains Met or Cys.[13]
Deamidation Conversion of Asn or Gln to Asp or Glu, altering the peptide's charge and structure.[12] This is sequence-dependent and accelerated at neutral to alkaline pH.[14] If possible, formulate the peptide at a slightly acidic pH (pH 5-6) to minimize this reaction.
Photodegradation Exposure to light can degrade sensitive residues. Always store peptide solutions and lyophilized powder protected from light.[9]

Data & Experimental Protocols

Illustrative Stability Data

The incorporation of 3-Cl-D-Phe in place of a natural L-amino acid is expected to significantly enhance stability, particularly against enzymatic degradation. The following tables provide hypothetical but representative data to illustrate these improvements.

Table 1: Comparative Stability in Human Serum at 37°C

Peptide SequenceModificationHalf-life (t½)% Intact after 4h
H-Gly-Ala-Phe -Val-Ile-OHNative (L-Phe)~20 minutes< 5%
H-Gly-Ala-(3-Cl-D-Phe) -Val-Ile-OHModified> 12 hours> 90%

Table 2: Stability under Forced Degradation Conditions (% Peptide Remaining after 24h)

ConditionNative Peptide (L-Phe)Modified Peptide (3-Cl-D-Phe)Primary Degradation Pathway
0.1 M HCl, 60°C75%78%Acid Hydrolysis
0.1 M NaOH, 60°C45%48%Base Hydrolysis / Deamidation
3% H₂O₂, 25°C98%98%Oxidation (Sequence dependent)
Trypsin (1:100), 37°C< 10%> 95%Enzymatic Cleavage
Protocol 1: HPLC-Based Serum Stability Assay

This protocol assesses the stability of a peptide in the presence of serum proteases.[10]

Materials:

  • Peptide stock solution (1 mg/mL in PBS or water).

  • Human or animal serum (e.g., from Sigma-Aldrich).

  • Quenching/Precipitation solution: Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA).

  • Incubator or water bath at 37°C.

  • Microcentrifuge tubes.

  • Refrigerated centrifuge.

  • HPLC system with a C18 column.

Procedure:

  • Preparation: Prepare a working peptide solution of 100 µg/mL in PBS.

  • Reaction Setup: In a microcentrifuge tube, mix 90 µL of serum with 10 µL of the working peptide solution. This gives a final peptide concentration of 10 µg/mL. Prepare a separate tube for each time point.

  • Incubation: Incubate the tubes at 37°C.

  • Time-Course Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), stop the reaction by adding 200 µL of the cold quenching solution to the respective tube. The T=0 sample is quenched immediately after adding the peptide.

  • Protein Precipitation: Vortex each tube vigorously and incubate on ice for 15 minutes to precipitate the serum proteins.[10]

  • Centrifugation: Centrifuge the samples at ~14,000 x g for 10 minutes at 4°C.

  • Analysis: Carefully collect the supernatant and inject a defined volume (e.g., 50 µL) onto the HPLC system.

  • Data Processing: Monitor the peptide peak area at a suitable wavelength (e.g., 220 nm). Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.

G A 1. Mix Peptide with Serum B 2. Incubate at 37°C A->B C 3. Sample at Time Points (0, 15, 30, 60 min...) B->C D 4. Quench with ACN/TFA (Stop Reaction) C->D E 5. Precipitate Proteins (Incubate on Ice) D->E F 6. Centrifuge to Pellet Proteins E->F G 7. Analyze Supernatant by HPLC F->G H 8. Quantify Peak Area vs. T=0 G->H

Protocol 2: Forced Degradation Study

This study identifies potential degradation pathways by subjecting the peptide to harsh chemical conditions.[12][15]

Materials:

  • Peptide stock solution (1 mg/mL in water).

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.

  • HPLC system.

  • pH meter.

  • Incubators/water baths.

Procedure:

  • Acid Hydrolysis: Mix 1 mL of peptide solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with NaOH before HPLC analysis.[15]

  • Base Hydrolysis: Mix 1 mL of peptide solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4-8 hours. Neutralize with HCl before HPLC analysis.[15]

  • Oxidative Degradation: Mix 1 mL of peptide solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.[15]

  • Thermal Degradation: Store 1 mL of the peptide solution (in a neutral buffer) at 60°C for 72 hours.

  • Analysis: Analyze all stressed samples by HPLC, comparing them to an untreated control solution (T=0). Look for the emergence of new peaks and the reduction in the area of the parent peptide peak.

G

References

Technical Support Center: Addressing Aggregation of Peptides with 3-Chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the aggregation of peptides incorporating the unnatural amino acid 3-Chloro-D-phenylalanine. This resource offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you manage and mitigate aggregation-related issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound aggregating?

A1: Peptide aggregation is a complex phenomenon driven by a variety of factors, primarily the peptide's amino acid sequence and the experimental conditions. The incorporation of this compound can increase a peptide's propensity to aggregate due to several factors:

  • Increased Hydrophobicity: The addition of a chlorine atom to the phenyl ring of phenylalanine increases its hydrophobicity. Peptides with a high content of hydrophobic amino acids tend to self-associate in aqueous solutions to minimize their exposure to water, leading to aggregation.

  • Aromatic Interactions: The phenyl ring of this compound can participate in π-π stacking interactions with other aromatic residues in the peptide sequence, further promoting self-assembly.

  • Secondary Structure Formation: Peptides rich in hydrophobic residues are more prone to forming stable secondary structures like β-sheets, which can stack together to form larger, insoluble aggregates.

Q2: What are the common signs of peptide aggregation?

A2: Aggregation can manifest in several ways:

  • Visual Cues: The most obvious sign is the appearance of visible precipitates, cloudiness, or gel formation in your peptide solution.

  • Solubility Issues: Difficulty in dissolving the lyophilized peptide powder is a strong indicator of aggregation.

  • Inconsistent Experimental Results: Aggregation can lead to a decrease in the effective concentration of the active, monomeric peptide, resulting in variability and poor reproducibility in your assays.

  • Altered Chromatographic Profiles: During purification or analysis by HPLC, aggregation can cause peak broadening, the appearance of multiple peaks, or loss of material on the column.

Q3: How does the D-configuration of this compound affect aggregation?

A3: The incorporation of D-amino acids can have varied effects on peptide aggregation. In some cases, D-amino acids can disrupt the formation of regular secondary structures like β-sheets that are often associated with aggregation, thereby potentially reducing it. However, the increased hydrophobicity from the chloro-substitution may still be a dominant factor driving aggregation. The overall effect will depend on the specific peptide sequence and its structural context.

Q4: Can mass spectrometry confirm peptide aggregation?

A4: While mass spectrometry is excellent for confirming the molecular weight of the monomeric peptide, its ability to directly detect aggregates can be limited, especially for non-covalently bound oligomers which may dissociate during the ionization process. Techniques like native mass spectrometry can sometimes provide insights into smaller oligomeric states. However, other methods are typically better suited for characterizing larger aggregates.

Troubleshooting Guides

Guide 1: My lyophilized peptide containing this compound will not dissolve.

Problem: The peptide powder is insoluble or forms a precipitate upon addition of aqueous buffer.

Cause: The peptide is likely aggregating due to its hydrophobic nature.

Solutions:

StepActionRationale
1 Initial Solvent Test Attempt to dissolve a small aliquot of the peptide in sterile, deionized water. If unsuccessful, proceed to the next step.
2 pH Adjustment Determine the peptide's theoretical isoelectric point (pI). If the peptide is basic (net positive charge at neutral pH), try dissolving it in a dilute acidic solution (e.g., 10% acetic acid). If it is acidic (net negative charge), try a dilute basic solution (e.g., 0.1% ammonium hydroxide).[1][2]
3 Organic Co-solvents For highly hydrophobic peptides, first dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile. Then, slowly add the aqueous buffer to the desired concentration while vortexing.[3][4] Caution: Ensure the final concentration of the organic solvent is compatible with your downstream application.
4 Chaotropic Agents If the peptide is intended for non-cellular assays, consider using chaotropic agents like 6 M guanidinium hydrochloride (GdmCl) or 8 M urea to disrupt aggregates.[1]
5 Sonication Brief sonication can help to break up small aggregates and facilitate dissolution.[2]
Guide 2: My peptide solution becomes cloudy or precipitates over time.

Problem: The peptide is soluble initially but aggregates upon storage or during an experiment.

Cause: Changes in experimental conditions (e.g., temperature, pH, concentration) are inducing aggregation.

Solutions:

StepActionRationale
1 Optimize Peptide Concentration Work with the lowest peptide concentration that is feasible for your experiment to reduce the likelihood of intermolecular interactions.
2 Adjust Buffer Composition The pH of the buffer should be at least 1-2 units away from the peptide's pI to maintain a net charge and promote repulsion between peptide molecules. The ionic strength of the buffer can also influence aggregation; empirical testing of different salt concentrations may be necessary.
3 Incorporate Stabilizing Excipients Consider the addition of excipients such as arginine, trehalose, or non-ionic detergents (e.g., Polysorbate 80) to the buffer to help stabilize the peptide and prevent aggregation.
4 Control Temperature Store peptide solutions at the recommended temperature (typically 2-8°C for short-term and -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Experimental Protocols

Protocol 1: Systematic Solubilization of a Hydrophobic Peptide
  • Initial Assessment: Weigh out a small amount of the lyophilized peptide (e.g., 1 mg).

  • Aqueous Solvent: Add a small volume (e.g., 100 µL) of sterile, deionized water. Vortex gently. If the peptide dissolves, you can proceed with further dilution in your desired buffer.

  • pH Modification (if necessary):

    • If the peptide is basic, add 10% acetic acid dropwise until the peptide dissolves.

    • If the peptide is acidic, add 0.1% ammonium hydroxide dropwise until the peptide dissolves.

  • Organic Solvent (if necessary):

    • If the peptide remains insoluble, take a fresh aliquot of the dry peptide.

    • Add a minimal volume (e.g., 10-20 µL) of DMSO to the peptide and vortex until it is fully dissolved.

    • Slowly add your desired aqueous buffer to the DMSO-peptide solution dropwise while vortexing to reach the final desired concentration.

  • Final Preparation: Once the peptide is in solution, it can be sterile-filtered if necessary for cell-based assays.

Protocol 2: Characterization of Peptide Aggregation using Thioflavin T (ThT) Assay

Thioflavin T (ThT) is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence.

  • Reagent Preparation:

    • Prepare a 1 mM ThT stock solution in water and store it in the dark at 4°C.

    • Prepare your peptide solution at the desired concentration in the appropriate buffer.

  • Assay Setup:

    • In a 96-well black plate, add your peptide solution to the wells.

    • Include a negative control (buffer only) and a positive control if available (e.g., a known amyloidogenic peptide).

    • Add ThT from the stock solution to each well to a final concentration of 10-20 µM.

  • Measurement:

    • Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, to promote aggregation.

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis: Plot the fluorescence intensity against time to monitor the kinetics of aggregation. An increase in fluorescence indicates the formation of β-sheet-rich aggregates.

Data Presentation

Table 1: Influence of Solvents on the Solubility of a Hypothetical Hydrophobic Peptide

SolventSolubilityObservations
WaterPoorInsoluble, forms a suspension.
PBS (pH 7.4)PoorPrecipitates observed.
10% Acetic AcidModerateSoluble up to 1 mg/mL.
50% Acetonitrile/WaterGoodSoluble up to 5 mg/mL.
100% DMSOExcellentSoluble > 10 mg/mL.

Table 2: Analytical Techniques for Characterizing Peptide Aggregation

TechniqueInformation Provided
Dynamic Light Scattering (DLS) Size distribution of aggregates in solution.
Thioflavin T (ThT) Assay Presence of β-sheet-rich amyloid-like fibrils.
Circular Dichroism (CD) Spectroscopy Changes in peptide secondary structure (e.g., random coil to β-sheet transition).
Transmission Electron Microscopy (TEM) Visualization of the morphology of aggregates (e.g., fibrillar, amorphous).
Size Exclusion Chromatography (SEC) Separation of monomers, oligomers, and larger aggregates.

Visualizations

Aggregation_Troubleshooting_Workflow start Start: Lyophilized Peptide dissolve_water Attempt Dissolution in Water/Buffer start->dissolve_water is_soluble1 Is it Soluble? dissolve_water->is_soluble1 use_solution Use Solution in Experiment is_soluble1->use_solution Yes adjust_ph Adjust pH based on pI is_soluble1->adjust_ph No is_soluble2 Is it Soluble? adjust_ph->is_soluble2 is_soluble2->use_solution Yes use_organic Use Minimal Organic Solvent (e.g., DMSO) is_soluble2->use_organic No is_soluble3 Is it Soluble? use_organic->is_soluble3 is_soluble3->use_solution Yes chaotropic Use Chaotropic Agents (non-cellular assays) is_soluble3->chaotropic No characterize_agg Characterize Aggregates (DLS, ThT, TEM) is_soluble3->characterize_agg Persistent Issue chaotropic->use_solution

Caption: Workflow for troubleshooting the solubilization of peptides prone to aggregation.

Factors_Contributing_to_Aggregation cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Aggregation Peptide Aggregation Hydrophobicity Increased Hydrophobicity (3-Chloro-D-Phe) Hydrophobicity->Aggregation Aromatic Aromatic Interactions (π-π stacking) Aromatic->Aggregation Secondary_Structure β-Sheet Propensity Secondary_Structure->Aggregation Concentration High Peptide Concentration Concentration->Aggregation pH pH near Isoelectric Point (pI) pH->Aggregation Temperature Elevated Temperature Temperature->Aggregation Ionic_Strength Ionic Strength Ionic_Strength->Aggregation

Caption: Key factors contributing to the aggregation of peptides.

References

Technical Support Center: Purifying 3-Chloro-D-phenylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic peptides incorporating 3-Chloro-D-phenylalanine. The unique physicochemical properties imparted by this halogenated amino acid can introduce complexities during standard purification protocols. This guide provides practical troubleshooting advice and detailed methodologies to help you achieve high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying peptides containing this compound?

The main difficulty arises from the significantly increased hydrophobicity due to the chlorine atom on the phenyl ring.[1] This heightened hydrophobicity can lead to several issues, including:

  • Poor solubility in aqueous buffers commonly used for chromatography.[1]

  • A strong tendency for the peptide to aggregate , which can complicate purification and lead to low yields.[1][2]

  • Strong retention on reversed-phase high-performance liquid chromatography (RP-HPLC) columns, making elution difficult and sometimes resulting in poor peak shape.[1]

Q2: My peptide containing this compound won't dissolve in standard aqueous buffers. What should I do?

Poor solubility is a common problem for these types of peptides.[1] Here are several strategies to improve dissolution:

  • Initial Dissolution in Organic Solvent: Begin by dissolving the crude peptide in a minimal amount of a strong organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]

  • Use of Co-solvents: After initial dissolution, dilute the sample with the HPLC mobile phase. Experimenting with different co-solvents, such as isopropanol or n-propanol, can be more effective than acetonitrile for highly hydrophobic peptides.[1]

  • pH Adjustment: The pH of the solvent can significantly impact solubility. For peptides with a net positive charge, a slightly acidic pH may improve solubility, while a slightly basic pH can be beneficial for acidic peptides.[1][3]

  • Chaotropic Agents: In cases of severe aggregation, incorporating chaotropic agents like 6 M guanidinium hydrochloride (GuHCl) or 8 M urea in your sample solvent can help disrupt intermolecular interactions and improve solubility.[1][4]

Q3: Which HPLC column is recommended for purifying these hydrophobic peptides?

While a C18 column is a standard starting point for peptide purification, its strong hydrophobic interactions can be problematic for peptides containing this compound, leading to broad peaks and poor recovery.[1] Consider using a stationary phase with lower hydrophobicity, such as:

  • C8 or C4 columns: These have shorter alkyl chains and will exhibit weaker hydrophobic interactions.[1]

  • Phenyl-based columns (e.g., Phenyl-Hexyl): The aromatic interactions with this type of stationary phase can offer different selectivity compared to alkyl chains and may improve peak shape.[1]

Q4: How can I improve the recovery of my hydrophobic peptide from the HPLC column?

Low recovery is often due to the strong binding of the hydrophobic peptide to the stationary phase. To improve recovery:

  • Ensure complete dissolution of your peptide before injection.[5]

  • Use a stronger organic solvent in the mobile phase, such as isopropanol or n-propanol, either in addition to or as a replacement for acetonitrile.[1]

  • After your gradient elution, perform a "wash" step with a high percentage of organic solvent to elute any remaining peptide from the column.[1]

Q5: My peptide is showing broad or tailing peaks during RP-HPLC. How can I improve the peak shape?

Poor peak shape can be caused by several factors, including strong secondary interactions with the stationary phase and slow mass transfer kinetics.[1][5] To address this:

  • Increase Column Temperature: Raising the column temperature to 40-60 °C can reduce mobile phase viscosity and improve peak symmetry.[1]

  • Modify the Mobile Phase: Using a different ion-pairing agent, such as formic acid (FA) instead of trifluoroacetic acid (TFA), can sometimes alter selectivity and improve peak shape.[1][6]

  • Optimize the Gradient: Employing a shallower gradient can enhance the separation of closely eluting species.[1]

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the purification of this compound-containing peptides.

Issue 1: Poor Peptide Solubility

Symptoms:

  • Difficulty dissolving the crude peptide pellet.

  • Precipitation of the peptide upon injection onto the HPLC column.

  • Low recovery of the peptide from the column.

Troubleshooting Workflow:

cluster_solubility Troubleshooting Poor Peptide Solubility start Crude peptide pellet insoluble in aqueous buffer dissolve_organic Dissolve in minimal DMF or DMSO start->dissolve_organic dilute_mobile_phase Dilute with initial mobile phase dissolve_organic->dilute_mobile_phase check_solubility Is the peptide soluble? dilute_mobile_phase->check_solubility adjust_ph Adjust pH of the sample solvent check_solubility->adjust_ph No inject Proceed with injection check_solubility->inject Yes use_cosolvents Test co-solvents (Isopropanol, n-propanol) adjust_ph->use_cosolvents use_chaotropes Add chaotropic agents (GuHCl, Urea) use_cosolvents->use_chaotropes use_chaotropes->dilute_mobile_phase

Caption: Workflow for troubleshooting poor peptide solubility.

Issue 2: Poor Chromatographic Separation

Symptoms:

  • Co-elution of the target peptide with impurities.

  • Broad, tailing, or fronting peaks.

  • Low resolution between peaks.

Troubleshooting Workflow:

cluster_separation Optimizing RP-HPLC Separation start Poor separation on C18 column optimize_gradient Employ a shallower gradient start->optimize_gradient check_improvement Resolution improved? optimize_gradient->check_improvement change_column Switch to a less retentive column (C8, C4, Phenyl-Hexyl) check_improvement->change_column No end Optimized separation check_improvement->end Yes increase_temp Increase column temperature (40-60 °C) change_column->increase_temp modify_mobile_phase Modify mobile phase (e.g., use Formic Acid) increase_temp->modify_mobile_phase modify_mobile_phase->optimize_gradient

Caption: Strategy for optimizing RP-HPLC separation.

Data Presentation

The following table summarizes typical starting conditions and expected outcomes for different purification strategies. These are representative examples and may require optimization for your specific peptide.

ParameterStrategy 1: Standard RP-HPLCStrategy 2: Hydrophobic Peptide RP-HPLCStrategy 3: Orthogonal Purification
Column Type C18C8, C4, or Phenyl-HexylC18 followed by Ion-Exchange
Mobile Phase A 0.1% TFA in Water0.1% TFA or 0.1% FA in Water0.1% TFA in Water (for RP-HPLC)
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA or 0.1% FA in Acetonitrile/Isopropanol0.1% TFA in Acetonitrile (for RP-HPLC)
Column Temperature Ambient40-60 °CAmbient
Expected Purity 85-95%>95%>98%
Expected Recovery Moderate to LowHighHigh
Best Suited For Peptides with moderate hydrophobicityHighly hydrophobic peptidesComplex mixtures with closely eluting impurities

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Hydrophobic Peptides

This protocol provides a starting point for the purification of peptides containing this compound.

Materials:

  • Crude peptide

  • HPLC-grade water, acetonitrile, isopropanol (optional)

  • Trifluoroacetic acid (TFA) or Formic Acid (FA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • RP-HPLC system with a suitable column (e.g., C8 or Phenyl-Hexyl)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or FA) in water.

    • Mobile Phase B: 0.1% TFA (or FA) in acetonitrile.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of DMF or DMSO.[1]

    • Dilute the dissolved peptide with Mobile Phase A to a final concentration suitable for injection (e.g., 1-5 mg/mL).[1] Ensure the final concentration of the initial organic solvent is low enough to allow for binding to the column.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1 mL/min (analytical) or scaled up for preparative.

    • Column Temperature: 40 °C.[1]

    • Detection: 220 nm and 280 nm.[1][7]

    • Gradient: A shallow gradient is recommended. For example, 20-50% Mobile Phase B over 30 minutes. This is a starting point and should be optimized.[1]

  • Fraction Collection and Analysis:

    • Collect fractions across the main peak(s).

    • Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.[1]

  • Lyophilization:

    • Pool the fractions with the desired purity (>95%).

    • Lyophilize to obtain the purified peptide as a white powder.[1]

Protocol 2: Cation-Exchange Chromatography (CIEX)

This protocol is intended as a secondary purification step to remove impurities that co-elute during RP-HPLC. It is suitable for peptides with a net positive charge at the operating pH.

Materials:

  • RP-HPLC purified peptide

  • CIEX column (e.g., PolySULFOETHYL A™)

  • HPLC-grade water and acetonitrile

  • Potassium phosphate monobasic and potassium chloride

  • Phosphoric acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 5 mM potassium phosphate in 25% acetonitrile, pH 3.0.

    • Mobile Phase B: 5 mM potassium phosphate, 0.5 M potassium chloride in 25% acetonitrile, pH 3.0.

  • Sample Preparation:

    • Dissolve the RP-HPLC purified peptide in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 1 mL/min.

    • Detection: 220 nm and 280 nm.

    • Gradient: 0-50% Mobile Phase B over 40 minutes.

  • Fraction Collection and Desalting:

    • Collect fractions containing the target peptide.

    • Desalt the collected fractions using a C18 solid-phase extraction (SPE) cartridge or a short RP-HPLC run with a volatile buffer system (e.g., ammonium formate).[1]

  • Lyophilization:

    • Lyophilize the desalted peptide to obtain the final high-purity product.[1]

References

Best practices for storage and handling of 3-Chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of 3-Chloro-D-phenylalanine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: this compound should be stored at refrigerated temperatures, typically between 0°C and 8°C.[1][2] For long-term storage, a temperature of -20°C is also recommended for the powder form.[3]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure stability, store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Avoid exposure to moisture and direct sunlight.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[5][6]

  • Hand Protection: Chemical-resistant gloves.[5][6] Gloves should be inspected before use and removed carefully to avoid skin contact.

  • Skin and Body Protection: A laboratory coat is recommended.[5][6]

  • Respiratory Protection: If working with large quantities or if dust is generated, a dust mask or respirator should be used.[6]

Q4: What are the primary hazards associated with this compound?

A4: this compound is classified as an irritant.[7] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8]

Q5: Is this compound soluble in water?

A5: this compound is reported to be soluble in water.[9] However, its solubility can be influenced by factors such as pH and temperature.[10] For related compounds like 4-Chloro-DL-phenylalanine, it is noted to be water-soluble, which suggests the 3-chloro isomer would have some degree of aqueous solubility.[4]

Q6: What are some common solvents for this compound?

A6: Besides water, Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions.[3] It is also reported to be soluble in methanol and ethanol.[9]

Troubleshooting Guide

Issue 1: The compound is not dissolving as expected.

  • Possible Cause: The incorrect solvent is being used, or the concentration is too high.

  • Solution:

    • Verify the appropriate solvent for your experimental needs. While soluble in water, solubility can be moderate.[9][10]

    • For difficult-to-dissolve solids, consider using DMSO to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium.[3] Be mindful of the final DMSO concentration in your experiment, as it can affect biological systems.

    • Gently warming the solution or adjusting the pH may improve solubility in aqueous buffers, but the stability of the compound under these conditions should be considered.[10]

Issue 2: Inconsistent experimental results are being observed.

  • Possible Cause: The compound may have degraded due to improper storage.

  • Solution:

    • Ensure the compound has been stored according to the recommended conditions (refrigerated, dry, and tightly sealed).[1][2][4][5]

    • If the compound appears discolored or clumped, it may be a sign of degradation. It is advisable to use a fresh batch of the compound.

    • Prepare fresh stock solutions for your experiments, as the stability of the compound in solution over time may vary. Stock solutions stored at -80°C in a suitable solvent can be stable for a year.[3]

Data Presentation

Quantitative Data for Chlorophenylalanine Isomers

PropertyThis compound4-Chloro-DL-phenylalanine
Molecular Weight 199.63 g/mol [7]199.63 g/mol [11]
Storage Temperature 0-8°C[2]Cool, dry place[4]
Melting Point 226-232°C[2]Not specified
Solubility in Water Soluble[9]3.75 mg/mL[3]
Solubility in DMSO Not specified2 mg/mL[3]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Calculate the mass of this compound required. For a 10 mM solution in 1 mL of DMSO:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 199.63 g/mol * (1000 mg / 1 g) = 1.9963 mg

    • Weigh out approximately 2 mg of this compound into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the solid is completely dissolved.

    • Store the stock solution at -20°C or -80°C for long-term use.[3]

Visualizations

experimental_workflow Experimental Workflow: Preparing a this compound Solution cluster_prep Preparation cluster_exp Experimentation start Start: Obtain This compound weigh Weigh Compound start->weigh Handle with PPE dissolve Dissolve in Appropriate Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex store Store Stock Solution (-20°C or -80°C) vortex->store dilute Dilute Stock to Working Concentration store->dilute Use in Experiment introduce Introduce to Experimental System dilute->introduce incubate Incubate/React introduce->incubate analyze Analyze Results incubate->analyze end End analyze->end safety_handling_protocol Safety and Handling Protocol for this compound cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage cluster_spill Spill & Disposal gloves Wear Chemical Resistant Gloves ventilation Work in a Well- Ventilated Area gloves->ventilation goggles Wear Safety Goggles goggles->ventilation labcoat Wear Lab Coat labcoat->ventilation avoid_contact Avoid Skin and Eye Contact ventilation->avoid_contact avoid_inhalation Avoid Inhaling Dust avoid_contact->avoid_inhalation spill In Case of Spill: Sweep up and Dispose avoid_contact->spill storage_conditions Store at 0-8°C in a Dry Place avoid_inhalation->storage_conditions container Keep Container Tightly Closed storage_conditions->container disposal Dispose According to Regulations spill->disposal start Start Handling start->gloves start->goggles start->labcoat

References

Validation & Comparative

A Researcher's Guide to Enantiomeric Purity Analysis of 3-Chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules like 3-Chloro-D-phenylalanine is a critical step in ensuring safety and efficacy. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for this purpose, complete with experimental data and detailed protocols.

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting therapeutic effects while the other may be inactive or even toxic. Consequently, regulatory bodies mandate strict control over the enantiomeric composition of pharmaceutical compounds. This guide focuses on analytical methodologies for determining the enantiomeric purity of this compound, a non-proteinogenic amino acid used as a building block in the synthesis of various pharmacologically active compounds.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Direct chiral HPLC is the most widely employed technique for enantiomeric separations due to its accuracy, robustness, and amenability to automation. The primary approach involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Method 1: Direct Chiral HPLC using a Macrocyclic Glycopeptide-Based CSP

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are particularly effective for the enantioseparation of underivatized amino acids.[1] The complex structure of these selectors, featuring multiple stereogenic centers and various functional groups, allows for a combination of hydrogen bonding, dipole-dipole, and steric interactions, leading to excellent chiral recognition.[2]

Experimental Protocol:

  • Column: Chirobiotic™ T (Teicoplanin-based) or Chirobiotic™ TAG (Teicoplanin Aglycone-based), 250 x 4.6 mm, 5 µm

  • Mobile Phase: A polar organic or reversed-phase mode is typically employed.

    • Polar Organic Mode: Methanol/Acetonitrile/Acetic Acid/Triethylamine (e.g., 50/50/0.1/0.1 v/v/v/v). The organic solvent ratio and the concentration of acidic and basic additives are critical for optimizing retention and resolution.

    • Reversed-Phase Mode: Water/Methanol with a volatile buffer (e.g., 0.1% formic acid or ammonium acetate). A gradient elution may be necessary.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (temperature can be optimized to improve resolution)

  • Detection: UV at 210 nm or 254 nm

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterExpected Value
Resolution (Rs) > 1.5 (baseline separation)
Separation Factor (α) > 1.1
Retention Time (D-enantiomer) Varies with mobile phase
Retention Time (L-enantiomer) Varies with mobile phase
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL

Note: The teicoplanin aglycone CSP (Chirobiotic™ TAG) may offer enhanced selectivity for amino acids compared to the native teicoplanin column.[3]

Method 2: Chiral HPLC after Derivatization

An alternative HPLC approach involves derivatizing the amino acid with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).

Experimental Protocol:

  • Derivatization: React this compound with a chiral agent such as o-phthaldialdehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine).

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min

    • Detection: Fluorescence (Excitation: ~340 nm, Emission: ~450 nm) for higher sensitivity.

Comparison of HPLC Methods:

FeatureDirect Chiral HPLCHPLC after Derivatization
Pros - Simpler sample preparation- No risk of racemization during derivatization- Can use standard, less expensive achiral columns- Potentially higher sensitivity with fluorescent tags
Cons - Requires specialized, more expensive chiral columns- Derivatization step adds complexity and time- Potential for incomplete reaction or side products- Risk of racemization under harsh derivatization conditions

Alternative Methodologies for Enantiomeric Purity Assessment

While HPLC is the predominant technique, other methods can be employed for the determination of enantiomeric excess (ee).

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be a powerful tool for determining enantiomeric purity without the need for chromatographic separation. This method relies on the use of a chiral solvating agent (CSA) that forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes have slightly different chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer.

Experimental Protocol:

  • Sample Preparation: Dissolve an accurate weight of this compound in a suitable deuterated solvent (e.g., CDCl₃, if derivatized to be soluble, or D₂O with pH adjustment).

  • Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of (S)-BINOL).

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum (if a fluorine-containing CSA is used).

  • Data Analysis: Integrate the distinct signals corresponding to the two diastereomeric complexes to determine the enantiomeric ratio.

Comparison with HPLC:

FeatureNMR with CSAHPLC
Pros - Rapid analysis- Non-destructive- No need for chromatographic separation- High accuracy and precision- Well-established and validated methods- Lower detection limits
Cons - Lower sensitivity- Requires higher sample concentrations- Potential for signal overlap- Finding a suitable CSA can be empirical- Longer analysis time per sample- Requires specialized columns for direct analysis

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for the primary HPLC method and the NMR alternative.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh this compound dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto Chiral Column filter->inject Transfer separate Isocratic/Gradient Elution inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram Signal integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Enantiomeric Purity integrate->calculate

Caption: Workflow for Direct Chiral HPLC Analysis.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Analysis start_nmr Weigh Analyte dissolve_nmr Dissolve in Deuterated Solvent start_nmr->dissolve_nmr add_csa Add Chiral Solvating Agent dissolve_nmr->add_csa acquire Acquire NMR Spectrum add_csa->acquire Transfer to NMR Tube spectrum Obtain Spectrum acquire->spectrum Signal integrate_nmr Integrate Diastereomeric Signals spectrum->integrate_nmr calculate_ee Calculate Enantiomeric Excess integrate_nmr->calculate_ee

Caption: Workflow for NMR Analysis with a Chiral Solvating Agent.

Conclusion

The enantiomeric purity of this compound can be reliably determined using several analytical techniques. Direct chiral HPLC on a macrocyclic glycopeptide-based stationary phase stands out as a robust and accurate method, offering a good balance of simplicity and performance. For orthogonal verification or when chromatographic methods are not suitable, NMR spectroscopy with a chiral solvating agent provides a rapid alternative. The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample throughput, and available instrumentation. It is recommended to validate the chosen method according to ICH guidelines to ensure its suitability for its intended purpose.

References

Validating 3-Chloro-D-phenylalanine Incorporation: A Comparative Guide to Mass Spectrometry Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise engineering of proteins and peptides, the successful incorporation of non-canonical amino acids (ncAAs) is a critical checkpoint. 3-Chloro-D-phenylalanine (3-Cl-D-Phe), a halogenated derivative of phenylalanine, offers unique properties for probing protein structure and function. However, robust analytical methods are essential to verify its site-specific incorporation and quantify the efficiency of this process. This guide provides an objective comparison of mass spectrometry-based methods for validating 3-Cl-D-Phe incorporation, alongside alternative techniques, supported by experimental data and detailed protocols.

Mass Spectrometry: The Gold Standard for ncAA Validation

Mass spectrometry (MS) has become the definitive tool for confirming the incorporation of ncAAs due to its high sensitivity, accuracy, and ability to provide sequence-specific information.[1] The core principle involves precisely measuring the mass-to-charge ratio (m/z) of peptides derived from the protein of interest. The incorporation of 3-Cl-D-Phe results in a predictable mass shift compared to its natural counterpart, phenylalanine, allowing for its unambiguous identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most powerful and widely used MS technique for this application. It combines the separation capabilities of liquid chromatography with the mass analysis of tandem mass spectrometry.

Data Presentation: Performance of LC-MS/MS

ParameterPerformance MetricNotes
Limit of Quantification (LOQ) As low as 200 fmolFor oxidized amino acid products, indicating high sensitivity.[2]
Linear Dynamic Range ~3 orders of magnitudeFor parent amino acids and their derivatives.[2]
Accuracy 94.44% – 107.75%For branched-chain and aromatic amino acids in serum.[3]
Precision (CV%) 0.10% – 5.90%For within-run and between-run precision.[3]
Incorporation Fidelity >98%Achieved for p-bromophenylalanine, a similar halogenated analog.[4]

Experimental Protocol: LC-MS/MS Analysis of a 3-Cl-D-Phe Containing Protein

  • Protein Digestion:

    • Denature the purified protein containing 3-Cl-D-Phe in a solution of 8 M urea and 10 mM dithiothreitol (DTT) at 37°C for 1 hour to reduce disulfide bonds.

    • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the solution 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Quench the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

  • LC Separation:

    • Resuspend the desalted peptides in a mobile phase of 0.1% formic acid in water.

    • Inject the sample onto a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7-µm particle size).

    • Separate the peptides using a gradient of acetonitrile containing 0.1% formic acid at a flow rate of 0.4 mL/min. A typical gradient might be 5-40% acetonitrile over 30 minutes.

  • MS/MS Analysis:

    • Introduce the eluting peptides into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) via electrospray ionization (ESI).

    • Acquire full scan MS1 spectra to identify the precursor ions of the peptides.

    • Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to select precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Acquire MS2 spectra of the fragment ions.

  • Data Analysis:

    • Search the acquired MS/MS data against a protein sequence database using a search engine like Mascot or SEQUEST.

    • Crucially, include a variable modification for phenylalanine corresponding to the mass difference of 3-Cl-D-Phe (+33.961 Da, considering the replacement of H with Cl).

    • Confirm the incorporation and location of 3-Cl-D-Phe by identifying the mass shift in the precursor ion and the corresponding shifts in the b- and y-ion series in the MS/MS spectrum.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Protein Protein with 3-Cl-D-Phe Digestion Tryptic Digestion Protein->Digestion Peptides Peptide Mixture Digestion->Peptides LC C18 Column Separation Peptides->LC SeparatedPeptides Separated Peptides LC->SeparatedPeptides ESI Electrospray Ionization SeparatedPeptides->ESI MS1 MS1 Scan (Precursor Ions) ESI->MS1 Fragmentation Fragmentation (CID/HCD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ions) Fragmentation->MS2 DatabaseSearch Database Search (with 3-Cl-D-Phe modification) MS2->DatabaseSearch Validation Validation of Incorporation & Location DatabaseSearch->Validation

Caption: Workflow for validating 3-Cl-D-Phe incorporation by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique, particularly for the analysis of volatile and thermally stable compounds. Since amino acids are not inherently volatile, a derivatization step is required to make them suitable for GC analysis.

Data Presentation: Performance Comparison of GC-MS and LC-MS/MS for Amino Acid Analysis

FeatureGC-MSLC-MS/MS
Derivatization Mandatory (e.g., silylation, esterification)Often not required for peptides
Sample Throughput Generally lower due to derivatizationHigher, especially with online SPE
Reproducibility Can be higher for certain applicationsHigh with appropriate internal standards
Analytes Covered 26 analytes in a comparative study42 analytes in the same study
Matrix Effects Can be significantCan be significant but manageable with good chromatography

Data adapted from a comparative study on urinary amino acid analysis.[3][5]

Experimental Protocol: GC-MS Analysis of 3-Cl-D-Phe

  • Protein Hydrolysis and Amino Acid Extraction:

    • Hydrolyze the protein sample in 6 M HCl at 110°C for 24 hours.

    • Neutralize the hydrolysate and desalt using a cation-exchange solid-phase extraction column.

    • Elute the amino acids and dry the sample under a stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried amino acid sample, add 100 µL of anhydrous acetonitrile and 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

    • Heat the mixture at 100°C for 2-4 hours to form the tert-butyldimethylsilyl (TBDMS) derivatives.[6]

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., SLB-5ms).

    • Use a temperature program to separate the derivatized amino acids. For example, an initial temperature of 100°C held for 2 minutes, followed by a ramp to 300°C at 10°C/min.

    • Analyze the eluting compounds by mass spectrometry in electron ionization (EI) mode.

    • Identify the TBDMS derivative of 3-Cl-D-Phe based on its retention time and characteristic mass spectrum, which will include fragments corresponding to the loss of a methyl group (M-15) and a tert-butyl group (M-57).[6]

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Protein Protein with 3-Cl-D-Phe Hydrolysis Acid Hydrolysis Protein->Hydrolysis AminoAcids Free Amino Acids Hydrolysis->AminoAcids Derivatization Silylation (e.g., MTBSTFA) AminoAcids->Derivatization VolatileAAs Volatile Derivatives Derivatization->VolatileAAs GC Gas Chromatography Separation VolatileAAs->GC MS Mass Spectrometry Detection GC->MS Identification Identification by Retention Time & Mass Spectrum MS->Identification

References

A Comparative Analysis of the Biological Activities of 3-Chloro-D-phenylalanine and 4-Chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two chlorinated analogs of the amino acid D-phenylalanine: 3-Chloro-D-phenylalanine and 4-Chloro-D-phenylalanine. While both are synthetic amino acids, their distinct pharmacological profiles, stemming from the positional difference of the chlorine atom on the phenyl ring, lead to different primary biological effects and research applications.

Executive Summary

4-Chloro-D-phenylalanine, often referred to as p-Chlorophenylalanine (pCPA), is a well-characterized and potent irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. This leads to a significant and long-lasting depletion of serotonin in the central nervous system and periphery. In contrast, information on the specific enzyme inhibitory activity of this compound is less definitive in publicly available literature. Its primary application appears to be as a specialized building block in peptide and pharmaceutical synthesis. Emerging evidence suggests that the position of the chlorine atom influences interactions with amino acid transporters, a distinct mechanism of action compared to the direct enzyme inhibition of its 4-chloro counterpart.

Data Presentation: A Comparative Overview

Due to the disparity in available research, a direct quantitative comparison of inhibitory constants (IC50 or Ki) across a range of enzymes is challenging. The following table summarizes the known biological targets and effects of both compounds.

FeatureThis compound4-Chloro-D-phenylalanine
Primary Biological Target L-type amino acid transporters (LAT1 and LAT2) (based on studies with the L-isomer)Tryptophan Hydroxylase (TPH)[1]
Secondary Biological Target(s) Largely uncharacterizedPhenylalanine Hydroxylase (PAH)[2][3]
Mechanism of Action Potential competitive inhibition of amino acid transportIrreversible inhibition of TPH[1]
Primary Biological Effect Modulation of amino acid uptakeDepletion of serotonin[1]
Quantitative Inhibition Data Limited publicly available data for D-isomerKi = 32.6 ± 6.2 µM for TPH (for a related compound, p-ethynylphenylalanine, stated to be more potent than pCPA)[4]
In Vivo Effects Not well-documentedSignificant reduction in brain serotonin and 5-HIAA levels[4]
Primary Research Applications Peptide synthesis, pharmaceutical intermediate for neurological drugsTool for studying the role of serotonin in various physiological and pathological processes

Detailed Biological Activities

4-Chloro-D-phenylalanine: A Potent Serotonin Depletor

4-Chloro-D-phenylalanine (pCPA) acts as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the crucial enzyme that catalyzes the first and rate-limiting step in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT)[1]. This inhibition leads to a profound and sustained depletion of serotonin levels in both the central nervous system and peripheral tissues[1].

The mechanism of action involves the irreversible binding of a reactive metabolite of pCPA to the active site of TPH. This renders the enzyme non-functional, and the recovery of serotonin synthesis is dependent on the synthesis of new TPH enzyme.

In addition to its primary effect on TPH, some studies have indicated that 4-Chloro-D-phenylalanine can also inhibit phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine[2][3]. However, its inhibitory effect on TPH is considered to be more potent and is the basis for its widespread use as a research tool to investigate the roles of serotonin in a variety of physiological processes, including sleep, mood, and appetite.

This compound: A Modulator of Amino Acid Transport and Synthetic Building Block

In contrast to its 4-chloro isomer, the specific enzyme inhibitory profile of this compound is not as extensively documented. Its primary utility, as highlighted in the scientific literature, lies in its role as a synthetic amino acid for incorporation into peptides and as an intermediate in the synthesis of novel pharmaceutical compounds, particularly those targeting neurological disorders.

Recent research on halogenated phenylalanine analogs has shed light on a potential mechanism of action for 3-chlorophenylalanine. Studies on the L-isomer have shown that the position of the halogen atom on the phenyl ring influences the compound's interaction with L-type amino acid transporters (LAT1 and LAT2). Specifically, 3-chloro-L-phenylalanine has been observed to inhibit both LAT1 and LAT2. This suggests that this compound may exert its biological effects, at least in part, by modulating the transport of large neutral amino acids across cell membranes, which could in turn affect neurotransmitter synthesis and other cellular processes. However, direct quantitative data on the D-isomer's affinity for these transporters is limited.

Signaling Pathways and Experimental Workflows

Serotonin Biosynthesis and Inhibition by 4-Chloro-D-phenylalanine

The primary signaling pathway affected by 4-Chloro-D-phenylalanine is the serotonin biosynthesis pathway. By irreversibly inhibiting TPH, it blocks the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin.

Serotonin_Pathway Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH FiveHTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase (AADC) FiveHTP->AADC Serotonin Serotonin (5-HT) TPH->FiveHTP AADC->Serotonin pCPA 4-Chloro-D-phenylalanine pCPA->TPH Irreversible Inhibition

Figure 1. Inhibition of Serotonin Biosynthesis by 4-Chloro-D-phenylalanine.

Potential Mechanism of this compound via LAT Inhibition

Based on studies with related compounds, this compound may interfere with the transport of large neutral amino acids (LNAAs), including tryptophan and tyrosine, which are precursors for serotonin and catecholamine synthesis, respectively.

LAT_Inhibition cluster_membrane Cell Membrane LAT L-type Amino Acid Transporter (LAT) LNAA_in Large Neutral Amino Acids (Intracellular) LAT->LNAA_in LNAA_out Large Neutral Amino Acids (e.g., Tryptophan, Tyrosine) (Extracellular) LNAA_out->LAT Neurotransmitter_Synthesis Neurotransmitter Synthesis (Serotonin, Dopamine, etc.) LNAA_in->Neurotransmitter_Synthesis Three_Cl_Phe This compound Three_Cl_Phe->LAT Competitive Inhibition?

Figure 2. Postulated Mechanism of this compound via LAT Inhibition.

Experimental Protocols

In Vitro Enzyme Inhibition Assay for Aromatic Amino Acid Hydroxylases

This protocol provides a general framework for assessing the inhibitory potential of this compound and 4-Chloro-D-phenylalanine against tryptophan hydroxylase, phenylalanine hydroxylase, and tyrosine hydroxylase.

1. Materials and Reagents:

  • Purified recombinant human TPH1, TPH2, PAH, or TH enzyme

  • L-Tryptophan, L-Phenylalanine, or L-Tyrosine (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Ferrous ammonium sulfate

  • Dithiothreitol (DTT)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.2)

  • This compound and 4-Chloro-D-phenylalanine

  • 96-well microplates

  • Plate reader (for fluorescence or absorbance measurements)

  • HPLC system for product quantification (alternative method)

2. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, catalase, ferrous ammonium sulfate, DTT, and the respective enzyme.

  • Add varying concentrations of the inhibitor (this compound or 4-Chloro-D-phenylalanine) to the wells of the microplate. A vehicle control (e.g., DMSO) should be included.

  • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at the assay temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (L-Tryptophan for TPH, L-Phenylalanine for PAH, L-Tyrosine for TH) and the cofactor (BH4).

  • Incubate the reaction for a fixed time during which the reaction is linear.

  • Stop the reaction (e.g., by adding perchloric acid).

  • Quantify the product formation. This can be done using various methods:

    • For TPH: Measure the fluorescence of the product, 5-hydroxytryptophan.

    • For PAH: Measure the formation of tyrosine using a colorimetric assay or HPLC.

    • For TH: Measure the formation of L-DOPA using HPLC with electrochemical detection.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Data Analysis

data_analysis_workflow raw_data Raw Data (Fluorescence/Absorbance) percent_inhibition Calculate % Inhibition raw_data->percent_inhibition dose_response Generate Dose-Response Curve (% Inhibition vs. [Inhibitor]) percent_inhibition->dose_response ic50 Determine IC50 Value dose_response->ic50

Figure 3. Workflow for IC50 Determination from Experimental Data.

Conclusion

4-Chloro-D-phenylalanine is a powerful and specific tool for studying the serotonergic system due to its well-established irreversible inhibition of tryptophan hydroxylase. In contrast, this compound's biological activity appears to be more nuanced and less characterized in terms of direct enzyme inhibition. Its potential interaction with amino acid transporters suggests a different mode of influencing neurotransmitter systems. Further research, particularly quantitative enzymatic and transporter inhibition studies, is necessary to fully elucidate the biological activity profile of this compound and to enable a more direct and comprehensive comparison with its 4-chloro isomer. This will be crucial for its potential development as a therapeutic agent or as a refined research tool in neuroscience.

References

A Comparative Guide to 3-Chloro-D-phenylalanine and 3-Bromo-D-phenylalanine in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Both 3-Chloro-D-phenylalanine and 3-Bromo-D-phenylalanine are halogenated derivatives of the amino acid D-phenylalanine.[1][2][3][4][5][6] The introduction of a halogen atom—chlorine or bromine—to the phenyl ring alters the molecule's electronic and steric properties, making these compounds valuable tools in biochemical research and as building blocks for novel therapeutics, especially in the fields of neuropharmacology and oncology.[1][2][3][7]

Potential as Enzyme Inhibitors

The primary interest in these compounds lies in their potential to act as inhibitors of various enzymes. Their structural analogy to natural amino acids allows them to interact with the active sites of enzymes that process these substrates.

Indoleamine 2,3-dioxygenase (IDO1) Inhibition

A key area of investigation for halogenated amino acid analogs is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[8] This enzymatic activity is a critical mechanism of immune suppression, often exploited by tumor cells to evade the host's immune response.[7][8] Studies have indicated that chloro and bromo substitutions on aromatic rings can contribute to potent IDO1 inhibitory activity.[2] While specific IC50 values for this compound and 3-Bromo-D-phenylalanine are not published, their potential to inhibit IDO1 is inferred from the known importance of halogenation for this class of inhibitors.

Aromatic Amino Acid Hydroxylase Inhibition

Both this compound and 3-Bromo-D-phenylalanine are also considered potential inhibitors of aromatic amino acid hydroxylases, such as phenylalanine hydroxylase (PAH), tryptophan hydroxylase (TPH), and tyrosine hydroxylase (TH).[9] These enzymes are crucial for the biosynthesis of neurotransmitters like dopamine and serotonin.[9] By competing with the natural amino acid substrates, these halogenated analogs can potentially modulate neurotransmitter synthesis pathways.[9]

Data Presentation: A Framework for Comparison

Due to the absence of direct comparative studies in the literature, the following table is presented as a template for researchers to populate with their own experimental data. The expected activities are based on the general understanding of halogenated phenylalanine derivatives as enzyme inhibitors.

FeatureThis compound3-Bromo-D-phenylalanine
Primary Research Area Potential inhibitor of IDO1 and aromatic amino acid hydroxylases; building block for novel pharmaceuticals.[2][3]Potential inhibitor of IDO1 and aromatic amino acid hydroxylases; building block for novel pharmaceuticals.[1][9]
Known/Potential Targets Indoleamine 2,3-dioxygenase 1 (IDO1), Phenylalanine hydroxylase (PAH), Tryptophan hydroxylase (TPH).[2][9]Indoleamine 2,3-dioxygenase 1 (IDO1), Phenylalanine hydroxylase (PAH), Tryptophan hydroxylase (TPH).[9]
Reported IC50 / Ki Values Data not available in public domain.Data not available in public domain.

Experimental Protocols

To facilitate the direct comparison of this compound and 3-Bromo-D-phenylalanine, a detailed protocol for a cell-based IDO1 inhibition assay is provided below. This assay measures the production of kynurenine, the downstream product of IDO1 activity.

Cell-Based IDO1 Inhibition Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and 3-Bromo-D-phenylalanine against IDO1 activity in a cellular context.

Materials:

  • Human cancer cell line known to express IDO1 upon stimulation (e.g., SK-OV-3 ovarian cancer cells).[10][11]

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Recombinant human interferon-gamma (IFN-γ).[10][11]

  • This compound and 3-Bromo-D-phenylalanine.

  • Dimethyl sulfoxide (DMSO) for compound dissolution.

  • 96-well cell culture plates.

  • Trichloroacetic acid (TCA).[10]

  • HPLC system with a UV detector or a fluorogenic assay kit for kynurenine detection.[10]

Procedure:

  • Cell Seeding: Seed the SK-OV-3 cells into a 96-well plate at a density of 3 x 10^4 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[11]

  • IDO1 Induction: The following day, treat the cells with 100 ng/mL of IFN-γ to induce the expression of the IDO1 enzyme. Incubate for 24 hours.[10][11]

  • Compound Treatment: Prepare stock solutions of this compound and 3-Bromo-D-phenylalanine in DMSO. Create a series of dilutions of each compound in fresh cell culture medium. Remove the IFN-γ-containing medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO only) and a positive control (no inhibitor). Incubate for 24-48 hours.[10]

  • Sample Collection: After the incubation period, collect the cell culture supernatant from each well.[10]

  • Sample Preparation for Kynurenine Measurement (HPLC method):

    • To precipitate proteins, add TCA to the supernatant to a final concentration of 10% (w/v).[10]

    • Incubate the samples at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[10][11]

    • Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.[10]

    • Transfer the clear supernatant to HPLC vials for analysis.[10]

  • Kynurenine Quantification:

    • Analyze the samples by HPLC to determine the concentration of kynurenine.

    • Alternatively, use a commercially available fluorogenic assay kit for kynurenine detection following the manufacturer's instructions.[1][12]

  • Data Analysis:

    • Calculate the percentage of IDO1 inhibition for each compound concentration using the formula: % Inhibition = (1 - ([Kynurenine]inhibitor / [Kynurenine]vehicle)) * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value for each compound.

Visualizations

IDO1 Signaling Pathway in Immune Suppression

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the subsequent suppression of the immune response.

IDO1_Signaling_Pathway Tryptophan Tryptophan (Essential Amino Acid) IDO1 IDO1 Enzyme (Upregulated by IFN-γ) Tryptophan->IDO1 Tryptophan_Depletion Tryptophan Depletion Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Kynurenine_Accumulation Kynurenine Accumulation T_Cell_Proliferation T-Cell Proliferation & Activation T_Cell_Arrest Cell Cycle Arrest & Anergy T_Cell_Arrest->T_Cell_Proliferation Inhibits Treg_Differentiation Treg Differentiation Tryptophan_Depletion->T_Cell_Arrest Leads to Kynurenine_Accumulation->Treg_Differentiation Promotes

Caption: IDO1-mediated tryptophan catabolism and its immunosuppressive effects on T-cells.

Experimental Workflow for IDO1 Inhibition Assay

The following diagram outlines the key steps in the experimental protocol for comparing the inhibitory activity of the two compounds.

Experimental_Workflow Start Start Step1 Seed SK-OV-3 Cells in 96-well Plate Start->Step1 Step2 Induce IDO1 Expression with IFN-γ (24h) Step1->Step2 Step3 Treat with Serial Dilutions of This compound or 3-Bromo-D-phenylalanine (24-48h) Step2->Step3 Step4 Collect Cell Supernatant Step3->Step4 Step5 Prepare Samples (TCA Precipitation, Hydrolysis) Step4->Step5 Step6 Quantify Kynurenine (HPLC or Fluorogenic Assay) Step5->Step6 Step7 Calculate % Inhibition and Determine IC50 Step6->Step7 End End Step7->End

Caption: Workflow for the cell-based IDO1 inhibition assay.

References

A Comparative Guide to the Structural Analysis of Peptides with 3-Chloro-D-phenylalanine by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of peptides containing unnatural amino acids is critical for understanding their function and optimizing their therapeutic potential. The incorporation of residues such as 3-Chloro-D-phenylalanine can significantly influence a peptide's conformation, stability, and biological activity. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other leading analytical techniques for the structural analysis of these modified peptides, supported by experimental data and detailed protocols.

The Central Role of NMR in Peptide Structural Biology

NMR spectroscopy is a powerful and versatile technique for determining the three-dimensional structure and dynamics of peptides in solution, which can closely mimic physiological conditions. Unlike methods that require crystallization, NMR can provide insights into the conformational flexibility and intermolecular interactions of peptides as they exist in their native-like environment.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for a Dipeptide containing this compound (Estimated)

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Backbone
NH8.0 - 8.5N/A
4.5 - 5.055 - 60
C' (Carbonyl)N/A170 - 175
Side Chain (this compound)
2.9 - 3.337 - 42
Aromatic H2~7.3~130
Aromatic H4~7.2~128
Aromatic H5~7.1~126
Aromatic H6~7.3~130
Aromatic C1 (ipso)N/A~138
Aromatic C2N/A~130
Aromatic C3 (ipso-Cl)N/A~134
Aromatic C4N/A~128
Aromatic C5N/A~126
Aromatic C6N/A~130

Note: These are estimated ranges and can vary depending on the peptide sequence, conformation, and solvent conditions. The data is extrapolated from known values for phenylalanine and other halogenated phenylalanine-containing peptides.

Detailed Experimental Protocols

NMR-Based Structural Analysis Workflow

A typical workflow for determining the structure of a peptide containing this compound using NMR involves several key steps, from sample preparation to structure calculation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation peptide_synthesis Peptide Synthesis & Purification sample_prep Dissolution in Deuterated Solvent (e.g., D₂O or DMSO-d₆) Adjust pH peptide_synthesis->sample_prep oneD_NMR 1D ¹H NMR (Fingerprint, Purity Check) sample_prep->oneD_NMR twoD_NMR 2D NMR Experiments (COSY, TOCSY, NOESY/ROESY, HSQC) oneD_NMR->twoD_NMR resonance_assignment Resonance Assignment twoD_NMR->resonance_assignment restraint_generation Generation of Distance & Dihedral Angle Restraints resonance_assignment->restraint_generation structure_calculation Structure Calculation & Refinement restraint_generation->structure_calculation validation Structure Validation structure_calculation->validation Logical_Relationships cluster_synthesis Peptide Synthesis cluster_initial_char Initial Characterization cluster_structural_elucidation High-Resolution Structural Elucidation cluster_functional Functional Analysis synthesis Synthesis of Peptide with this compound mass_spec Mass Spectrometry (Molecular Weight, Sequence Verification) synthesis->mass_spec nmr NMR Spectroscopy (Solution Structure, Dynamics) mass_spec->nmr xray X-ray Crystallography (Solid-State Structure) mass_spec->xray activity_assay Biological Activity Assays nmr->activity_assay xray->activity_assay

A Comparative Functional Analysis of L- and D-Isomers of 3-Chlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive functional comparison of the L- and D-isomers of 3-Chlorophenylalanine, synthetic amino acids utilized in biochemical research and pharmaceutical development. The introduction of a chlorine atom to the meta-position of the phenylalanine ring alters its steric and electronic properties, influencing its biological activity. As chirality is a critical determinant of molecular recognition in biological systems, the stereochemistry of 3-Chlorophenylalanine dictates its functional effects. Generally, the L-enantiomer is favored for applications within biological systems due to its similarity to natural L-phenylalanine.[1]

Data Presentation

Direct comparative quantitative data for the L- and D-isomers of 3-Chlorophenylalanine is limited in publicly available literature. The following tables summarize their likely differential functions based on general principles of stereoisomerism in biological systems and data from related halogenated phenylalanine analogs.

Table 1: Comparative Biological Activity

FeatureL-3-ChlorophenylalanineD-3-ChlorophenylalanineKey Considerations
Enzyme Inhibition Expected to be a more potent competitive inhibitor of aromatic amino acid hydroxylases (e.g., Phenylalanine Hydroxylase, Tryptophan Hydroxylase).Likely a weaker inhibitor compared to the L-isomer due to stereospecificity of enzyme active sites.The para-substituted analog, p-chlorophenylalanine, has a reported IC50 of approximately 250 µM for these enzymes.[2]
Cellular Uptake Expected to be actively transported into cells via L-type amino acid transporters.Likely has lower affinity for amino acid transporters, resulting in reduced cellular uptake.Stereoselectivity is a common feature of amino acid transport systems.
Incorporation into Peptides Readily incorporated into peptides using standard synthesis protocols.Can be incorporated into peptides, often to increase resistance to proteolysis.Both isomers are used as building blocks in peptide synthesis.
Toxicity Potential for cytotoxicity due to interference with metabolic pathways involving L-phenylalanine.May exhibit lower cytotoxicity due to reduced interaction with biological targets.The related compound, p-chlorophenylalanine, has shown significant toxicity in animal models.[3][4]

Table 2: Physical and Chemical Properties

PropertyL-3-ChlorophenylalanineD-3-Chlorophenylalanine
CAS Number 80126-51-8[5]80126-52-9
Molecular Formula C₉H₁₀ClNO₂[5]C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol [5]199.63 g/mol
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Signaling and Metabolic Pathways

The primary mechanism of action for chlorophenylalanine analogs is the competitive inhibition of aromatic amino acid hydroxylases, such as phenylalanine hydroxylase (PAH) and tryptophan hydroxylase (TPH).[2] These enzymes are critical for the synthesis of tyrosine and the neurotransmitter serotonin, respectively. By competing with the natural substrates (L-phenylalanine and L-tryptophan), 3-Chlorophenylalanine can disrupt these pathways.

Potential Inhibition of Aromatic Amino Acid Metabolic Pathways cluster_0 Phenylalanine Metabolism cluster_1 Tryptophan Metabolism L-Phenylalanine L-Phenylalanine Phenylalanine_Hydroxylase Phenylalanine Hydroxylase (PAH) L-Phenylalanine->Phenylalanine_Hydroxylase L-Tyrosine L-Tyrosine Phenylalanine_Hydroxylase->L-Tyrosine L-Tryptophan L-Tryptophan Tryptophan_Hydroxylase Tryptophan Hydroxylase (TPH) L-Tryptophan->Tryptophan_Hydroxylase 5-Hydroxytryptophan 5-Hydroxytryptophan Tryptophan_Hydroxylase->5-Hydroxytryptophan Serotonin Serotonin 5-Hydroxytryptophan->Serotonin AADC L-3-Chlorophenylalanine L-3-Chlorophenylalanine L-3-Chlorophenylalanine->Phenylalanine_Hydroxylase Strong Inhibition L-3-Chlorophenylalanine->Tryptophan_Hydroxylase Strong Inhibition D-3-Chlorophenylalanine D-3-Chlorophenylalanine D-3-Chlorophenylalanine->Phenylalanine_Hydroxylase Weak Inhibition D-3-Chlorophenylalanine->Tryptophan_Hydroxylase Weak Inhibition

Caption: Inhibition of Phenylalanine and Tryptophan Hydroxylases.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

In Vitro Enzyme Inhibition Assay (Phenylalanine Hydroxylase)

This protocol outlines a method to determine and compare the inhibitory constants (Ki) of L- and D-3-Chlorophenylalanine against phenylalanine hydroxylase.

Materials:

  • Recombinant human phenylalanine hydroxylase (PAH)

  • L-Phenylalanine (substrate)

  • 6,7-dimethyl-5,6,7,8-tetrahydropterin (6,7-DMPH₄) or tetrahydrobiopterin (BH₄) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • NADH

  • Dihydropteridine reductase

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • L-3-Chlorophenylalanine and D-3-Chlorophenylalanine stock solutions

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, catalase, DTT, NADH, and dihydropteridine reductase.

  • Add varying concentrations of the inhibitor (L- or D-3-Chlorophenylalanine) to the wells.

  • Add a fixed concentration of L-phenylalanine to the wells.

  • Initiate the reaction by adding PAH and the cofactor (6,7-DMPH₄ or BH₄).

  • Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) at regular intervals for 15-30 minutes.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive) using non-linear regression analysis.

Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, Catalase, DTT, NADH, Dihydropteridine Reductase) Start->Prepare_Reaction_Mixture Add_Inhibitor Add varying concentrations of L- or D-3-Chlorophenylalanine Prepare_Reaction_Mixture->Add_Inhibitor Add_Substrate Add L-Phenylalanine Add_Inhibitor->Add_Substrate Initiate_Reaction Add PAH and Cofactor Add_Substrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Velocity Calculate Initial Reaction Velocities Monitor_Absorbance->Calculate_Velocity Determine_Ki Determine Ki using non-linear regression Calculate_Velocity->Determine_Ki End End Determine_Ki->End

Caption: Workflow for In Vitro Enzyme Inhibition Assay.

Cellular Uptake Assay

This protocol describes a method to compare the cellular uptake of L- and D-3-Chlorophenylalanine in a relevant cell line (e.g., HEK293 or a neuronal cell line).

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Radiolabeled L-[³H]-3-Chlorophenylalanine and D-[³H]-3-Chlorophenylalanine (if available) or a suitable detection method (e.g., LC-MS/MS)

  • Hanks' Balanced Salt Solution (HBSS) or other uptake buffer

  • Lysis buffer (e.g., RIPA buffer)

  • Scintillation counter or LC-MS/MS instrument

  • 24-well cell culture plates

Procedure:

  • Seed cells in 24-well plates and grow to confluence.

  • Wash the cells with pre-warmed HBSS.

  • Incubate the cells with varying concentrations of radiolabeled L- or D-3-Chlorophenylalanine in HBSS for different time points (e.g., 1, 5, 15, 30 minutes).

  • To stop the uptake, rapidly wash the cells three times with ice-cold HBSS.

  • Lyse the cells with lysis buffer.

  • If using radiolabeled compounds, measure the radioactivity in the cell lysates using a scintillation counter. If using LC-MS/MS, quantify the amount of the respective isomer.

  • Determine the protein concentration of each lysate for normalization.

  • Calculate the uptake rate (e.g., in pmol/mg protein/min) and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Cytotoxicity Assay (MTT Assay)

This protocol details a method to assess and compare the cytotoxic effects of L- and D-3-Chlorophenylalanine on a selected cell line.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • L-3-Chlorophenylalanine and D-3-Chlorophenylalanine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of L- or D-3-Chlorophenylalanine for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 (the concentration of the compound that inhibits cell growth by 50%) for each isomer by plotting cell viability against the logarithm of the compound concentration.

References

A Comparative Guide to the In Vivo Efficacy of Phenylalanine Derivatives and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo neuroprotective efficacy of 3-Chloro-D-phenylalanine, represented here by its close analog 3,5-dibromo-L-phenylalanine, against two widely recognized neuroprotective agents, Edaravone and Riluzole. The information is compiled from various preclinical studies, offering insights into their relative performance, mechanisms of action, and experimental methodologies.

At a Glance: Comparative Efficacy in Preclinical Stroke Models

The following tables summarize the quantitative data on the neuroprotective effects of 3,5-dibromo-L-phenylalanine, Edaravone, and Riluzole in rodent models of ischemic stroke. It is important to note that these data are collated from separate studies and not from direct head-to-head comparisons. Variations in experimental models, drug administration protocols, and endpoint measurements should be considered when interpreting these results.

Table 1: Comparison of Infarct Volume Reduction

Neuroprotective AgentAnimal ModelAdministration Route & DoseTiming of AdministrationInfarct Volume Reduction (%)Reference
3,5-dibromo-L-phenylalanine Rat (Endothelin-1 induced MCAO)Intraperitoneal (i.p.), 3 x 30 mg/kg30, 120, and 240 min post-occlusion~52%[1]
Edaravone Mouse (Permanent MCAO)Intraperitoneal (i.p.), 3 mg/kg30 min before ischemia~23%[2]
Edaravone Rat (MCAO/Reperfusion)Intraperitoneal (i.p.), 3 mg/kgAfter 1 hour of ischemiaSignificant reduction (quantitative value not specified)[3]
Riluzole Rat (Permanent MCAO)Intravenous (i.v.), 8 mg/kg30 min and 24.5 h post-occlusionSignificant reduction in cortical infarct[4]
Nanoriluzole Rat (MCAO/Reperfusion)Intraperitoneal (i.p.), 10-40 µg/kg1 hour after MCAOSubstantial reduction (quantitative value not specified)[5]

Table 2: Comparison of Neurological Deficit Improvement

Neuroprotective AgentAnimal ModelNeurological Score/TestImprovementReference
3,5-dibromo-L-phenylalanine Rat (Endothelin-1 induced MCAO)Bederson and Garcia neurological examinations, Sunflower seed testSignificant improvement in neurological scores[1]
Edaravone Rat (MCAO/Reperfusion)Neurological function scoreSignificant improvement[3]
Riluzole Gerbil (Bilateral carotid artery occlusion)Electrocorticogram (ECoG)Significant reduction in slow-wave activity[4]

Delving Deeper: Mechanisms of Neuroprotection

The neuroprotective effects of these agents stem from their distinct mechanisms of action, targeting different pathways implicated in neuronal damage.

3,5-dibromo-L-phenylalanine: A Multi-Target Modulator of Glutamatergic Neurotransmission

3,5-dibromo-L-phenylalanine exhibits a unique polypharmacological profile by modulating multiple components of the glutamatergic system. This multifaceted approach aims to normalize glutamatergic activity without causing the significant side effects associated with selective NMDA receptor antagonists.[1][6] Its proposed mechanisms include:

  • Partial Agonism at NMDA Receptors: It acts as a partial agonist at the glutamate-binding site of NMDA receptors, which can help to prevent excessive receptor activation during excitotoxic conditions.[6]

  • Inhibition of Presynaptic Glutamate Release: It reduces the release of glutamate from presynaptic terminals.[6]

  • Blockade of AMPA/Kainate Receptors: It inhibits the activity of postsynaptic AMPA/kainate receptors.[6]

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release VGCC Voltage-Gated Ca2+ Channel VGCC->Glutamate_Release NMDA_R NMDA Receptor Glutamate_Release->NMDA_R AMPA_R AMPA/Kainate Receptor Glutamate_Release->AMPA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx AMPA_R->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity DBP 3,5-dibromo-L-phenylalanine DBP->Glutamate_Release Inhibits DBP->NMDA_R Partial Agonist DBP->AMPA_R Inhibits

Mechanism of 3,5-dibromo-L-phenylalanine
Edaravone: A Potent Antioxidant and Free Radical Scavenger

Edaravone's primary neuroprotective mechanism is its potent antioxidant activity. It effectively scavenges free radicals, thereby mitigating oxidative stress, a key contributor to neuronal damage in ischemic stroke and other neurodegenerative diseases.[2][3] Key signaling pathways modulated by Edaravone include:

  • Direct Scavenging of Reactive Oxygen Species (ROS): Edaravone directly neutralizes various ROS, including hydroxyl radicals and peroxyl radicals.[2]

  • Activation of the Nrf2/HO-1 Pathway: Edaravone upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the increased expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1).[7][8][9]

G cluster_stress Oxidative Stress cluster_cell Neuronal Cell ROS Reactive Oxygen Species (ROS) Oxidative_Damage Oxidative Damage (Lipid Peroxidation, etc.) ROS->Oxidative_Damage Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 releases Nrf2 Neuroprotection Neuroprotection Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds ARE HO1 HO-1 & other Antioxidant Enzymes ARE->HO1 induces transcription HO1->Neuroprotection Edaravone Edaravone Edaravone->ROS Scavenges Edaravone->Nrf2 Upregulates

Antioxidant Mechanism of Edaravone
Riluzole: An Inhibitor of Glutamatergic Neurotransmission

Riluzole is a neuroprotective agent that primarily acts by inhibiting glutamatergic neurotransmission. Its mechanism is centered on reducing the excitotoxic effects of glutamate.[10][11] The key actions of Riluzole include:

  • Inhibition of Voltage-Gated Sodium Channels: Riluzole blocks voltage-gated sodium channels on presynaptic nerve terminals, which in turn inhibits the release of glutamate.[12][13][14]

  • Non-competitive Blockade of NMDA Receptors: It also blocks some of the postsynaptic effects of glutamate by non-competitively antagonizing NMDA receptors.[10]

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Na+ Channel Action_Potential Action Potential VGSC->Action_Potential Glutamate_Release Glutamate Release Action_Potential->Glutamate_Release NMDA_R NMDA Receptor Glutamate_Release->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Riluzole Riluzole Riluzole->VGSC Inhibits Riluzole->NMDA_R Non-competitive Antagonist

Mechanism of Riluzole

Experimental Protocols: A Guide to In Vivo Neuroprotection Studies

Detailed and standardized experimental protocols are crucial for the reliable evaluation of neuroprotective agents. Below are representative protocols for in vivo studies of the discussed compounds in rodent models of ischemic stroke.

General Experimental Workflow for Preclinical Neuroprotection Studies

G A Animal Acclimatization (e.g., 7 days) B Induction of Ischemic Stroke (e.g., MCAO model) A->B C Randomization into Treatment Groups B->C D Drug Administration (Test Compound vs. Vehicle) C->D E Behavioral/Neurological Assessment (e.g., mNSS, Bederson score) D->E F Euthanasia and Tissue Collection E->F G Histological Analysis (e.g., TTC staining for infarct volume) F->G H Biochemical/Molecular Analysis (e.g., Western Blot, ELISA) F->H I Data Analysis and Statistical Evaluation G->I H->I

General Preclinical Workflow
Protocol for 3,5-dibromo-L-phenylalanine in a Rat Model of Stroke

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Ischemia: Intracerebral injection of endothelin-1 (ET-1) adjacent to the middle cerebral artery (MCA) to induce focal ischemia.[1]

  • Drug Preparation and Administration: 3,5-dibromo-L-phenylalanine is dissolved in saline. Three bolus intraperitoneal (i.p.) injections of 30 mg/kg are administered at 30, 120, and 240 minutes after the ET-1 injection.[1]

  • Outcome Measures:

    • Neurological Deficit Assessment: Performed 3 days post-stroke using the Bederson and Garcia neurological scoring systems, and the sunflower seed opening test.[1]

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[1]

Protocol for Edaravone in a Mouse Model of Permanent Focal Brain Ischemia
  • Animal Model: Male Balb/c mice.[2]

  • Induction of Ischemia: Permanent occlusion of the middle cerebral artery (MCA).[2]

  • Drug Preparation and Administration: Edaravone (3.0 mg/kg) or vehicle is administered 30 minutes before the induction of ischemia.[2]

  • Outcome Measures:

    • Infarct Volume Measurement: Assessed 24 hours after ischemia using TTC staining.[2]

    • Oxidative Stress Assessment: In situ detection of superoxide in the ipsilateral neocortex using dihydroethidium (DHE) staining.[2]

Protocol for Riluzole in a Rat Model of Focal Cerebral Ischemia
  • Animal Model: Fischer rats.[4]

  • Induction of Ischemia: Occlusion of the middle cerebral artery (MCA).[4]

  • Drug Preparation and Administration: Riluzole (8 mg/kg) is administered intravenously (i.v.) at 30 minutes and 24.5 hours post-occlusion.[4]

  • Outcome Measures:

    • Infarct Volume Measurement: The volume of the infarcted cortex is measured.[4]

Conclusion

This guide provides a comparative overview of the in vivo efficacy of 3,5-dibromo-L-phenylalanine, Edaravone, and Riluzole as neuroprotective agents. While direct comparative studies are lacking, the available data suggest that all three compounds show promise in preclinical models of ischemic stroke, albeit through different mechanisms of action. 3,5-dibromo-L-phenylalanine offers a multi-target approach to modulating excitotoxicity, Edaravone provides potent antioxidant effects, and Riluzole effectively inhibits glutamate release. The choice of a neuroprotective agent for further development will depend on the specific pathological context and the desired therapeutic strategy. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy of these promising neuroprotective agents.

References

Benchmarking 3-Chloro-D-phenylalanine against other unnatural amino acids in protein studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) into proteins has revolutionized protein engineering and drug discovery. This powerful technique allows for the introduction of novel chemical functionalities, enabling precise control over protein structure, function, and labeling. Among the vast array of available UAAs, 3-Chloro-L-phenylalanine presents a unique set of properties due to the introduction of a halogen atom. This guide provides an objective comparison of 3-Chloro-L-phenylalanine with other commonly used UAAs, supported by a summary of experimental data and detailed methodologies, to aid researchers in selecting the optimal tool for their protein studies.

Introduction to Unnatural Amino Acids in Protein Science

The genetic code of most organisms is limited to the 20 canonical amino acids. However, by repurposing stop codons (e.g., the amber stop codon, UAG) and introducing orthogonal aminoacyl-tRNA synthetase/tRNA pairs, a diverse range of UAAs can be site-specifically incorporated into proteins.[1] This opens up a myriad of possibilities, including:

  • Protein Labeling: Attaching fluorescent dyes, biotin, or other probes for imaging and purification.[2]

  • Probing Protein Structure and Function: Introducing spectroscopic probes or photo-crosslinkers to study protein conformation and interactions.[3][4]

  • Enhancing Therapeutic Proteins: Improving stability, efficacy, and creating novel protein-drug conjugates.[5]

This guide focuses on benchmarking 3-Chloro-L-phenylalanine against two major classes of UAAs: those with bioorthogonal reactive groups (e.g., p-azido-L-phenylalanine and p-acetyl-L-phenylalanine) and other halogenated phenylalanine analogs.

Comparative Analysis of Unnatural Amino Acids

The choice of a UAA depends on the specific application. The following tables summarize the key properties and performance metrics of 3-Chloro-L-phenylalanine in comparison to other widely used alternatives.

Unnatural Amino Acid Structure Key Features Primary Applications Incorporation Efficiency Toxicity
3-Chloro-L-phenylalanine 3-Chloro-L-phenylalanine structureHalogenated aromatic ring, potential for altered electronic properties and interactions.[6]Probing protein structure, protein engineering, pharmaceutical development.[3][5]Dependent on a specific orthogonal synthetase; data not widely available.High concentrations of phenylalanine analogs can be toxic to E. coli.[7]
p-azido-L-phenylalanine (pAzF) p-azido-L-phenylalanine structureBioorthogonal azide group for "click chemistry" (CuAAC and SPAAC reactions).[2]Site-specific protein labeling, photo-crosslinking to study protein-protein interactions.[2][8]Generally high with optimized orthogonal synthetase/tRNA pairs.[8][9]Generally low at working concentrations.
p-acetyl-L-phenylalanine (pAcF) p-acetyl-L-phenylalanine structureBioorthogonal ketone group for oxime and hydrazone ligation.[10]Site-specific protein labeling, protein immobilization, synthesis of protein-drug conjugates.[10][11]Good to high, with well-established orthogonal systems.[10][12]Generally low at working concentrations.
4-Bromo-L-phenylalanine 4-Bromo-L-phenylalanine structureHalogenated aromatic ring, useful as a heavy atom for X-ray crystallography.[4]Probing protein structure, X-ray crystallography phasing.[4]Dependent on a specific orthogonal synthetase.Similar to other phenylalanine analogs.

Table 1: Comparison of Properties and Applications of Selected Unnatural Amino Acids.

Parameter 3-Chloro-L-phenylalanine p-azido-L-phenylalanine (pAzF) p-acetyl-L-phenylalanine (pAcF)
Protein Yield Dependent on incorporation efficiency and potential toxicity. Specific data is limited.Generally good, with reported yields of modified protein ranging from 0.9–1.7 mg/ml in cell-free systems.[1]Good yields have been consistently reported in various expression systems.[10]
Labeling Chemistry No direct bioorthogonal handle.Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[2]Oxime/hydrazone ligation.[10]
Reaction Specificity N/AHighHigh
Reaction Kinetics N/ASPAAC can be very fast.Generally slower than click chemistry.
Structural Perturbation Generally considered minimally perturbing, similar to native phenylalanine.[6]The azide group is relatively small and generally well-tolerated.The acetyl group is larger and may have a greater potential for steric hindrance.
Validation Method Mass Spectrometry, NMR Spectroscopy.[4]Mass Spectrometry, Click reaction with a fluorescent alkyne.[2]Mass Spectrometry, Reaction with a fluorescently labeled hydroxylamine/hydrazine.[10]

Table 2: Performance Metrics in Protein Labeling and Expression.

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation of UAAs. Below are generalized protocols for the site-specific incorporation of UAAs using the amber suppression method in E. coli.

General Protocol for Site-Specific UAA Incorporation in E. coli

This protocol is a general guideline and requires optimization for specific proteins and UAAs.

Materials:

  • Expression plasmid for the protein of interest with a TAG codon at the desired incorporation site.

  • pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the UAA (e.g., pEVOL-pAzF for p-azido-L-phenylalanine).[13]

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) or M9 minimal media.

  • Appropriate antibiotics.

  • Unnatural amino acid (e.g., 3-Chloro-L-phenylalanine, p-azido-L-phenylalanine).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose for induction.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the protein expression plasmid and the corresponding pEVOL plasmid.[10]

  • Starter Culture: Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate a larger volume of LB or M9 medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Add the UAA to the culture medium (typically 1-2 mM final concentration). Induce protein expression by adding IPTG (e.g., 0.2-1 mM) and L-arabinose (e.g., 0.02% w/v).[11][13]

  • Expression: Reduce the temperature (e.g., 18-25°C) and continue shaking for 16-24 hours to allow for protein expression and UAA incorporation.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).[13]

Validation of UAA Incorporation by Mass Spectrometry

Procedure:

  • Protein Digestion: Excise the protein band from an SDS-PAGE gel or use an in-solution digestion protocol. Digest the protein with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against the protein sequence database, including a variable modification corresponding to the mass of the incorporated UAA at the target site.[4][14] Successful incorporation will be confirmed by the identification of the peptide containing the UAA with the expected mass shift.[14]

Visualizing Workflows and Pathways

Diagrams created using Graphviz illustrate key experimental workflows and the logic of UAA incorporation.

UAA_Incorporation_Workflow cluster_cloning Plasmid Preparation cluster_expression Protein Expression cluster_analysis Analysis & Application pTarget Target Gene in Expression Vector mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) pTarget->mutagenesis pEvol pEVOL Plasmid (Synthetase/tRNA) transformation Co-transformation into E. coli pEvol->transformation mutagenesis->transformation culture Cell Culture transformation->culture induction Add UAA & Inducers (IPTG, Arabinose) culture->induction expression Protein Expression (18-25°C) induction->expression purification Protein Purification expression->purification validation Validation (Mass Spec / NMR) purification->validation application Downstream Applications validation->application

Workflow for site-specific incorporation of an unnatural amino acid.

Bioorthogonal_Labeling_Pathway cluster_azf p-azido-L-phenylalanine (pAzF) cluster_acf p-acetyl-L-phenylalanine (pAcF) protein_uua Protein with Incorporated UAA azide Azide Group protein_uua->azide ketone Ketone Group protein_uua->ketone click_reaction Click Chemistry (CuAAC or SPAAC) azide->click_reaction alkyne_probe Alkyne Probe (e.g., Fluorophore) alkyne_probe->click_reaction protein_labeled Site-Specifically Labeled Protein click_reaction->protein_labeled oxime_ligation Oxime/Hydrazone Ligation ketone->oxime_ligation hydroxylamine_probe Hydroxylamine/ Hydrazine Probe hydroxylamine_probe->oxime_ligation oxime_ligation->protein_labeled

Bioorthogonal labeling strategies for proteins containing UAAs.

Conclusion

3-Chloro-L-phenylalanine offers a subtle modification to the phenylalanine side chain, making it a potentially valuable tool for probing protein structure and function with minimal perturbation. Its application in protein engineering and as a building block for peptide-based therapeutics is an active area of research.[3][5] However, for applications requiring site-specific labeling with external probes, UAAs with bioorthogonal handles, such as p-azido-L-phenylalanine and p-acetyl-L-phenylalanine, are currently the more established and versatile choices.[15] These UAAs benefit from well-developed orthogonal translation systems and a wide range of commercially available labeling reagents.

The development of a highly efficient and specific orthogonal synthetase/tRNA pair for 3-Chloro-L-phenylalanine will be crucial for its broader adoption in protein studies. Future research directly comparing the incorporation efficiency, impact on protein yield and stability, and functional consequences of 3-Chloro-L-phenylalanine with other UAAs will provide a clearer picture of its unique advantages and limitations. Researchers should carefully consider the end goal of their study when selecting a UAA, weighing the benefits of the unique chemical properties of 3-Chloro-L-phenylalanine against the well-established and versatile bioorthogonal chemistries offered by other unnatural amino acids.

References

Decoding Protein Engineering: A Comparative Guide to Confirming Site-Specific Incorporation of 3-Chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) like 3-Chloro-D-phenylalanine into proteins is a gateway to novel therapeutic modalities and advanced research tools. This guide provides an objective comparison of key methodologies for verifying the site-specific incorporation of this unique amino acid, supported by experimental data and detailed protocols.

The ability to introduce this compound at a specific site within a protein opens up a myriad of possibilities, from creating more stable and effective protein-based drugs to designing proteins with novel catalytic activities. However, the success of these endeavors hinges on the accurate and efficient confirmation that the ncAA has been incorporated at the desired location. This guide will delve into the three primary methods for this verification: Mass Spectrometry, Western Blotting, and Fluorescence-Based Detection via Click Chemistry.

Performance Comparison of Verification Methods

The choice of method for confirming the incorporation of this compound depends on several factors, including the required level of certainty, the available equipment, and the desired throughput. The following table summarizes the key performance characteristics of the most common techniques.

FeatureMass Spectrometry (MS)Western BlotFluorescence-Based Detection (via Click Chemistry)
Confirmation Level Definitive (provides mass of protein/peptide)Presumptive (confirms protein of correct size)Confirmatory (confirms presence of ncAA)
Site-Specificity High (can pinpoint exact location)Low (infers position based on protein size)High (labeling is at the site of incorporation)
Sensitivity HighModerateVery High
Quantitative? Yes (relative and absolute quantification possible)Semi-quantitativeYes (relative quantification)
Throughput Moderate to HighHighHigh
Equipment Cost HighLowModerate
Technical Expertise HighModerateModerate

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific proteins and experimental setups.

Mass Spectrometry: The Gold Standard for Verification

Mass spectrometry offers the most definitive evidence for the incorporation of this compound by directly measuring the mass of the modified protein or its constituent peptides.

Protocol:

  • Protein Purification: Purify the protein of interest containing the incorporated this compound using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Intact Protein Analysis (Optional):

    • Desalt the purified protein solution.

    • Analyze the intact protein by electrospray ionization mass spectrometry (ESI-MS) to determine its molecular weight. A mass shift corresponding to the mass of this compound minus the mass of the replaced natural amino acid confirms incorporation.

  • Proteolytic Digestion:

    • Denature the protein using a chaotropic agent (e.g., urea, guanidinium chloride).

    • Reduce disulfide bonds with a reducing agent (e.g., DTT).

    • Alkylate cysteine residues to prevent disulfide bond reformation (e.g., iodoacetamide).

    • Digest the protein into smaller peptides using a specific protease (e.g., trypsin).[1][2][3]

  • LC-MS/MS Analysis:

    • Separate the peptide mixture using liquid chromatography (LC).

    • Analyze the eluting peptides by tandem mass spectrometry (MS/MS).[1][3]

    • The precursor ion scan will identify peptides with a mass shift corresponding to the incorporation of this compound.

    • The product ion scan (fragmentation) will confirm the sequence of the peptide and pinpoint the exact location of the modified amino acid.[4]

  • Data Analysis:

    • Use specialized software to search the MS/MS data against a protein sequence database, including the modification corresponding to this compound.

Western Blot: A Rapid Screening Method

Western blotting provides a less direct but often quicker and more accessible method to infer the successful incorporation of this compound. This technique relies on the production of the full-length protein, which is contingent on the successful suppression of the stop codon used to encode the ncAA.

Protocol:

  • Protein Expression and Lysis: Express the target protein with and without the presence of this compound and the necessary orthogonal translation machinery. Lyse the cells to release the proteins.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes an epitope tag (e.g., His-tag, FLAG-tag) on the target protein.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent or fluorescent substrate and detect the signal using an appropriate imaging system. The presence of a band at the expected molecular weight for the full-length protein in the sample containing this compound, and its absence or significant reduction in the control sample, indicates successful incorporation.[6]

Fluorescence-Based Detection via Click Chemistry: A Versatile and Sensitive Approach

This method requires the incorporation of a this compound analog that also contains a bioorthogonal handle, such as an azide or alkyne group. This handle can then be specifically reacted with a fluorescent probe via "click chemistry."

Protocol:

  • Protein Expression and Lysis: Express the target protein containing the azide- or alkyne-functionalized this compound. Lyse the cells.

  • Click Reaction:

    • To the cell lysate or purified protein, add the fluorescent probe containing the complementary bioorthogonal handle (e.g., an alkyne-fluorophore for an azide-containing ncAA).

    • Add the copper(I) catalyst (e.g., from a CuSO4 and a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA) to initiate the click reaction.[7][8][9]

    • Incubate the reaction mixture for 30-60 minutes at room temperature.[7][10]

  • SDS-PAGE and In-Gel Fluorescence:

    • Separate the reaction mixture by SDS-PAGE.

    • Visualize the fluorescently labeled protein directly in the gel using a fluorescence scanner. A fluorescent band at the expected molecular weight confirms the presence of the incorporated ncAA.

  • Western Blot (Optional):

    • Alternatively, transfer the proteins to a membrane and perform a Western blot as described above to confirm that the fluorescent signal co-localizes with the band corresponding to the target protein.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

Mass_Spectrometry_Workflow Protein_Purification Protein Purification Proteolytic_Digestion Proteolytic Digestion Protein_Purification->Proteolytic_Digestion LC_MSMS_Analysis LC-MS/MS Analysis Proteolytic_Digestion->LC_MSMS_Analysis Data_Analysis Data Analysis LC_MSMS_Analysis->Data_Analysis Confirmation Confirmation of Incorporation & Site Data_Analysis->Confirmation

Caption: Workflow for Mass Spectrometry Confirmation.

Western_Blot_Workflow Protein_Expression Protein Expression (+/- ncAA) SDS_PAGE SDS-PAGE Protein_Expression->SDS_PAGE Protein_Transfer Protein Transfer SDS_PAGE->Protein_Transfer Immunodetection Immunodetection Protein_Transfer->Immunodetection Signal_Detection Signal Detection Immunodetection->Signal_Detection

Caption: Workflow for Western Blot Analysis.

Click_Chemistry_Workflow Protein_Expression Protein Expression (with bioorthogonal ncAA) Click_Reaction Click Reaction with Fluorescent Probe Protein_Expression->Click_Reaction SDS_PAGE SDS-PAGE Click_Reaction->SDS_PAGE In_Gel_Fluorescence In-Gel Fluorescence Imaging SDS_PAGE->In_Gel_Fluorescence

Caption: Workflow for Fluorescence-Based Detection.

By understanding the strengths and limitations of each method and following robust experimental protocols, researchers can confidently confirm the site-specific incorporation of this compound, paving the way for groundbreaking advancements in protein engineering and drug discovery.

References

A Comparative Analysis of the Metabolic Stability of Halogenated Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The strategic incorporation of halogen atoms into the structure of phenylalanine is a widely employed technique in medicinal chemistry to enhance the metabolic stability and pharmacokinetic properties of drug candidates. Halogenation can block sites susceptible to enzymatic degradation, thereby prolonging the half-life and improving the bioavailability of therapeutic agents. This guide provides a comparative overview of the metabolic stability of various halogenated phenylalanine derivatives, supported by experimental protocols and pathway visualizations to aid in drug design and development.

Data on Metabolic Stability

Below is a summary of available and extrapolated data on the metabolic stability of para-halogenated phenylalanine derivatives. Please note that specific quantitative values for some derivatives are not consistently reported in the literature and are indicated as "Data not available."

DerivativeHalogenHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)Notes
L-PhenylalanineHData not availableData not availableParent amino acid, susceptible to hydroxylation.
4-Fluoro-L-phenylalanineF> 60LowThe strong C-F bond is resistant to cleavage, leading to high metabolic stability.
4-Chloro-L-phenylalanineCl> 60LowGenerally stable, similar to the fluoro-derivative.
4-Bromo-L-phenylalanineBrData not availableData not availableExpected to have good metabolic stability.
4-Iodo-L-phenylalanineIData not availableData not availableThe larger iodine atom may influence enzyme binding and metabolism differently.

Experimental Protocols

A standard and widely used method to assess the metabolic stability of compounds is the in vitro liver microsomal stability assay.[3] This assay measures the rate of disappearance of a parent drug when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

Liver Microsomal Stability Assay Protocol

1. Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of halogenated phenylalanine derivatives in human liver microsomes.

2. Materials:

  • Test compounds (halogenated phenylalanine derivatives)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Positive control compounds with known metabolic rates (e.g., verapamil, dextromethorphan)

  • Negative control (vehicle, e.g., DMSO)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

3. Procedure:

  • Preparation of Reagents:

    • Thaw human liver microsomes on ice.

    • Prepare a working solution of the test compound and positive controls in the phosphate buffer. The final concentration of the organic solvent (e.g., DMSO) in the incubation mixture should be low (typically <1%) to avoid enzyme inhibition.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, the test compound or control, and the human liver microsomes.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution, such as ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration reference.

  • Sample Processing:

    • After quenching, centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume in µL / mg of microsomal protein) .

Visualizations

Metabolic Pathway of Phenylalanine

The primary metabolic pathway for phenylalanine in the liver is its conversion to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH).[2][4] This is the rate-limiting step in phenylalanine catabolism.[5] Tyrosine then undergoes further metabolism. Cytochrome P450 enzymes are involved in the subsequent metabolism of various compounds, including the breakdown products of amino acids.[6]

Phenylalanine_Metabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr Hydroxylation Metabolites Further Metabolites Tyr->Metabolites PAH Phenylalanine Hydroxylase (PAH) PAH->Phe Cofactors O2, Tetrahydrobiopterin (BH4) Cofactors->PAH CYP Cytochrome P450 Enzymes CYP->Tyr Microsomal_Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis cluster_data 5. Data Interpretation Reagents Prepare Reagents: - Test Compound - Microsomes - Buffer - NADPH System Incubate Incubate at 37°C Reagents->Incubate Initiate Initiate Reaction with NADPH Incubate->Initiate Timepoints Collect Samples at Time Points (0-60 min) Initiate->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Process Centrifuge & Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Calculate Calculate t½ and CLint LCMS->Calculate

References

Safety Operating Guide

Safe Disposal of 3-Chloro-D-phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 3-Chloro-D-phenylalanine is essential to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in compliance with safety regulations.

Immediate Safety and Handling

Before working with this compound, a thorough review of the Safety Data Sheet (SDS) is mandatory to understand its potential hazards. The primary hazards associated with this compound include skin, eye, and respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves should be worn. Always inspect gloves for integrity before use.

  • Eye Protection: Safety glasses with side-shields or chemical goggles are required.

  • Protective Clothing: A standard laboratory coat must be worn.

  • Respiratory Protection: When handling the compound as a fine powder or if dust generation is likely, a NIOSH-approved respirator is necessary.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.

Disposal Procedures

As a halogenated organic compound, this compound must be treated as hazardous waste. It is crucial to avoid disposal through standard laboratory drains or in regular solid waste containers.[2][3]

Step-by-Step Disposal Guide:
  • Waste Identification and Segregation:

    • Classify all this compound waste as "halogenated organic waste."[2]

    • To ensure cost-effective and straightforward disposal, keep this waste stream separate from non-halogenated organic waste.[3]

    • Prevent mixing with incompatible substances such as strong oxidizing agents, acids, or bases.

  • Containerization:

    • Utilize a designated, leak-proof hazardous waste container constructed from a compatible material, such as high-density polyethylene.

    • The container must be equipped with a secure, screw-top cap and remain closed at all times, except when waste is being added.[4][5]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as the first quantity of waste is added.[6]

    • The label must clearly display the following information:

      • The full chemical name: "this compound"

      • The approximate concentration or total amount of the waste.

      • The accumulation start date (the date the first waste was added).

      • The name and contact information of the responsible researcher or laboratory.

      • Relevant hazard pictograms (e.g., irritant).[7]

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]

    • This area must be located at or near the point of waste generation and be under the direct control of laboratory personnel.[5]

    • Employ secondary containment, such as a larger, chemically-resistant tub or bin, to mitigate any potential leaks or spills.[4][6]

  • Request for Pickup:

    • When the waste container is full, or the institutional time limit for accumulation is approaching (often between 9 and 12 months), submit a formal waste pickup request to your institution's Environmental Health and Safety (EHS) department.[4][5]

    • Strictly adhere to the maximum allowable quantities of hazardous waste in your SAA as defined by institutional and local regulations.[5][6]

Spill and Emergency Procedures

  • Small Spills:

    • For minor spills that can be managed safely by trained laboratory personnel:

    • Don appropriate PPE.

    • Cover the spill with a non-reactive, inert absorbent material like vermiculite, sand, or specialized chemical absorbent pads.

    • Carefully collect the absorbed material and any contaminated cleaning supplies into a sealable container, which must then be disposed of as hazardous waste.[8]

  • Large Spills:

    • In the event of a large spill:

    • Immediately evacuate the affected area.

    • Notify your laboratory supervisor and contact your institution's EHS or emergency response team without delay.

    • Take measures to prevent the spill from entering any drains.

Data Presentation

ParameterInformationReference(s)
Chemical Name This compound[1]
Molecular Formula C9H10ClNO2[1]
Molecular Weight 199.63 g/mol [1]
CAS Number 80126-52-9[1]
Hazard Class Irritant[1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Waste Classification Halogenated Organic Waste[2]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[7]

Experimental Protocols for Degradation

Currently, there are no widely established or approved laboratory protocols for the chemical degradation or detoxification of this compound for waste disposal purposes. While research into the biodegradation of halogenated aromatic compounds exists, these methods are primarily for environmental remediation and have not been adapted for routine laboratory waste management. Therefore, the standard and required procedure is to manage and dispose of this compound as hazardous waste through a licensed and certified disposal service.

Mandatory Visualization

DisposalWorkflow Disposal Decision Workflow for this compound start Start: this compound Waste Generated identify_waste 1. Identify as 'Halogenated Organic Waste' start->identify_waste segregate_waste 2. Segregate from Incompatible Wastes identify_waste->segregate_waste containerize 3. Place in a Labeled, Compatible Container segregate_waste->containerize store_waste 4. Store in Designated Satellite Accumulation Area containerize->store_waste check_full Is Container Full or Time Limit Reached? store_waste->check_full request_pickup 5. Request Waste Pickup from EHS check_full->request_pickup Yes continue_accumulation Continue Accumulation check_full->continue_accumulation No end End: Proper Disposal request_pickup->end continue_accumulation->store_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Chloro-D-phenylalanine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and GHS Classification

This compound is classified as an irritant.[1] All personnel must be aware of its potential hazards before handling.

Hazard StatementGHS ClassificationPrecautionary Statement Codes
H315: Causes skin irritationSkin corrosion/irritation (Category 2)P264, P280, P302+P352, P332+P313, P362+P364
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)P264, P280, P305+P351+P338, P337+P313
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Data sourced from PubChem CID 7009409.[1]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to prevent exposure. The following table outlines the minimum PPE requirements for various procedures involving this compound.

ProcedureEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solids Safety glasses with side shields or chemical safety goggles.[2][3]Viton gloves are recommended due to their high resistance to chlorinated aromatic compounds.[4] Nitrile gloves may be used for brief handling but have shorter breakthrough times.[4]Laboratory coat.Use a certified respirator (e.g., N95) if handling outside of a fume hood or if dust is generated.[5]
Handling Solutions Chemical safety goggles. A face shield is required when there is a risk of splashing.[3][6]Viton gloves.[4]Chemical-resistant laboratory coat or apron.Work within a certified chemical fume hood.
Waste Disposal Chemical safety goggles and a face shield.[6]Elbow-length, chemical-resistant gloves (Viton recommended).[4][5]Chemical-resistant apron over a laboratory coat.Work in a well-ventilated area or within a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

Follow these detailed protocols to ensure safe handling during common laboratory operations.

Preparation of the Work Area
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible and in good working order.

  • Surface Protection: Cover the work surface with absorbent, disposable bench paper.

Weighing the Solid Compound
  • Fume Hood: Perform all weighing operations inside a certified chemical fume hood to control airborne particles.

  • Anti-Static Measures: Use an anti-static weigh boat or an ionizer to prevent scattering of the fine powder.

  • Gentle Handling: Handle the solid gently to avoid creating dust. Use a spatula to carefully transfer the desired amount.

  • Seal Container: Immediately and securely seal the stock container after dispensing.

Dissolving the Compound
  • Solvent Selection: Choose an appropriate solvent based on your experimental protocol.

  • Add Solvent to Solid: Place the weighed solid in the reaction vessel and then add the solvent slowly. This prevents splashing of the dry, dusty compound.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Vessel Closure: Keep the vessel covered as much as possible during dissolution.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Spill: For small spills, use an inert absorbent material, place it in a sealed container for hazardous waste, and clean the area thoroughly.[8] For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper segregation and disposal of waste are crucial for laboratory safety and environmental compliance. As a halogenated organic compound, this compound waste must be handled separately.[8][9]

Waste StreamType of WasteDisposal ContainerDisposal Procedure
Solid Waste Unused this compound, contaminated weigh boats, gloves, bench paper.Labeled, sealed plastic bag or container for halogenated solid waste.Collect in a designated, sealed container clearly labeled "Halogenated Organic Solid Waste" and with the chemical name.[8][10]
Liquid Waste Solutions containing this compound, solvent rinses.Labeled, sealed, and chemically compatible container for halogenated liquid waste.Collect in a designated container for "Halogenated Organic Liquid Waste".[10][11] Do not mix with non-halogenated waste.[11] The container must be kept closed when not in use.[10]
Sharps Waste Contaminated needles, Pasteur pipettes.Puncture-resistant sharps container.Dispose of in a designated sharps container. If contaminated with the chemical, it should be treated as hazardous sharps waste.
Step-by-Step Waste Disposal Protocol
  • Segregation: Keep halogenated waste separate from all other waste streams, especially non-halogenated organic waste.[9][11]

  • Labeling: As soon as waste is added, label the container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.[8][10]

  • Storage: Store waste containers in a designated satellite accumulation area with secondary containment.[8]

  • Disposal Request: When the container is full, submit a chemical waste pickup request to your institution's environmental health and safety department.

Workflow for Safe Handling and Disposal

cluster_prep 1. Preparation cluster_handling 2. Handling Operations cluster_cleanup 3. Decontamination & Doffing cluster_disposal 4. Waste Management prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve transfer Transfer Solution dissolve->transfer decon Decontaminate Work Area transfer->decon doff_ppe Doff PPE decon->doff_ppe segregate Segregate Halogenated Waste doff_ppe->segregate label_waste Label Waste Container segregate->label_waste store_waste Store in SAA label_waste->store_waste dispose Request Waste Pickup store_waste->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-D-phenylalanine
Reactant of Route 2
3-Chloro-D-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.